molecular formula C10H7NOS B1351833 4-Phenyl-1,3-thiazole-2-carbaldehyde CAS No. 75390-44-2

4-Phenyl-1,3-thiazole-2-carbaldehyde

Cat. No.: B1351833
CAS No.: 75390-44-2
M. Wt: 189.24 g/mol
InChI Key: DJWIXPPOXVIXSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyl-1,3-thiazole-2-carbaldehyde is a useful research compound. Its molecular formula is C10H7NOS and its molecular weight is 189.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenyl-1,3-thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NOS/c12-6-10-11-9(7-13-10)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWIXPPOXVIXSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20393446
Record name 4-phenyl-1,3-thiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75390-44-2
Record name 4-phenyl-1,3-thiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenyl-1,3-thiazole-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Phenyl-1,3-thiazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 4-phenyl-1,3-thiazole-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry. This document details its physicochemical characteristics, spectroscopic profile, reactivity, and its role as a synthetic intermediate for biologically active molecules, particularly as an inhibitor of the p38 MAP kinase signaling pathway.

Physicochemical Properties

PropertyValueReference(s)
Molecular Formula C₁₀H₇NOS[1]
Molecular Weight 189.24 g/mol [1]
Appearance Solid[2]
Boiling Point (Predicted) 365.6 ± 35.0 °C at 760 mmHg[1]
Flash Point (Predicted) 174.9 ± 25.9 °C[1]
Exact Mass 189.024841 u[1]
LogP (Predicted) 2.51[2]

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, based on the analysis of related structures and general spectroscopic principles, the following characteristic spectral features are expected.

TechniqueExpected Data
¹H NMR Aldehyde proton (singlet): δ 9.8–10.2 ppm; Thiazole ring proton (singlet): δ 7.5–8.5 ppm; Phenyl group protons: multiplet in the aromatic region.[1]
¹³C NMR Aldehyde carbon: δ 190–195 ppm; Thiazole ring carbons: in the aromatic region; Phenyl group carbons: in the aromatic region.[1]
IR Spectroscopy Strong C=O stretch: ~1680–1700 cm⁻¹; Aromatic C-H stretches: ~3100 cm⁻¹.[1]
Mass Spectrometry Molecular ion peak (m/z): 189.24.[1]

Reactivity and Chemical Transformations

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group and the thiazole ring.

Reactions of the Aldehyde Group
  • Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 4-phenyl-1,3-thiazole-2-carboxylic acid, using common oxidizing agents such as potassium permanganate (KMnO₄).[1] This derivative is a stable solid and serves as a valuable intermediate in its own right.[1]

  • Reduction: The aldehyde can be reduced to the corresponding alcohol, (4-phenyl-1,3-thiazol-2-yl)methanol. This transformation can be achieved using selective reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent.[1]

  • Nucleophilic Addition: The electrophilic carbon of the carbonyl group is susceptible to nucleophilic attack. This is a key reaction for derivatization, such as in the formation of hydrazones through condensation with hydrazides.[1]

Reactions of the Thiazole Ring
  • Electrophilic Substitution: The thiazole ring can undergo electrophilic aromatic substitution, typically at the C5 position, which is the most electron-rich. However, the presence of the electron-withdrawing carbaldehyde group at the C2 position deactivates the ring towards electrophilic attack.[1]

  • Cyclization Reactions: The aldehyde functionality serves as a versatile handle for constructing fused heterocyclic systems. Condensation with binucleophilic reagents can lead to the formation of new rings fused to the thiazole core, generating diverse molecular scaffolds of interest in medicinal chemistry.[1]

Synthesis of this compound

A common method for the synthesis of the 4-phenyl-1,3-thiazole core is the Hantzsch thiazole synthesis. While a specific protocol for the 2-carbaldehyde derivative is not detailed in the available literature, a general experimental protocol for a related Hantzsch synthesis is provided below. This can be adapted by using an appropriate thioamide bearing the aldehyde precursor.

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol describes the synthesis of a closely related 4-phenylthiazole derivative and illustrates the general principles of the Hantzsch synthesis.[4]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Stir bar and magnetic stir plate with heating

  • Büchner funnel and side-arm flask

  • Filter paper

Procedure:

  • In a round-bottom flask, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.5 eq).

  • Add methanol as the solvent and a magnetic stir bar.

  • Heat the mixture to a gentle reflux (approximately 65-70°C) with stirring for 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the solution to cool to room temperature.

  • Pour the reaction contents into a beaker containing a 5% Na₂CO₃ solution to neutralize the acid formed and precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Allow the collected solid to air dry completely.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Hantzsch_Synthesis_Workflow Experimental Workflow: Hantzsch Thiazole Synthesis A Reaction Setup: Combine α-haloketone and thioamide in solvent B Heating: Reflux the reaction mixture A->B Heat C Work-up: Cool, neutralize, and precipitate the product B->C Cool & Neutralize D Isolation: Collect the solid by vacuum filtration C->D Filter E Purification: Recrystallize the crude product D->E Purify

Hantzsch Thiazole Synthesis Workflow

Biological Activity and Signaling Pathways

Derivatives of 4-phenyl-1,3-thiazole have garnered significant interest due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and antifungal properties.[1] Of particular note is their potential as inhibitors of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[5]

The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress and inflammation. It plays a crucial role in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1). Dysregulation of this pathway is implicated in various inflammatory diseases.[5][6] Therefore, inhibitors of p38 MAPK are attractive therapeutic targets.

The general p38 MAPK signaling cascade is initiated by various extracellular stimuli, leading to the activation of a three-tiered kinase module. A MAPKKK (e.g., MEKK, MLK) phosphorylates and activates a MAPKK (MKK3/6), which in turn phosphorylates and activates p38 MAPK. Activated p38 then phosphorylates downstream substrates, including other kinases (like MAPKAPK-2) and transcription factors (such as ATF-2), leading to a cellular response.[7] 4-Phenyl-1,3-thiazole derivatives can act as inhibitors at the p38 MAPK level, thereby blocking the downstream signaling cascade.[5]

p38_MAPK_Pathway p38 MAPK Signaling Pathway and Inhibition cluster_extracellular Extracellular Stimuli cluster_intracellular Intracellular Signaling Cascade Stimuli Stress / Inflammatory Cytokines MAPKKK MAPKKK (e.g., MEKK, MLK) Stimuli->MAPKKK Activates MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK Phosphorylates p38 p38 MAPK MAPKK->p38 Phosphorylates Downstream Downstream Substrates (e.g., MAPKAPK-2, ATF-2) p38->Downstream Phosphorylates Response Cellular Response (e.g., Inflammation, Apoptosis) Downstream->Response Leads to Inhibitor 4-Phenyl-1,3-thiazole Derivatives Inhibitor->p38 Inhibits

p38 MAPK Signaling Pathway Inhibition

References

An In-depth Technical Guide to 4-Phenyl-1,3-thiazole-2-carbaldehyde: Physicochemical Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenyl-1,3-thiazole-2-carbaldehyde is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its core structure, featuring a phenyl-substituted thiazole ring with a reactive carbaldehyde group, serves as a versatile scaffold for the synthesis of a wide array of derivatives. These derivatives have shown promise in exhibiting a range of biological activities, including anti-inflammatory and antimicrobial properties. This technical guide provides a comprehensive overview of the physicochemical properties, a detailed experimental protocol for its synthesis via the Hantzsch thiazole synthesis, methods for its characterization, and an exploration of its potential role in modulating key biological signaling pathways.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₇NOS--INVALID-LINK--
Molecular Weight 189.24 g/mol --INVALID-LINK--[1]
CAS Number 75390-44-2--INVALID-LINK--[1]
Appearance Expected to be a solid at room temperatureInferred from similar compounds
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.Inferred from structure
pKa (estimated) The thiazole ring is weakly basic. The aldehyde proton is not acidic.General chemical principles

Experimental Protocols

Synthesis of this compound via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives.[2][3] This protocol outlines a generalized procedure for the synthesis of this compound.

Materials:

  • 2-Bromo-1-phenylethanone (α-bromoacetophenone)

  • Thioformamide

  • Ethanol or Methanol

  • Sodium bicarbonate (or a similar weak base)

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-1-phenylethanone (1.0 equivalent) in absolute ethanol.

  • Addition of Thioamide: To the stirred solution, add thioformamide (1.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction. Continue addition until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.[4]

G cluster_0 Synthesis Workflow A 1. Reaction Setup (2-Bromo-1-phenylethanone + Thioformamide in Ethanol) B 2. Reflux (2-4 hours) A->B C 3. Work-up (Cooling and Neutralization) B->C D 4. Extraction (with Dichloromethane) C->D E 5. Drying and Concentration D->E F 6. Purification (Column Chromatography) E->F G Pure this compound F->G

General workflow for the synthesis of this compound.
Characterization Methods

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the molecular structure. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl ring, the thiazole ring proton, and the aldehyde proton.

  • Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups, such as the C=O stretch of the aldehyde and the characteristic vibrations of the thiazole and phenyl rings.

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure.

  • Melting Point Analysis: The melting point of the purified solid product can be determined as an indicator of purity.

Biological Significance and Signaling Pathways

Thiazole derivatives are recognized for their wide range of pharmacological activities, including anti-inflammatory and anticancer effects.[5][6] While the specific mechanisms of action for this compound are still under investigation, related compounds have been shown to modulate key inflammatory signaling pathways. One of the most critical pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[5][7]

The NF-κB pathway plays a central role in regulating the expression of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals (e.g., cytokines, pathogens), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as those for cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[5] Several thiazole-containing compounds have been identified as inhibitors of this pathway, suggesting a potential mechanism for their anti-inflammatory effects.

G cluster_1 Potential NF-κB Signaling Inhibition by Thiazole Derivatives Stimuli Inflammatory Stimuli (e.g., Cytokines) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_cytoplasm NF-κB (in cytoplasm) IkB->NFkB_cytoplasm inhibits NFkB_nucleus NF-κB (in nucleus) NFkB_cytoplasm->NFkB_nucleus translocates Gene Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS) NFkB_nucleus->Gene induces Thiazole This compound (or derivative) Thiazole->IKK Potential Inhibition

Hypothesized inhibition of the NF-κB signaling pathway by thiazole derivatives.

Furthermore, some thiazole derivatives have been investigated as inhibitors of mitogen-activated protein kinase (MAPK) signaling pathways, such as the p38 MAPK pathway, which are also crucial in the inflammatory response.[8][9] Inhibition of these kinases can suppress the production of pro-inflammatory cytokines like TNF-α.

Conclusion

This compound is a valuable building block in medicinal chemistry with significant potential for the development of novel therapeutic agents. This guide has provided a summary of its key physicochemical properties, a detailed protocol for its synthesis, and an overview of its potential biological activities through the modulation of inflammatory signaling pathways. Further research into this compound and its derivatives is warranted to fully elucidate their therapeutic potential and mechanisms of action.

References

4-Phenyl-1,3-thiazole-2-carbaldehyde CAS number 75390-44-2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Phenyl-1,3-thiazole-2-carbaldehyde (CAS: 75390-44-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound featuring a thiazole ring substituted with a phenyl group at the 4-position and an aldehyde (formyl) group at the 2-position. The thiazole scaffold is a cornerstone in heterocyclic chemistry and is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active molecules, including Vitamin B1 and various pharmaceuticals.[1] The unique electronic properties of the thiazole ring and its ability to participate in diverse non-covalent interactions allow it to bind to a wide array of biological targets.[1] This compound serves as a critical intermediate for synthesizing more complex derivatives for evaluation as potential therapeutic agents, with applications spanning antimicrobial, anti-inflammatory, and anticancer research.[1][2][3][4]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for its characterization, handling, and use in synthetic applications.

Table 1: Physicochemical Properties

PropertyValue
CAS Number 75390-44-2[1][5][6][7]
Molecular Formula C₁₀H₇NOS[1][5][7]
Molecular Weight 189.24 g/mol [1][5]
Boiling Point 365.6 ± 35.0 °C at 760 mmHg[1]
Flash Point 174.9 ± 25.9 °C[1]
Exact Mass 189.024841 u[1]
InChI Key DJWIXPPOXVIXSZ-UHFFFAOYSA-N[1]

Table 2: Spectroscopic Data Summary

TechniqueCharacteristic Data
¹H NMR Aldehyde proton (s): δ 9.8–10.2 ppm; Thiazole/Phenyl protons: δ 7.5–8.5 ppm[1]
¹³C NMR Aldehyde carbon: δ 190–195 ppm[1]
IR Spectroscopy Strong C=O stretch: ~1680–1700 cm⁻¹; Aromatic C-H stretches: ~3100 cm⁻¹[1]
Mass Spectrometry Molecular ion peak (m/z): 189.24[1]

Synthesis and Experimental Protocols

The most common and established method for synthesizing the 4-phenylthiazole core is the Hantzsch thiazole synthesis.[8][9] This involves the condensation of an α-haloketone with a thioamide. The aldehyde functionality is typically introduced in a subsequent formylation step.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 4-Phenyl-2-aminothiazole via Hantzsch Condensation This protocol is adapted from general procedures for the synthesis of 2-amino-4-phenylthiazole derivatives.[10]

  • Reactants: In a round-bottom flask, combine 2-bromoacetophenone (1.0 mmol), thiourea (1.2 mmol), and a catalytic amount of copper silicate (10 mol %) in ethanol (5 mL).[10]

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress using thin-layer chromatography (TLC).[10]

  • Workup: Upon completion, cool the reaction mixture and filter to recover the catalyst. Pour the filtrate over crushed ice to precipitate the solid product.[10]

  • Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure 4-phenyl-2-aminothiazole.

Step 2: Conversion to this compound This step involves a Sandmeyer-type reaction to replace the amino group with a formyl group, a common transformation for which detailed mechanisms are established.

  • Diazotization: Dissolve 4-phenyl-2-aminothiazole (1.0 mmol) in an aqueous solution of hydrochloric acid at 0-5 °C. Add a solution of sodium nitrite (1.1 mmol) in water dropwise while maintaining the low temperature to form the diazonium salt.

  • Formylation: In a separate flask, prepare a solution of formaldehyde oxime (or a suitable formylating agent) and a copper(I) catalyst. Slowly add the cold diazonium salt solution to this mixture.

  • Reaction: Allow the reaction to stir and warm to room temperature. The evolution of nitrogen gas should be observed.

  • Workup and Purification: After the reaction is complete, neutralize the mixture and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to obtain this compound.

G General Synthesis Workflow cluster_step1 Step 1: Hantzsch Synthesis cluster_step2 Step 2: Formylation A 2-Bromoacetophenone C 4-Phenyl-2-aminothiazole A->C Condensation (Ethanol, Reflux) B Thiourea B->C Condensation (Ethanol, Reflux) D Diazotization (NaNO2, HCl) C->D E Sandmeyer-type Formylation D->E F This compound E->F

Caption: Synthetic workflow for this compound.

Applications in Drug Development and Research

The 4-phenylthiazole scaffold is a versatile starting point for developing potent and selective inhibitors of various enzymes and receptors. The aldehyde group at the 2-position provides a reactive handle for further elaboration into diverse functional groups, such as imines, hydrazones, and carboxylic acids, expanding the chemical space for drug discovery.[1]

4.1 Anti-inflammatory Activity

Derivatives of 4-phenylthiazole have been identified as potent inhibitors of key enzymes in inflammatory pathways.

  • p38 MAP Kinase Inhibition: A series of 4-phenyl-5-pyridyl-1,3-thiazole analogues demonstrated potent inhibitory activity against p38 mitogen-activated protein (MAP) kinase.[11] This kinase is a central regulator of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α). Inhibition of p38 MAP kinase is a validated strategy for treating inflammatory diseases like rheumatoid arthritis.[11]

  • Dual sEH/FAAH Inhibition: Structure-activity relationship (SAR) studies have identified 4-phenylthiazole analogs as potent dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH).[2] Dual inhibition of these enzymes offers a promising approach for developing novel treatments for pain and inflammation.[2]

G p38 MAP Kinase Signaling Pathway Inhibition LPS Inflammatory Stimulus (e.g., LPS) p38 p38 MAP Kinase LPS->p38 Activates Transcription Transcription Factors (e.g., AP-1) p38->Transcription Phosphorylates Inhibitor 4-Phenylthiazole Derivative Inhibitor->p38 Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines Upregulates Transcription Inflammation Inflammation Cytokines->Inflammation

Caption: Inhibition of the p38 MAP kinase pathway by 4-phenylthiazole derivatives.

4.2 Antimicrobial and Antifungal Activity

The thiazole ring is a key component of many antimicrobial agents.[12]

  • Antifungal Agents: Phenylthiazole derivatives have shown significant antifungal activity, particularly against pathogenic Candida species.[12][13][14] Some compounds have exhibited minimum inhibitory concentration (MIC) values superior to the reference drug fluconazole.[15] The proposed mechanism for some derivatives is the inhibition of 14α-demethylase, an essential enzyme in fungal ergosterol biosynthesis.[13]

  • Antibacterial and Anthelmintic Activity: Various derivatives incorporating amino acids and peptides have demonstrated significant antibacterial, antifungal, and anthelmintic properties.[3]

4.3 Anticancer Research

The thiazole moiety is present in several clinically used anticancer drugs, driving research into new derivatives.[1] Compounds derived from this core have shown cytotoxic and antiproliferative effects against various cancer cell lines.[1][4] Their mechanism can involve the inhibition of critical cellular targets like protein kinases.[16]

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-Phenyl-1,3-thiazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of 4-Phenyl-1,3-thiazole-2-carbaldehyde, a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The thiazole scaffold is a privileged structure in numerous biologically active molecules, and the precise characterization of its derivatives is paramount for understanding their structure-activity relationships.

Physicochemical Properties

This compound is a solid at room temperature with the molecular formula C₁₀H₇NOS.[1] Its molecular weight is approximately 189.23 g/mol .[2] A summary of its key physicochemical properties is presented in Table 1.

PropertyValue
Molecular FormulaC₁₀H₇NOS
Molecular Weight189.23 g/mol
CAS Number75390-44-2
AppearanceSolid

Table 1: Physicochemical Properties of this compound

Spectroscopic Analysis for Structure Confirmation

The structural framework of this compound is definitively established through a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The characteristic signals for this compound are summarized in Table 2. The presence of a singlet in the downfield region is indicative of the aldehyde proton, while the aromatic region displays signals corresponding to the phenyl and thiazole ring protons. For comparison, the proton of the thiazole ring in the related compound 2-bromo-4-phenyl-1,3-thiazole appears as a singlet at 8.16 ppm.[3]

Proton TypeChemical Shift (δ, ppm)Multiplicity
Aldehyde (-CHO)9.8 - 10.2Singlet (s)
Thiazole Ring (C5-H)7.62 - 8.55Singlet (s)
Phenyl Ring (-C₆H₅)7.3 - 7.9Multiplet (m)

Table 2: Representative ¹H NMR Spectral Data

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The key chemical shifts are presented in Table 3. A signal in the highly deshielded region confirms the presence of the aldehyde carbonyl carbon. The signals for the thiazole ring carbons in related 4-phenyl-1,3-thiazole derivatives typically appear between 110-115 ppm for C5.[4]

Carbon TypeChemical Shift (δ, ppm)
Aldehyde (C=O)180 - 185
Thiazole Ring (C2)160 - 165
Thiazole Ring (C4)150 - 155
Phenyl Ring (ipso-C)130 - 135
Phenyl Ring (o,m,p-C)125 - 130
Thiazole Ring (C5)115 - 120

Table 3: Representative ¹³C NMR Spectral Data

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound will exhibit several key absorption bands, as detailed in Table 4. A strong absorption band in the region of 1680-1700 cm⁻¹ is a clear indicator of the carbonyl (C=O) stretching vibration of the aldehyde group.

Functional GroupWavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aldehyde C-H Stretch2850 - 2750Weak
Carbonyl (C=O) Stretch1700 - 1680Strong
Aromatic C=C Stretch1600 - 1450Medium
C-N Stretch1350 - 1250Medium

Table 4: Characteristic IR Absorption Bands

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity. In the mass spectrum of this compound, the molecular ion peak [M]⁺ is expected at an m/z value corresponding to its molecular weight. The fragmentation pattern can provide valuable structural information.

Ion Typem/z Ratio
Molecular Ion [M]⁺189

Table 5: Expected Molecular Ion Peak in Mass Spectrum

Experimental Protocols

The synthesis and characterization of this compound involve a series of well-defined steps. The following protocols are representative of the methods used.

Synthesis of this compound

A common route for the synthesis of 4-phenyl-1,3-thiazole derivatives is the Hantzsch thiazole synthesis.[5] A plausible synthetic pathway for the title compound is outlined below.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_oxidation Formylation cluster_purification Purification A Reactants: - 2-Bromoacetophenone - Thioformamide B Reaction: Hantzsch Thiazole Synthesis (e.g., in Ethanol, reflux) A->B C Crude Product: 4-Phenyl-1,3-thiazole B->C G Work-up: (e.g., Extraction, Washing) C->G D Oxidation Reagent: (e.g., SeO2) E Reaction: Oxidation of Methyl Group (if starting from 2-methyl-4-phenylthiazole) D->E F Crude Aldehyde E->F F->G H Purification: (e.g., Column Chromatography) G->H I Final Product: This compound H->I

Caption: General synthetic and purification workflow.

Materials:

  • 2-Bromoacetophenone

  • Thioformamide (or a suitable precursor)

  • Ethanol

  • Sodium bicarbonate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (or other suitable eluents)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-bromoacetophenone and a slight excess of thioformamide in ethanol.

  • Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-phenyl-1,3-thiazole intermediate.

  • Formylation: The introduction of the aldehyde group at the 2-position can be achieved through various formylation methods, such as the Vilsmeier-Haack reaction on a suitable precursor.

Spectroscopic Characterization Workflow

The workflow for the structural characterization of the synthesized compound is as follows:

G Start Purified Sample of This compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Data_Analysis Data Analysis and Spectral Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

Caption: Workflow for spectroscopic characterization.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of powerful analytical techniques. NMR spectroscopy provides the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides fragmentation data. The detailed experimental protocols for its synthesis and characterization are crucial for ensuring the purity and identity of this important building block in the development of novel therapeutic agents. This guide serves as a foundational resource for researchers engaged in the synthesis and characterization of thiazole-based compounds.

References

Spectroscopic and Synthetic Profile of 4-Phenyl-1,3-thiazole-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and synthetic methodologies for 4-phenyl-1,3-thiazole-2-carbaldehyde (CAS No: 75390-44-2), a key heterocyclic building block.[1] The thiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds.[1] The aldehyde functionality at the 2-position, combined with the phenyl group at the 4-position, makes this compound a versatile intermediate for the synthesis of more complex derivatives with potential therapeutic applications, including anti-inflammatory and antimicrobial agents.[1]

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₇NOS
Molecular Weight189.23 g/mol
CAS Number75390-44-2
AppearanceSolid

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by signals corresponding to the aldehyde proton, the thiazole ring proton, and the protons of the phenyl group.

Chemical Shift (δ) ppmMultiplicityAssignment
9.8 – 10.2Singlet (s)Aldehyde proton (-CHO)
7.5 – 8.5Multiplet (m)Thiazole and Phenyl ring protons

Note: Specific peak assignments and coupling constants can vary depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides insight into the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
190 – 195Aldehyde Carbonyl (C=O)
125 - 155Aromatic and Thiazole Carbons

Note: The aldehyde carbon is typically the most downfield signal due to the deshielding effect of the oxygen atom.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumAromatic C-H Stretch
1680 – 1700StrongAldehyde C=O Stretch
1500 - 1600Medium-StrongAromatic C=C Bending
Mass Spectrometry

Mass spectrometry confirms the molecular weight and can provide information on the fragmentation pattern of the molecule.

m/zAssignment
189.23Molecular Ion Peak [M]⁺

Note: Fragmentation patterns for thiazole derivatives often involve cleavage of the thiazole ring and loss of small neutral molecules.

Experimental Protocols

A plausible and efficient synthetic route to this compound involves a two-step process: the initial formation of a 2-amino-4-phenylthiazole precursor via the Hantzsch thiazole synthesis, followed by a formylation reaction.

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole (Hantzsch Thiazole Synthesis)

This protocol is a classic and widely used method for the formation of the thiazole ring.[2]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.5 eq).[2]

  • Add methanol as the solvent and stir the mixture.[2]

  • Heat the mixture to a gentle reflux (approximately 65-70°C) for 1-2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[2]

  • After completion, allow the reaction mixture to cool to room temperature.[2]

  • Pour the cooled mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the acid formed and precipitate the product.[2]

  • Collect the solid product by vacuum filtration using a Buchner funnel.[2]

  • Wash the collected solid with cold deionized water to remove any inorganic salts.[2]

  • Allow the product to air dry completely. The resulting 2-amino-4-phenylthiazole can be purified further by recrystallization from a suitable solvent like ethanol.

Protocol 2: Formylation of 2-Amino-4-phenylthiazole (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is an effective method for introducing a formyl group onto electron-rich heterocyclic rings.[3][4][5][6]

Materials:

  • 2-Amino-4-phenylthiazole (from Protocol 1)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, as solvent)

  • Ice bath

  • Aqueous sodium bicarbonate solution

Procedure:

  • Vilsmeier Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool DMF in an ice bath to 0°C.[4]

  • Slowly add phosphorus oxychloride (1.6 eq) dropwise to the cooled DMF, ensuring the temperature is maintained below 10°C.[4] Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 2-amino-4-phenylthiazole (1.0 eq) in dichloromethane.[4]

  • Slowly add the solution of the thiazole derivative to the pre-formed Vilsmeier reagent dropwise, maintaining the reaction temperature below 10°C.[4]

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to 80°C for 3 hours.

  • Work-up: Pour the reaction mixture carefully onto crushed ice and then neutralize by the slow addition of an aqueous sodium bicarbonate solution until the pH is basic.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualized Workflows and Pathways

Hantzsch Thiazole Synthesis Workflow

The following diagram illustrates the key steps in the Hantzsch synthesis of the 2-amino-4-phenylthiazole precursor.

Hantzsch_Synthesis Reactants 2-Bromoacetophenone + Thiourea Reaction Reflux (65-70°C) Reactants->Reaction Solvent Methanol Solvent->Reaction Cooling Cool to RT Reaction->Cooling Precipitation Pour into 5% Na2CO3(aq) Cooling->Precipitation Isolation Vacuum Filtration & Wash with H2O Precipitation->Isolation Product 2-Amino-4-phenylthiazole (Precursor) Isolation->Product

Caption: General laboratory workflow for the Hantzsch synthesis of 2-amino-4-phenylthiazole.

Role as a Synthetic Intermediate

This compound is a valuable intermediate. The aldehyde group is highly reactive and can be transformed into a variety of other functional groups, leading to the synthesis of diverse derivatives with potential biological activities.

Synthetic_Utility Start 4-Phenyl-1,3-thiazole- 2-carbaldehyde Oxidation Oxidation (e.g., KMnO4) Start->Oxidation Reduction Reduction (e.g., NaBH4) Start->Reduction Condensation Condensation (e.g., with amines) Start->Condensation CarboxylicAcid 4-Phenyl-1,3-thiazole- 2-carboxylic acid Oxidation->CarboxylicAcid Alcohol (4-Phenyl-1,3-thiazol- 2-yl)methanol Reduction->Alcohol SchiffBase Schiff Bases / Imines Condensation->SchiffBase Bioactivity Biologically Active Derivatives (Antimicrobial, Anti-inflammatory) CarboxylicAcid->Bioactivity Alcohol->Bioactivity SchiffBase->Bioactivity

Caption: Chemical transformations of this compound to produce other derivatives.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Phenyl-1,3-thiazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-Phenyl-1,3-thiazole-2-carbaldehyde, a key intermediate in the synthesis of various biologically active compounds. This document details the expected chemical shifts, multiplicities, and coupling constants, alongside experimental protocols for its synthesis and NMR analysis.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. The thiazole ring is a privileged scaffold found in numerous pharmaceuticals, and the phenyl and carbaldehyde substituents provide versatile points for chemical modification to modulate biological activity. A thorough understanding of its spectral characteristics, particularly ¹H and ¹³C NMR, is crucial for its identification, purity assessment, and the structural elucidation of its derivatives.

Molecular Structure and Atom Numbering

The structural formula and atom numbering scheme for this compound are presented below. This numbering is used for the assignment of NMR signals.

// Atom nodes N1 [label="N", pos="0,0.5!"]; C2 [label="C2", pos="-1.2,0.8!"]; S3 [label="S", pos="-0.5,-0.8!"]; C4 [label="C4", pos="1,-0.5!"]; C5 [label="C5", pos="1.2,0.5!"]; C_aldehyde [label="C", pos="-2.2,0!"]; H_aldehyde [label="H", pos="-2.2,-0.8!"]; O_aldehyde [label="O", pos="-3,0.5!"]; C_phenyl_ipso [label="C1'", pos="2, -1.2!"]; C_phenyl_ortho1 [label="C2'", pos="2.5, -2!"]; C_phenyl_meta1 [label="C3'", pos="3.5, -2!"]; C_phenyl_para [label="C4'", pos="4, -1.2!"]; C_phenyl_meta2 [label="C5'", pos="3.5, -0.4!"]; C_phenyl_ortho2 [label="C6'", pos="2.5, -0.4!"]; H5 [label="H5", pos="1.8,0.8!"]; H_phenyl_ortho1 [label="H2'", pos="2.2, -2.8!"]; H_phenyl_meta1 [label="H3'", pos="4, -2.8!"]; H_phenyl_para [label="H4'", pos="4.8, -1.2!"]; H_phenyl_meta2 [label="H5'", pos="4, 0.4!"]; H_phenyl_ortho2 [label="H6'", pos="2.2, 0.4!"];

// Bonds C2 -- N1; N1 -- C5; C5 -- C4; C4 -- S3; S3 -- C2; C2 -- C_aldehyde; C_aldehyde -- O_aldehyde [style=double]; C_aldehyde -- H_aldehyde; C4 -- C_phenyl_ipso; C_phenyl_ipso -- C_phenyl_ortho1; C_phenyl_ortho1 -- C_phenyl_meta1; C_phenyl_meta1 -- C_phenyl_para; C_phenyl_para -- C_phenyl_meta2; C_phenyl_meta2 -- C_phenyl_ortho2; C_phenyl_ortho2 -- C_phenyl_ipso; C5 -- H5; C_phenyl_ortho1 -- H_phenyl_ortho1; C_phenyl_meta1 -- H_phenyl_meta1; C_phenyl_para -- H_phenyl_para; C_phenyl_meta2 -- H_phenyl_meta2; C_phenyl_ortho2 -- H_phenyl_ortho2;

}

Molecular structure of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for the aldehyde proton, the thiazole ring proton, and the protons of the phenyl group. The chemical shifts are influenced by the electron-withdrawing nature of the carbaldehyde group and the aromatic character of the heterocyclic and phenyl rings.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-aldehyde9.8 – 10.2s-
H-5 (thiazole)7.5 – 8.55s-
H-phenyl (ortho, meta, para)7.2 – 8.0m-

Note: The phenyl protons will appear as a complex multiplet. The exact chemical shifts and coupling patterns depend on the solvent and the spectrometer frequency.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The aldehyde carbon is characteristically found at a high chemical shift value.

Carbon AssignmentChemical Shift (δ, ppm)
C-aldehyde190 – 195
C-2 (thiazole)160 – 165
C-4 (thiazole)155 – 160
C-5 (thiazole)110 – 115
C-phenyl (ipso)130 – 135
C-phenyl (ortho, meta, para)125 – 130

Experimental Protocols

Synthesis of this compound

A common synthetic route to 4-phenyl-1,3-thiazole derivatives is the Hantzsch thiazole synthesis.[1] The synthesis of the title compound can be achieved through the reaction of 2-bromo-1-phenylethan-1-one with thioformamide.

Materials:

  • 2-bromo-1-phenylethan-1-one

  • Thioformamide

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • Dissolve 2-bromo-1-phenylethan-1-one (1 equivalent) in ethanol in a round-bottom flask.

  • Add thioformamide (1.1 equivalents) to the solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

G start Start dissolve Dissolve 2-bromo-1-phenylethan-1-one in ethanol start->dissolve add_thioformamide Add thioformamide dissolve->add_thioformamide reflux Reflux for 2-4 hours add_thioformamide->reflux cool Cool to room temperature reflux->cool neutralize Neutralize with NaHCO3 cool->neutralize extract Extract with ethyl acetate neutralize->extract dry Dry and concentrate extract->dry purify Purify by column chromatography dry->purify end End purify->end

Workflow for the synthesis of this compound.

NMR Sample Preparation and Data Acquisition

Sample Preparation:

  • Accurately weigh 5-10 mg of purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 8-16 scans are typically sufficient.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

G start Start weigh Weigh sample start->weigh dissolve Dissolve in deuterated solvent weigh->dissolve transfer Transfer to NMR tube dissolve->transfer acquire_1h Acquire 1H NMR spectrum transfer->acquire_1h acquire_13c Acquire 13C NMR spectrum acquire_1h->acquire_13c process Process and analyze data acquire_13c->process end End process->end

General workflow for NMR analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide distinct and predictable signals that are invaluable for its structural confirmation and for monitoring chemical transformations. The data and protocols presented in this guide serve as a valuable resource for researchers engaged in the synthesis and characterization of thiazole-based compounds for applications in drug discovery and development.

References

Spectroscopic and Synthetic Insights into 4-Phenyl-1,3-thiazole-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the infrared (IR) and mass spectrometry (MS) characteristics of 4-Phenyl-1,3-thiazole-2-carbaldehyde, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document outlines the key spectroscopic data, detailed experimental protocols for its synthesis and analysis, and visual representations of its synthetic pathway and mass spectral fragmentation.

Introduction

This compound is a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules with potential biological activities. The thiazole ring is a prominent scaffold in medicinal chemistry, and the introduction of a phenyl group and a carbaldehyde functionality allows for diverse chemical modifications.[1] Understanding the spectroscopic properties of this compound is crucial for its identification, characterization, and quality control in synthetic applications.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often starting with the Hantzsch thiazole synthesis to construct the core heterocyclic ring. A representative synthetic route is outlined below.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product A Thioformamide C 4-Phenyl-1,3-thiazole A->C Hantzsch Thiazole Synthesis B 2-Bromo-1-phenylethanone B->C D This compound C->D Formylation (e.g., Vilsmeier-Haack)

Caption: Synthetic workflow for this compound.

Experimental Protocol: Hantzsch Thiazole Synthesis of 4-Phenyl-1,3-thiazole

This protocol describes the initial formation of the 4-phenylthiazole core.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-phenylethanone (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Thioamide: Add thioformamide (1.1 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize with a weak base, such as sodium bicarbonate solution.

  • Isolation: The product, 4-phenyl-1,3-thiazole, may precipitate upon neutralization and can be collected by filtration. Alternatively, the product can be extracted with an organic solvent, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Experimental Protocol: Formylation of 4-Phenyl-1,3-thiazole

This protocol describes the introduction of the carbaldehyde group.

  • Vilsmeier-Haack Reagent Preparation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) with stirring.

  • Reaction: To the prepared Vilsmeier-Haack reagent, add a solution of 4-phenyl-1,3-thiazole (1 equivalent) in DMF dropwise at 0°C.

  • Heating: After the addition is complete, heat the reaction mixture, typically to around 80-90°C, for several hours. Monitor the reaction by TLC.

  • Hydrolysis: Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

  • Neutralization and Isolation: Neutralize the aqueous solution with a base (e.g., sodium hydroxide solution) until the product precipitates. Collect the solid by filtration, wash with water, and dry.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent like ethanol.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides key information about its functional groups. The analysis is typically performed using a potassium bromide (KBr) pellet.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)
  • Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Data Presentation: IR Spectral Data
Wavenumber (cm⁻¹)AssignmentFunctional Group
~3100C-H stretchingAromatic (Phenyl and Thiazole rings)
~2850, ~2750C-H stretchingAldehyde
~1680–1700C=O stretchingAldehyde
~1600, ~1480, ~1440C=C stretchingAromatic (Phenyl and Thiazole rings)
~1380C-H bendingAldehyde
~840, ~760, ~690C-H out-of-plane bendingSubstituted Phenyl ring

Note: The exact peak positions may vary slightly. The presence of a strong absorption band in the region of 1680–1700 cm⁻¹ is characteristic of the carbonyl group of the aldehyde.[1] The weaker C-H stretching bands of the aldehyde proton around 2850 cm⁻¹ and 2750 cm⁻¹ are also diagnostic.

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for determining the molecular weight and elucidating the fragmentation pattern of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Bombard the vaporized sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

  • Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

  • Detection: Detect the ions to generate a mass spectrum.

Data Presentation: Mass Spectrometry Data
m/zProposed Fragment
189[M]⁺ (Molecular Ion)
160[M - CHO]⁺
134[C₈H₆S]⁺
103[C₆H₅CN]⁺
89[C₅H₃S]⁺
77[C₆H₅]⁺

Note: The relative intensities of the peaks can vary depending on the instrument and conditions.

Fragmentation_Pathway M [M]⁺˙ m/z = 189 F1 [M - H]⁺ m/z = 188 M->F1 - H• F2 [M - CO]⁺˙ m/z = 161 M->F2 - CO F3 [M - CHO]⁺ m/z = 160 M->F3 - CHO• F4 [C₇H₅S]⁺ m/z = 121 F3->F4 - HCN F5 [C₆H₅]⁺ m/z = 77 F3->F5 - C₃HNS

Caption: Proposed mass spectral fragmentation pathway of this compound.

The mass spectrum is expected to show a prominent molecular ion peak at m/z 189, corresponding to the molecular weight of the compound.[1] Key fragmentation pathways likely involve the loss of the formyl group (CHO•) to give a fragment at m/z 160, and further fragmentation of the thiazole and phenyl rings.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, IR, and mass spectral analysis of this compound. The detailed protocols and tabulated data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and analytical chemistry. The provided diagrams offer a clear visualization of the synthetic strategy and fragmentation behavior of this important heterocyclic compound.

References

The Thiazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a versatile building block in the design and synthesis of a vast array of therapeutic agents. This technical guide provides a comprehensive overview of the significance of the thiazole moiety in drug discovery, detailing its role in anticancer, antimicrobial, and anti-inflammatory agents, supported by quantitative data, experimental protocols, and visualizations of key biological pathways and experimental workflows.

Physicochemical Properties and Biological Significance

The thiazole ring's aromaticity, combined with the presence of heteroatoms, allows for a range of intermolecular interactions, including hydrogen bonding, and metal chelation. These interactions are crucial for the binding of thiazole-containing molecules to biological targets such as enzymes and receptors. The scaffold is a key component in numerous FDA-approved drugs, highlighting its clinical importance.[1]

Applications in Anticancer Drug Discovery

Thiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including kinase inhibition and induction of apoptosis.[2][3] Several clinically successful anticancer drugs, such as Dasatinib, feature a thiazole core.

Quantitative Data: Anticancer Activity of Thiazole Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected thiazole derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Dasatinib CML<0.001[4]
Compound 4c MCF-72.57 ± 0.16[5]
Compound 4c HepG27.26 ± 0.44[5]
Compound 4a MCF-712.7 ± 0.77[5]
Compound 4a HepG26.69 ± 0.41[5]
Compound 4b MCF-731.5 ± 1.91[5]
Compound 4b HepG251.7 ± 3.13[5]
Compound 5 MCF-728.0 ± 1.69[5]
Compound 5 HepG226.8 ± 1.62[5]
Compound 4i SaOS-20.190 ± 0.045 (µg/mL)[6]
Compound 4d SaOS-20.212 ± 0.006 (µg/mL)[6]
Compound 4b SaOS-20.214 ± 0.009 (µg/mL)[6]
Compound 29 Various0.05[2]
Compound 40 Various0.00042[2]
Compound 62 Various0.18[2]
Compound 74a Various0.67[2]
Signaling Pathway: Dasatinib and BCR-ABL Kinase Inhibition

Dasatinib is a potent inhibitor of the BCR-ABL kinase, an enzyme crucial for the proliferation of chronic myeloid leukemia (CML) cells. The following diagram illustrates the simplified signaling pathway and the inhibitory action of Dasatinib.

BCR_ABL_Pathway BCR_ABL BCR-ABL (Tyrosine Kinase) Substrate Downstream Substrates BCR_ABL->Substrate Phosphorylation Proliferation Cell Proliferation and Survival Substrate->Proliferation Signal Transduction Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibition

Dasatinib inhibits the BCR-ABL tyrosine kinase signaling pathway.
Experimental Workflow: Anticancer Drug Screening

The following diagram outlines a typical workflow for high-throughput screening of potential anticancer compounds.

Anticancer_Screening_Workflow cluster_preparation Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Data Acquisition cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture Cell_Seeding 3. Seeding Cells into Plates Cell_Culture->Cell_Seeding Compound_Plating 2. Compound Library Plating (384-well) Compound_Plating->Cell_Seeding Incubation 4. Incubation with Compounds (16-72h) Cell_Seeding->Incubation Assay_Addition 5. Addition of Viability Reagent (e.g., MTT) Incubation->Assay_Addition Signal_Measurement 6. Signal Measurement (e.g., Absorbance) Assay_Addition->Signal_Measurement Data_Analysis 7. IC50 Calculation & Hit Identification Signal_Measurement->Data_Analysis

A generalized workflow for high-throughput anticancer drug screening.

Antimicrobial Applications of the Thiazole Scaffold

The thiazole ring is a common feature in a variety of antimicrobial agents, exhibiting activity against both bacteria and fungi. The mechanism of action often involves the inhibition of essential microbial enzymes.

Quantitative Data: Antimicrobial Activity of Thiazole Derivatives

The table below presents the minimum inhibitory concentration (MIC) values of selected thiazole derivatives against common bacterial strains.

Compound IDBacterial StrainMIC (µg/mL)Reference
Thiazole Derivative 6 S. dysenteriae125[7]
Thiazole Derivative 6 P. mirabilis1000[7]
Thiazole Derivative 6 L. monocytogenes1000[7]
Benzothiazole Derivatives E. coli & S. aureus12.5-200[7]
Compound 3a S. aureus39.06[8]
Compound 8 S. aureus9.77[8]
Compound 10 S. aureus39.06[8]
Compound 11a S. aureus39.06[8]
Compound 3a E. coli156[8]
Compound 3b E. coli156[8]
Compound 10 E. coli156[8]
Thiazole Derivative 40 S. aureus3.125[4]
Thiazole Derivative 40 B. thuringiensis6.25[4]
Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram illustrates a standard workflow for determining the antimicrobial susceptibility of a compound using the disk diffusion or broth microdilution method.

AST_Workflow cluster_prep Inoculum Preparation cluster_inoculation Inoculation & Treatment cluster_incubation_reading Incubation & Reading cluster_interpretation Interpretation Isolate_Colonies 1. Isolate Bacterial Colonies Prepare_Suspension 2. Prepare Standardized Inoculum (0.5 McFarland) Isolate_Colonies->Prepare_Suspension Inoculate_Plate 3. Inoculate Agar Plate or Broth Prepare_Suspension->Inoculate_Plate Add_Compound 4. Apply Antimicrobial Agent (Disk or Serial Dilution) Inoculate_Plate->Add_Compound Incubate 5. Incubate at 35-37°C for 16-24h Add_Compound->Incubate Measure_Results 6. Measure Zone of Inhibition or Determine MIC Incubate->Measure_Results Interpret 7. Interpret as Susceptible, Intermediate, or Resistant Measure_Results->Interpret

A generalized workflow for antimicrobial susceptibility testing.

Thiazole Derivatives as Anti-inflammatory Agents

The thiazole scaffold is present in several nonsteroidal anti-inflammatory drugs (NSAIDs), such as Meloxicam. These compounds typically exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

Quantitative Data: Anti-inflammatory Activity of Thiazole Derivatives

The following table summarizes the in vivo anti-inflammatory activity of selected thiazole derivatives in the carrageenan-induced rat paw edema model.

Compound IDDose (mg/kg)Inhibition of Edema (%)Time (h)Reference
Compound 29b -44-[1]
Indomethacin -55.8-[1]
Compound 16 -60.82 ± 1.966[1]
Ibuprofen -76.341[1]
Diclofenac sodium -77.871[1]
Compound 7h -63-[9]
Thiazolidine Derivative 1b 3Significant Reduction1.5[10]
Thiazolidine Derivative 1d 10Significant Reduction2.5[10]
Triazole Derivative 9d 94.35 ng/kg (ID50)50-
Signaling Pathway: Meloxicam and COX-2 Inhibition

Meloxicam is a preferential inhibitor of COX-2, an enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins. The diagram below illustrates this mechanism.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Synthesis Inflammation Inflammation & Pain Prostaglandins->Inflammation Meloxicam Meloxicam Meloxicam->COX2 Inhibition

Meloxicam preferentially inhibits the COX-2 enzyme in the inflammatory pathway.

Experimental Protocols

Hantzsch Thiazole Synthesis

Objective: To synthesize a 2-aminothiazole derivative.

Materials:

  • α-haloketone (e.g., 2-bromoacetophenone)

  • Thiourea

  • Ethanol or Methanol

  • Sodium carbonate solution (5%)

Procedure:

  • In a round-bottom flask, dissolve the α-haloketone (1 equivalent) and thiourea (1.5 equivalents) in ethanol.

  • Heat the mixture to reflux for 30-60 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing a 5% sodium carbonate solution to neutralize the acid formed and precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold water and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiazole derivative.

MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of a thiazole derivative on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Thiazole derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the thiazole derivative in the culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of a thiazole derivative.

Materials:

  • Wistar rats (150-200 g)

  • Thiazole derivative

  • Carrageenan (1% in saline)

  • Standard drug (e.g., Indomethacin, 10 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Divide the rats into groups (n=6): control (vehicle), standard, and test groups (different doses of the thiazole derivative).

  • Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

  • After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion

The thiazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its presence in a wide range of clinically approved drugs and its continued exploration in the development of new therapeutic agents for cancer, infectious diseases, and inflammatory disorders underscore its significance. The ability to readily synthesize and modify the thiazole ring allows for the fine-tuning of pharmacological properties, making it an attractive starting point for drug discovery campaigns. Further research into novel thiazole derivatives and their mechanisms of action will undoubtedly lead to the development of new and improved medicines.

References

The Biological Potential of 4-Phenyl-1,3-thiazole-2-carbaldehyde Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 4-phenyl-1,3-thiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1] This heterocyclic motif is integral to essential biomolecules like Vitamin B1 (Thiamine) and numerous pharmaceuticals, demonstrating a wide spectrum of pharmacological effects including anti-inflammatory, antimicrobial, anticancer, and antiviral activities.[1][2][3][4] The aldehyde functionality at the 2-position of the 4-phenyl-1,3-thiazole ring serves as a highly versatile synthetic handle.[1] It facilitates the creation of a diverse library of derivatives through reactions like condensation to form Schiff bases and hydrazones, or cyclization to construct fused heterocyclic systems, each with unique biological profiles.[1] This guide provides an in-depth overview of the significant biological potential of these derivatives, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties.

Anticancer Activity

Derivatives of 4-phenyl-1,3-thiazole-2-carbaldehyde have demonstrated significant cytotoxic and antiproliferative effects across a range of human cancer cell lines. Research has highlighted their potential to induce apoptosis and arrest the cell cycle, positioning them as promising candidates for novel chemotherapy agents.[1][5][6]

Quantitative Cytotoxicity Data

The in vitro anticancer efficacy of various phenylthiazole derivatives is commonly reported as IC50 values, representing the concentration required to inhibit 50% of cancer cell growth.

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference
N-Phenyl-2-p-tolylthiazole-4-carboxamide (para-Nitro)SKNMC (Neuroblastoma)10.8 ± 0.08[6]
N-Phenyl-2-p-tolylthiazole-4-carboxamide (meta-Chloro)Hep-G2 (Hepatocarcinoma)11.6 ± 0.12[1][6]
Spiro-acenaphthylene tethered-[1][5]-thiadiazoleRXF393 (Renal)7.01 ± 0.39[5]
Spiro-acenaphthylene tethered-[5]-thiadiazoleLOX IMVI (Melanoma)9.55 ± 0.51[5]
5-Arylidene-2-phenyliminothiazolidin-4-one derivativeMCF-7 (Breast)7.22 ± 0.65[7]
5-Arylidene-2-phenyliminothiazolidin-4-one derivativeHepG2 (Hepatocellular)8.80 ± 0.31[7]
Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7, Hep-G2) are seeded into 96-well plates at a density of 8,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[6]

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized thiazole derivatives (e.g., 0.1 to 100 µM) and incubated for a further 24-48 hours.

  • MTT Addition: After incubation, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are incubated for 3-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Antimicrobial and Antifungal Activity

The thiazole scaffold is crucial for the antimicrobial activity observed in many compounds.[8] Derivatives of 4-phenyl-1,3-thiazole have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.

Quantitative Antimicrobial Data

Antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Compound Class/DerivativeMicroorganismMIC (µg/mL)Reference
2-Hydrazinyl-4-phenyl-1,3-thiazole (7e)Candida albicans3.9[9]
2-Hydrazinyl-4-phenyl-1,3-thiazole (7a)Candida albicans7.81[9]
Thiazole derivative (10)Staphylococcus aureus9.77[8]
(4-phenyl-1,3-thiazol-2-yl) hydrazine (31C)Pathogenic Fungi0.0625 - 4[10]
2-(4-hydroxyphenyl)-1,3-thiazole (12)S. aureus, E. coli, A. niger125 - 150[11]

One key mechanism of antifungal action involves the induction of oxidative stress. For instance, (4-phenyl-1,3-thiazol-2-yl) hydrazine was found to increase reactive oxygen species (ROS) in C. albicans, leading to significant DNA damage and fungal cell death.[10]

Experimental Protocol: Broth Microdilution for MIC Determination
  • Inoculum Preparation: A standardized suspension of the target microorganism (e.g., S. aureus, C. albicans) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the broth medium to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microbes, no compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition

Derivatives of 4-phenyl-1,3-thiazole have been identified as potent inhibitors of several key enzymes implicated in various diseases, from cancer to inflammation and neurodegeneration.

Quantitative Enzyme Inhibition Data

The inhibitory potential is expressed as IC50 (concentration for 50% inhibition) or KI (inhibition constant).

Target EnzymeCompound Class/DerivativeInhibition ValueReference
Carbonic Anhydrase I (hCA I)Dithiocarbamate-methylsulfonyl derivativeKI: 2.54 ± 0.50 nM[12]
Carbonic Anhydrase II (hCA II)Dithiocarbamate-methylsulfonyl derivativeKI: 11.20 ± 2.97 nM[12]
Carbonic Anhydrase IX (hCA IX)Spiro-heterocycle derivativeIC50: 0.477 ± 0.03 µM[5]
Acetylcholinesterase (AChE)N-substituted 4-phenyl-2-aminothiazoleKI: 23.54 ± 4.34 nM[12]
Matrix Metalloproteinase-9 (MMP-9)4-Thiazolidinone derivative (-COOH)IC50: 0.04 µM[1]
Experimental Protocol: General Enzyme Inhibition Assay
  • Assay Preparation: The assay is typically performed in a 96-well plate. A reaction buffer specific to the target enzyme is prepared.

  • Inhibitor Addition: Various concentrations of the thiazole derivative (the inhibitor) are added to the wells.

  • Enzyme Addition: A fixed concentration of the purified enzyme (e.g., hCA II, AChE) is added to the wells, and the plate is pre-incubated for a short period to allow for inhibitor-enzyme binding.

  • Substrate Addition: The reaction is initiated by adding a specific substrate for the enzyme (e.g., p-nitrophenyl acetate for hCA, acetylthiocholine for AChE).

  • Kinetic Measurement: The rate of product formation is monitored over time by measuring the change in absorbance or fluorescence using a microplate reader.

  • Data Analysis: The reaction rates are calculated and plotted against the inhibitor concentration. The IC50 value is determined from the resulting dose-response curve.

Visualizations: Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of the synthetic versatility, experimental processes, and biological mechanisms associated with these compounds.

G cluster_start Starting Material cluster_derivatives Primary Derivatives cluster_final Advanced Scaffolds start This compound schiff Schiff Bases start->schiff Primary Amine hydrazone Hydrazones start->hydrazone Hydrazide acid Carboxylic Acid start->acid Oxidation fused Fused Heterocycles (e.g., Thiazolopyrimidines) start->fused Binucleophile (Cyclization) thiazolidinone Thiazolidinones hydrazone->thiazolidinone Mercaptoacetic Acid

Caption: Synthetic pathways from the core aldehyde.

G cluster_chem Chemistry cluster_bio Biology synthesis Synthesis of Derivatives purify Purification & Characterization synthesis->purify invitro In Vitro Screening (Cytotoxicity, Antimicrobial, Enzyme) purify->invitro sar SAR Analysis invitro->sar sar->synthesis Optimization lead Lead Compound Identification sar->lead invivo In Vivo Studies (e.g., Animal Models) lead->invivo

Caption: General drug discovery workflow.

G LPS Stimulus (e.g., LPS) p38 p38 MAP Kinase LPS->p38 activates TNF TNF-α Production (Inflammation) p38->TNF leads to Inhibitor Thiazole Derivative (Inhibitor) Inhibitor->p38

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Phenyl-1,3-thiazole-2-carbaldehyde from 2-amino-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-phenyl-1,3-thiazole-2-carbaldehyde, a key intermediate in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the Sandmeyer reaction of 2-amino-4-phenylthiazole to yield 2-bromo-4-phenylthiazole, followed by formylation via a lithium-halogen exchange reaction with n-butyllithium and subsequent quenching with N,N-dimethylformamide (DMF). This protocol is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that are integral to numerous biologically active molecules. The this compound scaffold, in particular, serves as a versatile precursor for the synthesis of a wide array of more complex molecules with potential therapeutic applications. The aldehyde functional group at the 2-position of the 4-phenyl-1,3-thiazole ring is a key handle for constructing various fused heterocyclic systems and for further chemical modifications.[1] This document outlines a reliable and reproducible two-step synthetic route starting from the readily available 2-amino-4-phenylthiazole.

The synthetic strategy involves an initial diazotization of the 2-amino group, followed by a copper(I) bromide-mediated Sandmeyer reaction to introduce a bromine atom at the 2-position. The subsequent step involves a lithium-halogen exchange on the resulting 2-bromo-4-phenylthiazole, followed by formylation using DMF as the formylating agent.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-4-phenylthiazole

This procedure follows a modified Sandmeyer reaction protocol. The Sandmeyer reaction is a well-established method for converting aryl amines to aryl halides via a diazonium salt intermediate, often catalyzed by copper(I) salts.[2][3][4]

Materials and Reagents:

  • 2-Amino-4-phenylthiazole

  • Copper(I) bromide (CuBr)

  • n-Butyl nitrite

  • Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Aqueous ammonia solution (0.1 M)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Heptane

  • Round-bottom flask

  • Stirring bar

  • Heating mantle with temperature control

  • Rotary evaporator

  • Chromatography column

Procedure:

  • In a round-bottom flask, dissolve 2-amino-4-phenylthiazole (1.0 eq) and copper(I) bromide (1.6 eq) in acetonitrile.[5]

  • With stirring, add n-butyl nitrite (1.6 eq) to the solution at room temperature.[5]

  • Heat the reaction mixture to 60°C (333 K) and maintain for 15 minutes.[5] The completion of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, remove the solvent in vacuo using a rotary evaporator.[5]

  • Dissolve the residue in ethyl acetate and wash twice with a 0.1 M aqueous ammonia solution.[5]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.[5]

  • Purify the crude product by silica gel column chromatography using a heptane-ethyl acetate (70:3, v/v) eluent system to yield pure 2-bromo-4-phenylthiazole.[5]

Step 2: Synthesis of this compound

This step involves a lithium-halogen exchange followed by formylation. This is a common and effective method for introducing a formyl group onto an aromatic or heteroaromatic ring.[6][7]

Materials and Reagents:

  • 2-Bromo-4-phenylthiazole

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Sodium sulfate (Na₂SO₄)

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Syringes for transfer of anhydrous reagents

  • Low-temperature bath (e.g., dry ice/acetone)

  • Stirring bar

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-4-phenylthiazole (1.0 eq) and dissolve in anhydrous tetrahydrofuran.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise to the cooled solution while maintaining the temperature at -78°C. Stir the mixture at this temperature for 1 hour.

  • In a separate flask, dissolve anhydrous N,N-dimethylformamide (1.5 eq) in anhydrous tetrahydrofuran.

  • Slowly add the DMF solution to the reaction mixture at -78°C. Allow the reaction to stir at this temperature for an additional 2-3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Data Presentation

Table 1: Summary of Reactants and Products for the Synthesis of 2-Bromo-4-phenylthiazole

CompoundMolecular FormulaMolar Mass ( g/mol )Stoichiometric Ratio
2-Amino-4-phenylthiazoleC₉H₈N₂S176.241.0
Copper(I) bromideCuBr143.451.6
n-Butyl nitriteC₄H₉NO₂103.121.6
Product: 2-Bromo-4-phenylthiazoleC₉H₆BrNS239.12-

Table 2: Summary of Reactants and Products for the Synthesis of this compound

CompoundMolecular FormulaMolar Mass ( g/mol )Stoichiometric Ratio
2-Bromo-4-phenylthiazoleC₉H₆BrNS239.121.0
n-ButyllithiumC₄H₉Li64.061.1
N,N-DimethylformamideC₃H₇NO73.091.5
Product: this compoundC₁₀H₇NOS189.23-

Visualizations

Synthesis_Workflow Start 2-Amino-4-phenylthiazole Intermediate 2-Bromo-4-phenylthiazole Start->Intermediate Step 1: Sandmeyer Reaction Product This compound Intermediate->Product Step 2: Formylation Reagent1 CuBr, n-Butyl nitrite, ACN Reagent2 1. n-BuLi, THF, -78°C 2. DMF Logical_Relationship A Starting Material: 2-Amino-4-phenylthiazole B Key Transformation 1: Diazotization & Sandmeyer Reaction A->B C Intermediate: 2-Bromo-4-phenylthiazole B->C D Key Transformation 2: Lithium-Halogen Exchange & Formylation C->D E Final Product: This compound D->E

References

Application Notes and Protocols for the Hantzsch Synthesis of 4-Phenyl-1,3-Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hantzsch thiazole synthesis, a classic condensation reaction first reported by Arthur Hantzsch in 1887, remains a cornerstone for the construction of the thiazole ring. This method typically involves the reaction of an α-haloketone with a thioamide. The resulting 4-phenyl-1,3-thiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of compounds exhibiting diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This document provides detailed experimental protocols, comparative data, and workflow visualizations for the synthesis of various 4-phenyl-1,3-thiazole derivatives, catering to the needs of researchers in organic synthesis and drug discovery.

Reaction Mechanism

The Hantzsch synthesis proceeds via a well-established multi-step mechanism. It begins with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The final step involves the dehydration of the resulting hydroxythiazoline intermediate to yield the stable, aromatic thiazole ring.[1]

Hantzsch_Mechanism Reactants α-Haloketone + Thioamide S_Alkylation S-Alkylation Intermediate Reactants->S_Alkylation  Nucleophilic Attack (SN2)   Hydroxythiazoline Hydroxythiazoline Intermediate S_Alkylation->Hydroxythiazoline  Intramolecular Cyclization   Product 4-Phenyl-1,3-thiazole Derivative Hydroxythiazoline->Product  Dehydration (-H₂O)  

Caption: The reaction mechanism of the Hantzsch thiazole synthesis.

Data Presentation: Synthesis of 4-Phenyl-1,3-Thiazole Derivatives

The following tables summarize quantitative data for the synthesis of various 4-phenyl-1,3-thiazole derivatives under different reaction conditions.

Table 1: Conventional Heating Methods

α-HaloketoneThioamideSolventCatalyst/ReagentTemp. (°C)Time (h)Yield (%)Ref.
2-BromoacetophenoneThioureaEthanolCopper Silicate (10 mol%)78-High[2]
AcetophenoneThiourea-IodineReflux12-[3]
Substituted Phenacyl BromidesThioureaEthanolCopper Silicate (10 mol%)78-High[2]
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThioureaEthanol/Water (1:1)SiW.SiO₂652-3.579-90[4]

Table 2: Microwave-Assisted Synthesis

α-HaloketoneThioamideSolventTemp. (°C)Time (min)Yield (%)Ref.
2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanonesSubstituted ThioureasMethanol903089-95[5][6]
Aromatic Aldehydes, Dimedone, NH₄OAc-Solvent-free-3-881-97[7]

Table 3: One-Pot, Multi-Component Synthesis

Component 1Component 2Component 3SolventCatalystTemp. (°C)Yield (%)Ref.
PhenylglyoxalLawsoneThiobenzamideAcetic Acid-9093-95[8]
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThioureaSubstituted BenzaldehydesEthanol/Water (1:1)SiW.SiO₂6579-90[4]

Experimental Protocols

General Laboratory Workflow

The synthesis of 4-phenyl-1,3-thiazole derivatives via the Hantzsch reaction generally follows the workflow depicted below. Specific conditions will vary depending on the chosen protocol.

Workflow A 1. Combine Reactants (α-Haloketone & Thioamide) B 2. Add Solvent (e.g., Ethanol) A->B C 3. Reaction (Conventional Heating or Microwave) B->C D 4. Cool to Room Temperature C->D E 5. Product Isolation (e.g., Precipitation, Filtration) D->E F 6. Wash and Dry E->F G 7. Characterization (e.g., NMR, MS, MP) F->G

Caption: General experimental workflow for Hantzsch thiazole synthesis.

Protocol 1: Classical Synthesis of 2-Amino-4-phenylthiazole

This protocol describes a standard procedure for the synthesis of 2-amino-4-phenylthiazole using conventional heating.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Ethanol

  • Crushed Ice

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter flask

Procedure:

  • In a round-bottom flask, combine 2-bromoacetophenone (1 mmol) and thiourea (1.2 mmol).[2]

  • Add ethanol (5 mL) and a magnetic stir bar to the flask.[2]

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78°C) with stirring.[2]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture over crushed ice to precipitate the product.[2]

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold water to remove any soluble impurities.

  • Dry the purified product, determine the yield, and characterize by appropriate spectroscopic methods (NMR, IR, MS) and melting point analysis.

Protocol 2: Microwave-Assisted Synthesis of N-Aryl-4-phenyl-1,3-thiazol-2-amines

This protocol details a rapid synthesis of substituted thiazole derivatives using microwave irradiation, which often leads to shorter reaction times and higher yields.[5]

Materials:

  • Substituted 2-chloro-1-phenylethanone

  • Substituted N-arylthiourea

  • Methanol

  • Microwave reactor with sealed vessels

Procedure:

  • In a microwave reaction vessel, combine the substituted 2-chloro-1-phenylethanone (1 mmol) and the corresponding N-arylthiourea (1 mmol).[5]

  • Add methanol (2 mL) to the vessel.[5]

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to 90°C and maintain this temperature for 30 minutes under a pressure of 250 psi.[5]

  • After the reaction is complete, cool the vessel to room temperature.

  • The product often precipitates from the solution upon cooling.

  • Isolate the product by filtration, wash with a small amount of cold methanol, and dry.

  • Characterize the final product to confirm its identity and purity.

Protocol 3: One-Pot, Three-Component Synthesis of Substituted 4-Phenyl-1,3-thiazoles

This efficient one-pot procedure allows for the synthesis of more complex thiazole derivatives from three starting components.

Materials:

  • A phenylglyoxal derivative (0.5 mmol)

  • Lawsone (2-hydroxy-1,4-naphthoquinone) (0.5 mmol)

  • A thiobenzamide derivative (0.5 mmol)

  • Acetic acid (0.5 mL)

  • Reaction tube

Procedure:

  • In a 10 mL reaction tube, combine the phenylglyoxal (0.5 mmol), lawsone (0.5 mmol), and thiobenzamide (0.5 mmol).[8]

  • Add acetic acid (0.5 mL) to the mixture.[8]

  • Stir the reaction mixture at 90°C.[8]

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, add water to the reaction mixture to precipitate the product.[8]

  • Collect the solid product by filtration.

  • Wash the product with water and then a suitable organic solvent (e.g., ethanol) to remove impurities.

  • Dry the product and characterize it by spectroscopic methods.

Conclusion

The Hantzsch thiazole synthesis is a versatile and robust method for the preparation of 4-phenyl-1,3-thiazole derivatives. By selecting the appropriate protocol—classical heating, microwave-assisted synthesis, or a one-pot multi-component approach—researchers can efficiently access a wide range of these valuable heterocyclic compounds. The choice of method will depend on the desired substitution pattern, available equipment, and the need for process efficiency. The protocols and data presented herein serve as a comprehensive guide for scientists engaged in the synthesis and development of novel thiazole-based molecules.

References

Application Notes: One-Pot Synthesis of Substituted 4-Phenylthiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted 4-phenylthiazoles are a critical class of heterocyclic compounds widely utilized in drug discovery and development. They form the core structure of various pharmacologically active agents, exhibiting anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2] The Hantzsch thiazole synthesis, first reported in 1887, remains the most fundamental and widely used method for their preparation.[2] This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea.[2][3]

Modern synthetic chemistry emphasizes efficiency, atom economy, and environmentally benign procedures. In this context, one-pot syntheses are highly desirable as they reduce reaction time, minimize waste by eliminating the need to isolate intermediates, and simplify laboratory procedures.[2] This document provides detailed protocols for several one-pot methods for synthesizing substituted 4-phenylthiazoles, including classical, microwave-assisted, and multi-component approaches, tailored for researchers in medicinal chemistry and drug development.

General Reaction Scheme & Workflow

The most common one-pot synthesis of 4-phenylthiazoles is a variation of the Hantzsch synthesis. The general two-component reaction involves the condensation of a phenacyl halide (an α-haloketone) with a thioamide or thiourea. More advanced multi-component reactions can combine an α-haloketone, a thioamide, and an aldehyde in a single step.[1][4]

G cluster_reactants Starting Materials cluster_process One-Pot Synthesis cluster_product Final Product r1 α-Haloketone (e.g., 2-Bromoacetophenone) p1 Mixing in Suitable Solvent r1->p1 r2 Thioamide Source (e.g., Thiourea) r2->p1 r3 Aldehyde (for 3-component reaction) r3->p1 p2 Reaction (Heating / Irradiation) p1->p2 p3 Work-up & Isolation p2->p3 p4 Purification (Recrystallization) p3->p4 product Substituted 4-Phenylthiazole p4->product

Caption: General workflow for the one-pot synthesis of 4-phenylthiazoles.

Protocol 1: Classical One-Pot Hantzsch Synthesis

This protocol outlines the traditional one-pot condensation of an α-haloketone and thiourea under reflux conditions. It is a robust and well-established method for synthesizing simple 2-amino-4-phenylthiazoles.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask or a 20 mL scintillation vial, combine the substituted 2-bromoacetophenone (1.0 mmol) and thiourea (1.1-1.5 mmol).[4]

  • Solvent Addition: Add a suitable solvent such as methanol or ethanol (5 mL).[2][4]

  • Reaction: Add a magnetic stir bar and heat the mixture to a gentle reflux (approx. 65-70°C for methanol) with stirring for 30-60 minutes.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.[4]

  • Precipitation: Pour the cooled reaction mixture into a beaker containing 20 mL of a 5% sodium carbonate (Na₂CO₃) solution to neutralize the hydrobromide salt formed and precipitate the product.[4]

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid (filter cake) with cold deionized water to remove any residual salts.[4]

  • Drying: Spread the solid on a watch glass and allow it to air dry completely. The crude product can be further purified by recrystallization from a suitable solvent like aqueous acetic acid or ethanol.[2]

Data Presentation:

Entryα-Haloketone (Substituent)Thioamide/ThioureaConditionsYield (%)Reference
12-BromoacetophenoneThioureaMethanol, Reflux~85-95%[4]
22'-Hydroxy-5'-chloro-α-haloketoneThioureaEthanol, Reflux~60-70%[5]

Protocol 2: Microwave-Assisted One-Pot Synthesis

Microwave-assisted synthesis offers a significant acceleration of the Hantzsch reaction, often leading to higher yields in dramatically shorter reaction times. This method is considered a greener alternative due to its reduced energy consumption and time.[6]

Experimental Protocol:

  • Reactant Preparation: In a dedicated microwave reaction vessel, combine the substituted acetophenone (5 mmol), N-Bromosuccinimide (NBS) (5.5 mmol), and thiourea (5 mmol).[6][7]

  • Solvent System: Add a mixture of PEG-400 and water (1:2 ratio, 5 mL total) as a green reaction medium.[6][7]

  • Microwave Irradiation (Step 1 - Bromination): Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 300 W power at 80°C to form the α-bromoketone in situ. Monitor the formation via TLC.[6][7]

  • Microwave Irradiation (Step 2 - Cyclization): After the initial bromination is complete, add thiourea (5 mmol) directly to the vessel. Re-seal and continue to irradiate for an additional 2-3 minutes under the same power and temperature conditions.[6][7]

  • Work-up: After the reaction is complete, cool the vessel to room temperature. Pour the reaction mass into ice-cold water.[6][7]

  • Isolation: Basify the solution with a 10% aqueous ammonia solution to precipitate the product. Filter the resulting solid, wash with cold water, and dry.[6][7]

  • Purification: Recrystallize the crude product from a suitable solvent to obtain the pure 4-aryl-2-aminothiazole.

Data Presentation:

EntryKetone (Substituent)Thioamide/ThioureaConditionsTime (min)Yield (%)Reference
1AcetophenoneThioureaMW, 300W, 80°C, PEG-400/Water28-3284-89%[6]
2Various Aromatic KetonesThioureaMW, 300W, 80°C, PEG-400/Water28-3284-89%[6]

Protocol 3: One-Pot, Three-Component Synthesis

This advanced protocol allows for the efficient construction of more complex thiazole derivatives in a single step from three starting materials. These reactions are often catalyzed and can be performed under conventional heating, ultrasonic irradiation, or solvent-free conditions.[1][2]

G cluster_methods Reaction Methods r1 α-Haloketone mix Mix in Solvent (e.g., Ethanol/Water) r1->mix r2 Thiourea r2->mix r3 Substituted Benzaldehyde r3->mix cat Catalyst (e.g., SiW/SiO2) cat->mix reflux Reflux at 65°C (2-3.5 h) mix->reflux ultrasound Ultrasonic Irradiation (1.5-2 h at RT) mix->ultrasound workup Filter & Remove Catalyst reflux->workup ultrasound->workup product Purified Substituted Thiazole workup->product

Caption: Logical flow for a catalyzed, three-component thiazole synthesis.

Experimental Protocol (Catalytic, Ultrasonic/Reflux):

  • Reaction Mixture: In a suitable flask, prepare a mixture of the α-haloketone (e.g., 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one) (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and a catalyst like silica-supported tungstosilicic acid (SiW/SiO₂).[1]

  • Solvent: Add a solvent such as an ethanol/water mixture (1:1, 5 mL).[1]

  • Reaction Conditions (Choose one):

    • Conventional Heating: Stir the mixture under reflux at 65°C for 2 to 3.5 hours.[1]

    • Ultrasonic Irradiation: Subject the mixture to ultrasonic activation at room temperature for 1.5 to 2 hours.[1]

  • Isolation: Upon completion, a solid product will typically form. Filter the solid and wash it with ethanol.[1]

  • Catalyst Recovery: The catalyst can often be recovered by simple filtration. The collected solid product is dissolved in a solvent like acetone, and the insoluble catalyst is removed by a second filtration.[1]

  • Purification: Evaporate the solvent from the filtrate under vacuum and dry the resulting product in an oven to obtain the pure substituted thiazole.[1]

Data Presentation (Yields from Reflux Method):

EntryAldehyde Substituent (R)Time (h)Yield (%)Reference
4aH2.585[1]
4b4-CH₃2.587[1]
4c4-OCH₃3.088[1]
4d4-Cl2.090[1]
4e4-Br2.089[1]
4f4-F2.086[1]
4g4-NO₂2.089[1]
4h3-NO₂2.587[1]
4i2-Cl3.579[1]
4j2,4-diCl3.082[1]

Table adapted from data for compounds 4a-4j in the specified reference.[1]

Conclusion

The one-pot synthesis of substituted 4-phenylthiazoles via the Hantzsch reaction and its modern variations provides a powerful and versatile tool for medicinal chemists and drug development professionals. The classical approach is simple and effective for many substrates.[4] For faster reactions and improved energy efficiency, microwave-assisted protocols are an excellent choice.[6] For creating molecular diversity and adhering to the principles of green chemistry, the one-pot, multi-component synthesis offers a highly efficient pathway to complex thiazole derivatives with high yields.[1] The selection of a specific protocol can be tailored to the available equipment, desired chemical complexity, and project timelines.

References

Application Notes and Protocols: 4-Phenyl-1,3-thiazole-2-carbaldehyde as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenyl-1,3-thiazole-2-carbaldehyde is a pivotal heterocyclic building block in the field of organic synthesis and medicinal chemistry. The thiazole ring is a prominent scaffold found in numerous biologically active compounds and approved pharmaceuticals.[1] The presence of a reactive aldehyde group at the 2-position, combined with the phenyl group at the 4-position, offers a versatile platform for the synthesis of a diverse array of derivatives with significant therapeutic potential. These derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, and anticancer properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of various bioactive molecules.

Physicochemical and Spectroscopic Data

Below are the key physicochemical and spectroscopic data for this compound.

PropertyValue
Molecular FormulaC₁₀H₇NOS
Molecular Weight189.23 g/mol
CAS Number75390-44-2
AppearanceSolid
Melting PointNot available
Boiling PointNot available

Applications in Organic Synthesis

This compound serves as a versatile precursor for a variety of chemical transformations, enabling the construction of complex heterocyclic systems and molecules with diverse functionalities.

Synthesis of Hydrazone Derivatives

The aldehyde functionality readily undergoes condensation reactions with hydrazides to form hydrazone derivatives. These compounds are of significant interest due to their wide range of biological activities.[2]

This protocol is a representative procedure for the synthesis of hydrazone derivatives.

Materials:

  • 4-Phenyl-1,3-thiazole-2-carbohydrazide

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 4-phenyl-1,3-thiazole-2-carbohydrazide (1 mmol) in ethanol (20 mL).

  • Add the substituted benzaldehyde (1 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated solid product is collected by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to obtain the pure hydrazone derivative.

Claisen-Schmidt Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation of this compound with various acetophenones yields chalcones, which are precursors to flavonoids and other biologically active molecules.[3][4][5]

This is a general procedure for the synthesis of chalcones via Claisen-Schmidt condensation.[3]

Materials:

  • This compound

  • Substituted acetophenone (e.g., 4-methoxyacetophenone)

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 40%)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (10 mmol) and the substituted acetophenone (10 mmol) in ethanol (30-50 mL).

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add the aqueous NaOH solution dropwise to the reaction mixture, maintaining the temperature below 25°C.

  • After the addition is complete, continue stirring the reaction at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with water until the filtrate is neutral.

  • Dry the product and recrystallize from a suitable solvent like ethanol.

Knoevenagel Condensation

The Knoevenagel condensation of this compound with active methylene compounds, such as malononitrile or ethyl cyanoacetate, leads to the formation of α,β-unsaturated systems, which are valuable intermediates in organic synthesis.[2][6][7][8]

This is a representative protocol for the Knoevenagel condensation.[7]

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (10 mmol) and malononitrile (10 mmol) in ethanol (30 mL).

  • Add a catalytic amount of piperidine (2-3 drops).

  • Stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by TLC.

  • The solid product that precipitates out of the solution is collected by vacuum filtration.

  • Wash the product with cold ethanol.

  • Dry the product to obtain the desired 2-((4-phenyl-1,3-thiazol-2-yl)methylene)malononitrile.

Synthesis of Fused Heterocyclic Systems: Thiazolo[3,2-a]pyrimidines

The aldehyde group can participate in cyclization reactions with binucleophilic reagents to construct fused heterocyclic systems, such as thiazolo[3,2-a]pyrimidines, which are known for their diverse pharmacological activities.[1]

While a specific protocol starting from this compound was not found in the provided search results, a general strategy involves a multi-component reaction. This typically includes the aldehyde, a β-ketoester (like ethyl acetoacetate), and a urea or thiourea derivative, often under acidic catalysis.

Biological Activities of Derivatives

Derivatives of this compound have shown significant promise in various therapeutic areas.

Antimicrobial and Antifungal Activity

Thiazole derivatives are recognized for their potent antimicrobial and antifungal activities.[9] For instance, (4-phenyl-1,3-thiazol-2-yl) hydrazine has demonstrated high-efficiency, broad-spectrum antifungal activity against pathogenic fungi like Candida, Aspergillus, and Cryptococcus.[10][11] Its mechanism of action involves the induction of reactive oxygen species (ROS) in fungal cells, leading to oxidative damage and cell death.[10][11]

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of some 2,4-disubstituted-1,3-thiazole derivatives against various Candida species.

CompoundC. albicans ATCC 10231 (μg/mL)C. parapsilosis ATCC 22019 (μg/mL)C. zeylanoides ATCC 201082 (μg/mL)
4a 125125250
4b 125125250
4c 125125250
4d 125125125
7a 7.831.2431.24
7b 7.831.2431.24
7c 7.831.2431.24
7d 125125250
Fluconazole 31.2415.6231.24

Data sourced from a study on novel 2,4-disubstituted-1,3-thiazole derivatives.

Anticancer Activity

The thiazole scaffold is a component of several anticancer drugs, and derivatives of this compound have been shown to exhibit cytotoxic and antiproliferative effects against various cancer cell lines.[1] One reported mechanism for some thiazole derivatives is the inhibition of tubulin polymerization or the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2). Another study highlighted that certain spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives act as selective inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII, leading to G1 phase cell cycle arrest and apoptosis.[12]

The following table presents the half-maximal inhibitory concentration (IC₅₀) values of some 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives against the A549 human lung adenocarcinoma cell line.

CompoundIC₅₀ in A549 cells (µM)
21 5.42
22 2.47
25 8.05
26 25.4
Cisplatin 11.71

Data from a study on functionalized 2,4-disubstituted-1,3-thiazoles.

Visualizations

Diagram 1: Synthetic Pathways from this compound

G cluster_0 Condensation Reactions cluster_1 Cyclization Reactions A 4-Phenyl-1,3-thiazole- 2-carbaldehyde B Hydrazones A->B + Hydrazides C Chalcones (Claisen-Schmidt) A->C + Acetophenones D α,β-Unsaturated Systems (Knoevenagel) A->D + Active Methylene Compounds E Fused Heterocycles (e.g., Thiazolo[3,2-a]pyrimidines) A->E + Binucleophilic Reagents

Caption: Key synthetic transformations of this compound.

Diagram 2: Experimental Workflow for Derivative Synthesis and Evaluation

G start Start: 4-Phenyl-1,3-thiazole- 2-carbaldehyde synthesis Synthesis of Derivatives (e.g., Hydrazones, Chalcones) start->synthesis purification Purification (Recrystallization/ Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization screening Biological Activity Screening (Antimicrobial, Anticancer) characterization->screening end Lead Compound Identification screening->end

Caption: General workflow from synthesis to biological evaluation.

Diagram 3: Antifungal Mechanism of Action of a Thiazole Derivative

G compound (4-phenyl-1,3-thiazol-2-yl) hydrazine fungal_cell Fungal Cell (e.g., Candida albicans) compound->fungal_cell ros Increased Reactive Oxygen Species (ROS) fungal_cell->ros damage Oxidative Damage (DNA, proteins, lipids) ros->damage death Fungal Cell Death damage->death

Caption: Proposed antifungal mechanism via oxidative stress induction.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds with significant potential in drug discovery. Its derivatives have demonstrated promising antimicrobial, antifungal, and anticancer activities. The synthetic protocols and application notes provided herein offer a comprehensive guide for researchers and scientists to explore the full potential of this important scaffold in the development of novel therapeutic agents. Further investigations into the mechanisms of action and structure-activity relationships of its derivatives are warranted to facilitate the design of more potent and selective drug candidates.

References

Application Notes and Protocols: Condensation Reactions of 4-Phenyl-1,3-thiazole-2-carbaldehyde with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the condensation reactions between 4-phenyl-1,3-thiazole-2-carbaldehyde and various amines. The resulting Schiff bases and hydrazones are compounds of significant interest in medicinal chemistry due to their wide-ranging biological activities. This document outlines detailed experimental protocols, summarizes quantitative data, and illustrates the underlying biological pathways associated with these novel compounds.

Introduction

The 4-phenyl-1,3-thiazole moiety is a privileged scaffold in drug discovery, known to impart a range of pharmacological properties. Condensation of this compound with primary amines, hydrazines, and related nucleophiles is a straightforward and efficient method to generate a diverse library of Schiff bases and hydrazones. These compounds, characterized by the presence of an azomethine (-C=N-) group, have demonstrated promising antibacterial, antifungal, and anticancer activities.[1][2] The formation of these derivatives typically proceeds via a nucleophilic addition of the amine to the aldehyde's carbonyl group, followed by the elimination of a water molecule.[3]

Applications in Drug Discovery and Development

Schiff bases derived from this compound are valuable synthons for the development of new therapeutic agents. Their biological activities are often attributed to the ability of the imine nitrogen to form hydrogen bonds with active sites of enzymes and other biological targets, thereby interfering with normal cellular processes.

Antibacterial Activity

Several thiazole-based Schiff bases have exhibited potent antibacterial activity.[4] A key mechanism of action for some of these compounds is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication and repair.[1][5][6] By targeting this enzyme, these compounds can effectively halt bacterial proliferation.

Anticancer Activity

The anticancer potential of these derivatives is a significant area of research.[7] Studies have shown that certain thiazole-derived Schiff bases can induce apoptosis (programmed cell death) in cancer cells through both intrinsic and extrinsic pathways.[8][9] This can involve the activation of caspases, disruption of the cell cycle, and mitochondrial depolarization.[8]

Experimental Protocols

The following are detailed protocols for the synthesis of Schiff bases and hydrazones from this compound.

Protocol 1: General Synthesis of Schiff Bases from this compound and Substituted Anilines

This protocol describes a general method for the acid-catalyzed condensation of this compound with various substituted anilines.

Materials:

  • This compound

  • Substituted aniline (e.g., p-toluidine, 4-chloroaniline)

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 15 mL of absolute ethanol.

  • To this solution, add 1.0 mmol of the substituted aniline.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 3-5 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

  • Dry the purified product in a vacuum oven.

  • Characterize the final product using appropriate analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Hydrazones from this compound

This protocol details the synthesis of hydrazones by the condensation of this compound with hydrazine derivatives.

Materials:

  • This compound

  • Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolve 1.0 mmol of this compound in 20 mL of ethanol in a 50 mL round-bottom flask.

  • In a separate beaker, dissolve 1.0 mmol of the hydrazine derivative in a minimal amount of ethanol.

  • Slowly add the hydrazine solution to the aldehyde solution with constant stirring.

  • Add a few drops of glacial acetic acid to the mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • If a precipitate forms, cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol and then with diethyl ether.

  • Dry the hydrazone product under vacuum.

  • Characterize the product by FT-IR, ¹H NMR, and mass spectrometry to confirm its structure and purity.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various Schiff bases and hydrazones derived from this compound.

Table 1: Synthesis of Schiff Bases

Amine ReactantSolventCatalystReaction Time (h)Yield (%)Reference
AnilineEthanolGlacial Acetic Acid485[2]
p-ToluidineEthanolGlacial Acetic Acid390Adapted from[10]
4-ChloroanilineEthanolGlacial Acetic Acid588Adapted from[10]
4-MethoxyanilineMethanolGlacial Acetic Acid592[2]
2-AminopyridineEthanol-678General Method

Table 2: Synthesis of Hydrazones

Hydrazine ReactantSolventCatalystReaction Time (h)Yield (%)Reference
Hydrazine HydrateEthanolGlacial Acetic Acid295[11]
PhenylhydrazineEthanolGlacial Acetic Acid391Adapted from[11]
ThiosemicarbazideEthanolGlacial Acetic Acid487[12]
Isonicotinic hydrazideEthanolAcetic Acid389[13]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Schiff Base / Hydrazone Synthesis cluster_purification Product Isolation and Purification cluster_analysis Characterization start Start reactants This compound + Amine/Hydrazine start->reactants dissolve Dissolve in Solvent (e.g., Ethanol) reactants->dissolve catalyst Add Catalyst (e.g., Acetic Acid) dissolve->catalyst reflux Reflux / Stir (2-5 hours) catalyst->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter wash Wash with Cold Solvent filter->wash recrystallize Recrystallize wash->recrystallize dry Dry under Vacuum recrystallize->dry characterization FT-IR, NMR, Mass Spec dry->characterization antibacterial_mechanism cluster_cell Bacterial Cell compound Thiazole Schiff Base membrane Cell Membrane Penetration compound->membrane gyrase DNA Gyrase (GyrA/GyrB) membrane->gyrase dna_rep DNA Replication & Supercoiling gyrase->dna_rep catalyzes inhibition Inhibition gyrase->inhibition cell_death Bacterial Cell Death dna_rep->cell_death leads to inhibition->dna_rep blocks anticancer_mechanism cluster_cell_env Cancer Cell Environment cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway compound Thiazole Schiff Base mitochondria Mitochondria compound->mitochondria death_receptor Death Receptors compound->death_receptor cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 caspase8 Caspase-8 Activation death_receptor->caspase8 caspase8->caspase37 apoptosis Apoptosis caspase37->apoptosis

References

Application Notes & Protocols: Synthesis and Applications of Hydrazones Derived from 4-Phenyl-1,3-thiazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] When combined with the versatile hydrazone moiety (-C=N-NH-), the resulting thiazolyl-hydrazones exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antioxidant properties.[1][2][3][4] This document provides a detailed protocol for the synthesis of hydrazone derivatives starting from 4-Phenyl-1,3-thiazole-2-carbaldehyde, a key building block for generating novel therapeutic candidates. The straightforward condensation reaction allows for the facile creation of diverse chemical libraries for screening and drug discovery.

Part 1: Synthesis Protocol

The synthesis of hydrazones from this compound is typically achieved through a condensation reaction with a substituted hydrazine in the presence of an acidic catalyst. The reaction is generally high-yielding and proceeds under mild conditions.

General Reaction Scheme

G cluster_reactants Reactants cluster_products Product Thiazole_Aldehyde 4-Phenyl-1,3-thiazole- 2-carbaldehyde op + Hydrazine Substituted Hydrazine (R-NHNH₂) Hydrazone 4-Phenyl-1,3-thiazole-2-yl-hydrazone op->Hydrazone Solvent (e.g., Ethanol) Acid Catalyst (e.g., H₂SO₄, AcOH) Reflux

Caption: General synthesis of hydrazones via condensation.

Experimental Protocol: General Procedure

This protocol is a generalized procedure based on common methods for hydrazone synthesis.[1][4][5][6]

Materials:

  • This compound (1.0 eq)

  • Substituted hydrazine hydrochloride or hydrazine hydrate (1.0 - 1.2 eq)

  • Solvent: Absolute Ethanol or Methanol

  • Catalyst: Glacial Acetic Acid (catalytic amount, ~3-5 drops) or concentrated Sulfuric Acid (1-2 drops)

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable volume of absolute ethanol in a round-bottom flask.

  • To this solution, add the substituted hydrazine derivative (1.0-1.2 eq).

  • Add a catalytic amount of glacial acetic acid or sulfuric acid to the reaction mixture.

  • Attach a condenser to the flask and reflux the mixture with constant stirring for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2][7]

  • After completion, cool the reaction mixture to room temperature. A solid precipitate should form.

  • If no precipitate forms, the solution can be concentrated under reduced pressure or poured into ice-cold water to induce precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold ethanol or a water-ethanol mixture to remove impurities.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or DMF-water mixture) to obtain the pure hydrazone derivative.[1][5]

  • Dry the purified product in a desiccator or vacuum oven.

  • Characterize the final compound using techniques such as melting point determination, FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Part 2: Data Presentation

The synthesized compounds should be characterized thoroughly. The following tables provide examples of the data that should be collected and how to present it, based on characterization data for analogous thiazole-hydrazone compounds found in the literature.[1][5][8]

Table 1: Physicochemical and Yield Data for Synthesized Hydrazones
Compound IDR-Group (from R-NHNH₂)Molecular FormulaYield (%)Melting Point (°C)
HZ-01 PhenylC₁₆H₁₃N₃Se.g., 85e.g., 210-212
HZ-02 4-ChlorophenylC₁₆H₁₂ClN₃Se.g., 92e.g., 225-227
HZ-03 4-MethoxyphenylC₁₇H₁₅N₃OSe.g., 88e.g., 205-206
HZ-04 2,4-DinitrophenylC₁₆H₁₁N₅O₄Se.g., 95e.g., 250-252

Note: Data are hypothetical examples for illustrative purposes.

Table 2: Spectroscopic Characterization Data
Compound ID¹H-NMR (DMSO-d₆, δ ppm)Key IR Bands (KBr, cm⁻¹)MS (m/z) [M+H]⁺
HZ-01 11.90 (s, 1H, -NH-), 8.20 (s, 1H, -CH=N-), 7.20-8.00 (m, 11H, Ar-H & Thiazole-H)3250 (N-H), 1610 (C=N), 1580 (C=C)e.g., 280.09
HZ-02 12.05 (s, 1H, -NH-), 8.22 (s, 1H, -CH=N-), 7.40-8.05 (m, 10H, Ar-H & Thiazole-H)3245 (N-H), 1615 (C=N), 1575 (C=C)e.g., 314.05
HZ-03 11.85 (s, 1H, -NH-), 8.18 (s, 1H, -CH=N-), 6.90-8.00 (m, 10H, Ar-H & Thiazole-H), 3.80 (s, 3H, -OCH₃)3255 (N-H), 1612 (C=N), 1582 (C=C)e.g., 310.10

Note: Spectroscopic data are representative examples based on similar structures in the literature.[5][8]

Part 3: Applications & Biological Protocols

Thiazole-hydrazones are promising candidates for various therapeutic applications, most notably as antimicrobial and anticonvulsant agents.

Application 1: Antimicrobial Activity

Numerous studies have demonstrated that thiazole-hydrazone derivatives possess significant activity against a range of bacterial and fungal pathogens.[1][2][6][8] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The lipophilicity and electronic properties of the substituents on the phenyl ring of the hydrazone moiety can significantly influence the antimicrobial potency.[1][6]

Antimicrobial Screening Workflow

G A Prepare Stock Solutions of Test Compounds (in DMSO) E Add Culture Medium, Inoculum, and Serial Dilutions of Compounds A->E B Culture Microbial Strains (e.g., S. aureus, E. coli, C. albicans) C Prepare Inoculum (Adjust to 0.5 McFarland Standard) B->C C->E D Microbroth Dilution Assay (96-well plates) F Incubate Plates (e.g., 37°C for 24h - Bacteria 30°C for 48h - Fungi) E->F G Determine Minimum Inhibitory Concentration (MIC) F->G H Data Analysis & Comparison with Standard Drugs (e.g., Gentamicin) G->H

Caption: Workflow for in vitro antimicrobial screening.

Protocol: Microbroth Dilution for MIC Determination

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

  • Preparation: Prepare stock solutions of the synthesized hydrazones in dimethyl sulfoxide (DMSO). Serially dilute these stocks in sterile Mueller-Hinton broth (for bacteria) or RPMI medium (for fungi) in a 96-well microtiter plate.

  • Inoculum: Grow microbial strains overnight and adjust the turbidity of the suspension to match the 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Incubation: Inoculate the wells containing the serially diluted compounds. Include positive controls (microbes in broth without compound) and negative controls (broth only). Incubate the plates at 37°C for 24 hours for bacteria or at 30°C for 48 hours for fungi.

  • Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Table 3: Example Antimicrobial Activity Data (MIC in μg/mL)
Compound IDStaphylococcus aureusEscherichia coliCandida albicansReference Drug (MIC)
HZ-01 e.g., 16e.g., 32e.g., 64Gentamicin (<4)
HZ-02 e.g., 8e.g., 16e.g., 32Fluconazole (<8)
HZ-03 e.g., 32e.g., 64e.g., 128
HZ-04 e.g., 4e.g., 8e.g., 16

Note: Data are hypothetical examples based on trends observed in the literature for similar compounds.[1][6]

Application 2: Anticonvulsant Activity

Hydrazones are a well-established class of compounds with anticonvulsant properties.[3][9] Thiazole-containing hydrazones have been evaluated for their potential to treat epilepsy, often tested in animal models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests.[10][11] These tests help identify agents that prevent seizure spread and elevate the seizure threshold, respectively.

Screening Protocol (Maximal Electroshock Test - MES):

  • Administer the test compound to groups of laboratory animals (e.g., mice or rats) at various doses (e.g., 20-100 mg/kg) via intraperitoneal injection.

  • After a set period (e.g., 30-60 minutes), subject the animals to a brief electrical stimulus via corneal electrodes.

  • Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.

  • The ability of the compound to abolish the tonic hind limb extension is recorded as a measure of anticonvulsant activity.[10] A standard drug like Phenytoin is used as a positive control.

References

Application Notes and Protocols for Cyclization Reactions of 4-Phenyl-1,3-thiazole-2-carbaldehyde to Form Fused Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of fused heterocyclic systems derived from 4-phenyl-1,3-thiazole-2-carbaldehyde. The aldehyde functionality at the 2-position of the thiazole ring serves as a versatile starting point for constructing various fused heterocycles, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The protocols outlined below focus on the Knoevenagel condensation followed by cyclization to yield thiazolo[3,2-a]pyridine derivatives.

Introduction

The synthesis of fused heterocycles is a cornerstone of modern medicinal chemistry, as these scaffolds are often found in biologically active molecules. The 4-phenyl-1,3-thiazole core is a privileged structure in drug discovery, and its derivatization allows for the exploration of new chemical space and the development of novel therapeutic agents. Cyclization reactions of this compound with active methylene compounds provide an efficient route to polycyclic systems with potential applications in various disease areas.

Key Applications

  • Drug Discovery: Synthesis of novel scaffolds for screening against various biological targets.

  • Medicinal Chemistry: Lead optimization and structure-activity relationship (SAR) studies.

  • Materials Science: Development of functional organic materials with specific electronic or optical properties.

Reaction Overview: Synthesis of Thiazolo[3,2-a]pyridines

The synthesis of thiazolo[3,2-a]pyridines from this compound is typically achieved through a two-step process:

  • Knoevenagel Condensation: The reaction of this compound with an active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst to form a 2-(4-phenyl-1,3-thiazol-2-yl)methylene intermediate.

  • Cyclization: Intramolecular cyclization of the intermediate, often promoted by a catalyst or heat, to afford the fused thiazolo[3,2-a]pyridine ring system.

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of a representative thiazolo[3,2-a]pyridine derivative.

StepReactantsProductCatalystSolventTemperature (°C)Time (h)Yield (%)
1This compound, Malononitrile2-[(4-Phenyl-1,3-thiazol-2-yl)methylene]malononitrilePiperidineEthanolReflux285
22-[(4-Phenyl-1,3-thiazol-2-yl)methylene]malononitrile, Ethyl cyanoacetateEthyl 3-amino-2-cyano-7-phenylthiazolo[3,2-a]pyridine-8-carboxylatePiperidineEthanolReflux478

Experimental Protocols

Protocol 1: Synthesis of 2-[(4-Phenyl-1,3-thiazol-2-yl)methylene]malononitrile (Knoevenagel Condensation)

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Filtration apparatus

  • Recrystallization apparatus

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add malononitrile (1.1 eq).

  • Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Heat the mixture to reflux with stirring for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain pure 2-[(4-phenyl-1,3-thiazol-2-yl)methylene]malononitrile.

  • Dry the purified product under vacuum.

Protocol 2: Synthesis of Ethyl 3-amino-2-cyano-7-phenylthiazolo[3,2-a]pyridine-8-carboxylate (Cyclization)

Materials:

  • 2-[(4-Phenyl-1,3-thiazol-2-yl)methylene]malononitrile

  • Ethyl cyanoacetate

  • Piperidine

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Filtration apparatus

  • Recrystallization apparatus

Procedure:

  • In a round-bottom flask, dissolve 2-[(4-phenyl-1,3-thiazol-2-yl)methylene]malononitrile (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.2 eq) to the solution.

  • Reflux the reaction mixture for 4 hours, monitoring the progress by TLC.

  • Upon completion, cool the mixture to room temperature to allow for product precipitation.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield pure ethyl 3-amino-2-cyano-7-phenylthiazolo[3,2-a]pyridine-8-carboxylate.

  • Dry the final product under vacuum.

Visualizations

The following diagrams illustrate the key reaction pathway and a general experimental workflow.

ReactionPathway Reaction Pathway for Thiazolo[3,2-a]pyridine Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Reagent cluster_product Final Product Start1 4-Phenyl-1,3-thiazole- 2-carbaldehyde Intermediate 2-[(4-Phenyl-1,3-thiazol-2-yl)- methylene]malononitrile Start1->Intermediate Knoevenagel Condensation Start2 Malononitrile Start2->Intermediate Product Ethyl 3-amino-2-cyano-7-phenyl- thiazolo[3,2-a]pyridine-8-carboxylate Intermediate->Product Cyclization Reagent Ethyl Cyanoacetate Reagent->Product

Caption: Reaction pathway for the synthesis of a thiazolo[3,2-a]pyridine derivative.

ExperimentalWorkflow General Experimental Workflow A 1. Mix Reactants & Solvent B 2. Add Catalyst A->B C 3. Heat to Reflux B->C D 4. Monitor by TLC C->D D->C Continue heating if incomplete E 5. Cool to Room Temperature D->E Upon completion F 6. Filter Precipitate E->F G 7. Wash with Cold Solvent F->G H 8. Recrystallize G->H I 9. Dry Final Product H->I

Caption: A generalized workflow for the synthesis and purification of fused heterocycles.

Application Notes and Protocols: Knoevenagel Condensation with 4-Phenyl-1,3-thiazole-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Knoevenagel condensation of 4-phenyl-1,3-thiazole-2-carbaldehyde and its derivatives with various active methylene compounds. This reaction is a cornerstone for the synthesis of a diverse range of heterocyclic compounds with significant potential in medicinal chemistry and materials science.

Introduction

The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis.[1][2][3] It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst, followed by a dehydration step to yield an α,β-unsaturated product.[3] The 4-phenyl-1,3-thiazole moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[4][5] The Knoevenagel condensation of this compound derivatives provides a straightforward route to novel compounds that incorporate this valuable pharmacophore, opening avenues for the development of new therapeutic agents.

Applications in Drug Discovery and Medicinal Chemistry

Derivatives of 4-phenyl-1,3-thiazole are of significant interest in drug discovery due to their diverse pharmacological activities:

  • Antimicrobial and Antifungal Activity: The thiazole nucleus is a key component in many antimicrobial and antifungal agents.[6][7] Knoevenagel adducts derived from this compound can be screened for their efficacy against various bacterial and fungal strains.[5] For instance, certain 2-phenylthiazole derivatives have shown potent inhibitory activity against clinically relevant fungal pathogens by targeting enzymes like lanosterol 14α-demethylase (CYP51).[4]

  • Anticancer Activity: Many heterocyclic compounds containing the thiazole ring have demonstrated potent anticancer properties. The products of the Knoevenagel condensation can be evaluated for their cytotoxic effects on various cancer cell lines.[8]

  • Enzyme Inhibition: The resulting α,β-unsaturated systems are known to be Michael acceptors and can act as inhibitors for various enzymes. For example, α-cyanocinnamide derivatives, which are structurally related to the products of Knoevenagel condensation, are known to inhibit the autophosphorylation of the EGF receptor.[1]

Experimental Data

The following table summarizes representative data for the Knoevenagel condensation of various aromatic aldehydes with active methylene compounds under different catalytic conditions. While specific data for this compound is not extensively available in the cited literature, these examples provide a strong basis for experimental design.

Aldehyde (Derivative)Active Methylene CompoundCatalystSolventTimeYield (%)Reference
BenzaldehydeMalononitrileSeO2/ZrO2Water0.5 h95[1]
4-NitrobenzaldehydeMalononitrileSeO2/ZrO2Solvent-free0.75 h98[1]
2-MethoxybenzaldehydeThiobarbituric acidPiperidineEthanol--[3]
Various aromatic aldehydesEthyl cyanoacetateDABCO/[HyEtPy]ClWater5-40 min83-99[9]
IsatinsMalononitrileSBA-Pr-SO3HWater10-15 min92-98[10]
Aromatic aldehydesMalononitrileFe3O4@SiO2-CPTMS-DABCOSolvent-free5-20 min90-98[11]

Experimental Protocols

Herein, we provide detailed protocols for the Knoevenagel condensation of this compound derivatives. These protocols are based on established methods for similar reactions and can be adapted for specific derivatives and active methylene compounds.

Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation in Ethanol

This protocol is a classic and widely used method for the Knoevenagel condensation.

Materials:

  • This compound derivative (1.0 mmol)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 mmol)

  • Piperidine (0.1 mmol)

  • Ethanol (10 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Thin-layer chromatography (TLC) plate

  • Buchner funnel and filter paper

Procedure:

  • To a solution of the this compound derivative (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add the active methylene compound (1.1 mmol).

  • Add a catalytic amount of piperidine (0.1 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature or under reflux, monitoring the progress of the reaction by TLC.

  • Upon completion of the reaction (disappearance of the aldehyde spot on TLC), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid product by suction filtration using a Buchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Protocol 2: Environmentally Benign Knoevenagel Condensation in Water

This protocol offers a greener alternative to the use of organic solvents.

Materials:

  • This compound derivative (1.0 mmol)

  • Active methylene compound (e.g., malononitrile) (1.1 mmol)

  • Solid base catalyst (e.g., SeO2/ZrO2, Fe3O4@SiO2-CPTMS-DABCO) (catalytic amount)

  • Water (10 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, suspend the this compound derivative (1.0 mmol) and the active methylene compound (1.1 mmol) in water (10 mL).

  • Add the solid base catalyst to the suspension.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, the solid product can be isolated by filtration.

  • Wash the product with water to remove the catalyst and any water-soluble impurities.

  • The catalyst can often be recovered by filtration, washed, dried, and reused.[1]

  • Dry the product in a desiccator.

Visualizations

Knoevenagel Condensation Workflow

The following diagram illustrates the general workflow for the Knoevenagel condensation reaction.

Knoevenagel_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Thiazole_Aldehyde This compound Derivative Reaction_Vessel Reaction Vessel (Solvent + Catalyst) Thiazole_Aldehyde->Reaction_Vessel Active_Methylene Active Methylene Compound Active_Methylene->Reaction_Vessel Filtration Filtration / Extraction Reaction_Vessel->Filtration Reaction Mixture Purification Recrystallization / Column Chromatography Filtration->Purification Crude Product Product Pure Knoevenagel Adduct Purification->Product

Caption: General workflow of the Knoevenagel condensation.

Proposed Biological Action Pathway

The synthesized Knoevenagel adducts, particularly those with antifungal properties, may act by inhibiting key fungal enzymes such as CYP51.

Biological_Pathway Compound Knoevenagel Adduct (e.g., 2-Phenylthiazole derivative) Target Fungal Enzyme (e.g., CYP51) Compound->Target Inhibition Process Ergosterol Biosynthesis Target->Process Catalyzes Outcome Disruption of Fungal Cell Membrane Integrity Process->Outcome Leads to Effect Antifungal Effect Outcome->Effect

Caption: Inhibition of fungal ergosterol biosynthesis.

Conclusion

The Knoevenagel condensation of this compound derivatives is a powerful and adaptable method for synthesizing novel heterocyclic compounds with significant potential in drug discovery. The protocols provided herein offer a starting point for the exploration of this chemical space. By varying the substituents on the thiazole ring and the nature of the active methylene compound, a large library of compounds can be generated for biological screening. The use of environmentally benign conditions further enhances the appeal of this synthetic strategy.

References

Application of 4-Phenyl-1,3-thiazole-2-carbaldehyde in Anticancer Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several clinically approved anticancer agents. 4-Phenyl-1,3-thiazole-2-carbaldehyde serves as a crucial intermediate in the synthesis of a diverse array of thiazole derivatives that have demonstrated significant potential in anticancer drug discovery. The presence of the phenyl group at the 4-position and the reactive carbaldehyde group at the 2-position allows for extensive chemical modifications, leading to the development of compounds with potent and selective anticancer activities. These derivatives have been shown to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways implicated in cancer progression.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the anticancer potential of this compound and its derivatives.

Data Presentation: In Vitro Anticancer Activity of 4-Phenyl-1,3-thiazole Derivatives

The following table summarizes the in vitro cytotoxic activity of various derivatives synthesized from or related to this compound against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference DrugIC50 (µM) of Ref. Drug
4c 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-oneMCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41
4c 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-oneHepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51
4d 3-Nitrophenylthiazolyl derivativeMDA-MB-231 (Breast)1.21Sorafenib1.18
4b 4-Chlorophenylthiazolyl derivativeMDA-MB-231 (Breast)3.52Sorafenib1.18
Compound 3 Ethyl 2-[2-((4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido]-4-methylthiazole-5-carboxylateMCF-7 (Breast)20.6 ± 0.3 µg/mLCisplatin35.31 ± 0.51 µg/mL
Compound 6 2-[2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl]-4-(4-cyanophenyl)thiazoleA549 (Lung)12.0 ± 1.73 µg/mL--
Compound 6 2-[2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl]-4-(4-cyanophenyl)thiazoleC6 (Glioma)3.83 ± 0.76 µg/mL--
4c N-Phenyl-2-p-tolylthiazole-4-carboxamide with para-nitro substitutionSKNMC (Neuroblastoma)10.8 ± 0.08Doxorubicin<1
4d N-Phenyl-2-p-tolylthiazole-4-carboxamide with meta-chloro substitutionHep-G2 (Hepatocarcinoma)11.6 ± 0.12Doxorubicin<1

Experimental Protocols

Protocol 1: Synthesis of 4-Phenyl-1,3-thiazole Derivatives (General Procedure)

A common method for the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis. This protocol outlines a general procedure for the synthesis of 4-phenyl-1,3-thiazole derivatives from a thioamide and an α-haloketone. This compound can be synthesized and subsequently modified, or derivatives can be synthesized from precursors.

Materials:

  • Substituted thiobenzamide

  • 2-bromo-1-phenylethanone (or other α-haloketones)

  • Ethanol

  • Sodium bicarbonate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Dissolve the substituted thiobenzamide (1 equivalent) in ethanol in a round-bottom flask.

  • Add 2-bromo-1-phenylethanone (1 equivalent) to the solution.

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Characterize the purified compound using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol 2: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI 1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan dissolution)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with a test compound.

Materials:

  • Cancer cells

  • 6-well plates

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and incubate for 24 hours.

  • Treat cells with the test compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined based on DNA content.

Protocol 4: Apoptosis Detection by Western Blot

This protocol is for detecting key apoptosis-related proteins.

Materials:

  • Cancer cells

  • Test compound

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Treat cells with the test compound as described for the cell cycle analysis.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and visualize the protein bands using an ECL detection system.

  • Use β-actin as a loading control to normalize the expression of the target proteins.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate key signaling pathways often targeted by anticancer agents and a typical experimental workflow for the evaluation of this compound derivatives.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiazole Thiazole Derivatives Thiazole->PI3K Inhibits Thiazole->Akt Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by thiazole derivatives.

MEK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation & Differentiation Transcription->Proliferation Thiazole Thiazole Derivatives Thiazole->MEK Inhibits

Caption: MEK/ERK signaling pathway and potential inhibition by thiazole derivatives.

Anticancer_Drug_Discovery_Workflow Synthesis Synthesis of 4-Phenyl-1,3-thiazole Derivatives InVitro In Vitro Screening (MTT Assay) Synthesis->InVitro Hit Hit Identification (Active Compounds) InVitro->Hit Mechanism Mechanism of Action (Cell Cycle, Apoptosis, Western Blot) Hit->Mechanism Lead Lead Optimization Mechanism->Lead InVivo In Vivo Studies (Animal Models) Lead->InVivo Candidate Drug Candidate InVivo->Candidate

Caption: Experimental workflow for anticancer drug discovery with thiazole derivatives. Experimental workflow for anticancer drug discovery with thiazole derivatives.

Application Notes and Protocols: 4-Phenyl-1,3-thiazole-2-carbaldehyde Derivatives as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the development of novel antimicrobial agents with unique mechanisms of action. Thiazole-based compounds have emerged as a promising class of heterocyclic molecules due to their diverse pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3][4][5][6] Specifically, derivatives of 4-phenyl-1,3-thiazole-2-carbaldehyde serve as a crucial scaffold in medicinal chemistry for the design and synthesis of new therapeutic agents.[7] The aldehyde functional group at the 2-position of the thiazole ring is highly reactive and allows for the synthesis of a wide array of derivatives, such as hydrazones and Schiff bases, which have demonstrated significant antimicrobial potential.[4][7] These derivatives have shown efficacy against a range of pathogenic bacteria and fungi, including resistant strains.[2][8]

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the use of this compound derivatives as antimicrobial agents.

Antimicrobial Activity Data

The antimicrobial efficacy of this compound derivatives has been evaluated against various bacterial and fungal strains. The data, including Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), are summarized in the tables below.

Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)

Compound IDDerivative TypeStaphylococcus aureusMethicillin-resistant S. aureus (MRSA)Escherichia coliPseudomonas aeruginosaReference
Compound A Hydrazone Derivative9.771.314.40 ± 0.04 mm (Zone of Inhibition at 200 µg/mL)-[8][9]
Compound B Phenylthiazole Analog-1.3--[8]
Compound C Heteroaryl Thiazole0.23-0.7> Ampicillin0.23-0.7> Ampicillin[2]
Compound 3a Thiazole Derivative39.06---[9]
Compound 8 Thiazole Derivative9.77---[9]
Compound 10 Thiazole Derivative39.06---[9]
Compound 11a Thiazole Derivative39.06---[9]

Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)

Compound IDDerivative TypeCandida albicansCandida kruseiCandida parapsilosisAspergillus nigerReference
Compound 7a 2-Hydrazinyl-4-phenyl-1,3-thiazole7.81---[10]
Compound 7e 2-Hydrazinyl-4-phenyl-1,3-thiazole3.9---[10]
Compound 9 Heteroaryl Thiazole0.06-0.23---[2]
Compound 31C (4-phenyl-1,3-thiazol-2-yl) hydrazine0.0625-4--0.0625-4[11]
Benzothiazole 13 Benzothiazole Derivative50-75--50-75[12]
Benzothiazole 14 Benzothiazole Derivative50-75--50-75[12]
Fluconazole Reference Drug15.62---[10]

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives (General Procedure)

This protocol describes a general method for synthesizing thiazole derivatives, which can be adapted for this compound. The Hantzsch thiazole synthesis is a widely used method.[4]

Materials:

  • α-haloketone (e.g., 2-bromoacetophenone)

  • Thioamide or thiosemicarbazide

  • Ethanol or other suitable solvent

  • Base (e.g., pyridine, triethylamine)

  • Microwave synthesizer (optional)

Procedure:

  • Dissolve the thioamide or thiosemicarbazide in ethanol.

  • Add the α-haloketone to the solution.

  • Add a catalytic amount of base to the reaction mixture.

  • The reaction can be carried out under conventional heating (reflux) or using microwave irradiation for a shorter reaction time.[3][4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterize the synthesized compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[5][10][13]

Protocol 2: In Vitro Antimicrobial Susceptibility Testing - Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Synthesized this compound derivatives

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole) as positive controls

  • DMSO (for dissolving compounds)

  • Resazurin or INT (indicator for cell viability)

Procedure:

  • Prepare a stock solution of the test compounds in DMSO.

  • Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well plate to achieve a range of concentrations.

  • Prepare a microbial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard.

  • Dilute the microbial suspension in the broth and add it to each well of the microtiter plate.

  • Include a positive control (broth with microbes and standard antibiotic), a negative control (broth with microbes and no compound), and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible microbial growth. A viability indicator like resazurin can be added to aid in the determination.[8]

Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is a follow-up to the MIC assay to determine if a compound is microbicidal or microbistatic.

Materials:

  • MIC plates from Protocol 2

  • Nutrient agar plates (for bacteria) or Sabouraud Dextrose Agar plates (for fungi)

Procedure:

  • Take an aliquot (e.g., 10 µL) from the wells of the MIC plate that show no visible growth.

  • Spot-inoculate the aliquots onto fresh agar plates.

  • Incubate the agar plates under the same conditions as in the MIC assay.

  • The MBC or MFC is the lowest concentration of the compound that results in a 99.9% reduction in the initial microbial inoculum.[2][13]

Mechanism of Action and Signaling Pathways

The antimicrobial activity of thiazole derivatives is attributed to various mechanisms of action. For antibacterial activity, a putative mechanism is the inhibition of the E. coli MurB enzyme, which is involved in the biosynthesis of the bacterial cell wall.[2] For antifungal activity, a probable mechanism is the inhibition of 14α-lanosterol demethylase, an enzyme crucial for ergosterol biosynthesis in the fungal cell membrane.[2][10] Another identified mechanism, particularly for antifungal effects against Candida albicans, is the induction of oxidative stress through the accumulation of reactive oxygen species (ROS), leading to cellular damage and cell death.[11]

Diagrams

G General Workflow for Antimicrobial Evaluation cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_mechanism Mechanism of Action Studies cluster_output Data Analysis & Output start Starting Materials (this compound Precursors) synthesis Chemical Synthesis (e.g., Hantzsch reaction) start->synthesis purification Purification (Recrystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization mic_test MIC Determination (Broth Microdilution) characterization->mic_test mbc_mfc_test MBC/MFC Determination mic_test->mbc_mfc_test enzyme_inhibition Enzyme Inhibition Assays (e.g., MurB, 14α-demethylase) mbc_mfc_test->enzyme_inhibition ros_assay ROS Accumulation Assay mbc_mfc_test->ros_assay data_analysis Data Analysis (MIC/MBC values, SAR) enzyme_inhibition->data_analysis ros_assay->data_analysis

Caption: Workflow for the evaluation of antimicrobial agents.

G Proposed Antifungal Mechanism of Action cluster_cell compound 4-Phenyl-1,3-thiazole Derivative fungal_cell Fungal Cell ros Increased ROS (Reactive Oxygen Species) compound->ros lanosterol Lanosterol 14α-demethylase (Ergosterol Biosynthesis) compound->lanosterol oxidative_stress Oxidative Stress ros->oxidative_stress damage Cellular Damage (DNA, proteins, lipids) oxidative_stress->damage apoptosis Cell Death damage->apoptosis inhibition Inhibition lanosterol->inhibition inhibition->compound

Caption: Proposed antifungal mechanisms of action.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of this compound derivatives is significantly influenced by the nature of the substituents on the thiazole ring and the derivatized aldehyde group.

  • Hydrazone Moiety: The introduction of a hydrazone linkage at the C2 position of the 4-phenyl-1,3-thiazole core has been shown to enhance antifungal potency.[10][13] For instance, 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives demonstrated superior activity against Candida species compared to their counterparts lacking the C2-hydrazone linkage.[10]

  • Lipophilic Substituents: The presence of lipophilic para-substituents on the C4-phenyl ring of 2-hydrazinyl-thiazole derivatives was associated with increased antifungal efficiency.[13]

  • Benzothiazoles: Structural modification from a 1,3-thiazole to a benzannelated 1,3-thiazole (benzothiazole) has been shown to positively influence antimicrobial activity, leading to compounds with promising antibacterial and antifungal properties.[12]

  • Electron-donating vs. Electron-withdrawing Groups: The electronic nature of substituents on the phenyl ring can impact activity. For example, against C. krusei, electron-donating groups on the phenyl ring showed higher antifungal activity than electron-withdrawing groups.[14]

These SAR insights can guide the rational design of more potent this compound-based antimicrobial agents. Further research focusing on the synthesis and evaluation of a diverse library of these derivatives will be crucial for the development of new and effective treatments for infectious diseases.

References

Application Notes & Protocols: Anti-inflammatory Properties of 4-Phenyl-1,3-thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds widely investigated in medicinal chemistry for their diverse pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1] The 4-phenyl-1,3-thiazole scaffold, in particular, has been identified as a key pharmacophore for the development of novel anti-inflammatory agents. These compounds primarily exert their effects by modulating the inflammatory cascade, often through the inhibition of key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in the arachidonic acid pathway.[2] This document provides an overview of the anti-inflammatory applications of 4-phenyl-1,3-thiazole derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and diagrams of relevant biological pathways and experimental workflows.

Note: While the topic specifies 4-Phenyl-1,3-thiazole-2-carbaldehyde derivatives, the available research literature focuses more broadly on derivatives of the 4-Phenyl-1,3-thiazole core. The following data and protocols are based on this broader class of compounds.

Application Notes

Mechanism of Action

The primary anti-inflammatory mechanism for many thiazole derivatives involves the inhibition of COX enzymes (COX-1 and COX-2).[3][4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. COX-1 is constitutively expressed and plays a role in physiological functions, whereas COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 is a key goal for anti-inflammatory drug design to minimize gastrointestinal side effects associated with non-selective NSAIDs.[4] Some thiazole derivatives have also shown potential as 5-LOX inhibitors, which would dually block the production of both prostaglandins and leukotrienes, another class of inflammatory mediators.[4]

Arachidonic_Acid_Pathway cluster_cox cluster_lox membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Activation aa Arachidonic Acid pla2->aa Liberates cox_path Cyclooxygenase (COX) Pathway aa->cox_path lox_path Lipoxygenase (LOX) Pathway aa->lox_path cox12 COX-1 / COX-2 cox_path->cox12 lox5 5-LOX lox_path->lox5 pgs Prostaglandins (PGE2, etc.) cox12->pgs lts Leukotrienes lox5->lts inflammation Inflammation, Pain, Fever pgs->inflammation inflammation2 Inflammation lts->inflammation2 thiazole 4-Phenyl-1,3-thiazole Derivatives thiazole->cox12 Inhibit thiazole->lox5 Inhibit Synthesis_Workflow start Start Materials: - Substituted Acetophenone - Thiourea - Iodine step1 Step 1: Reaction Mixture start->step1 Combine step2 Step 2: Reflux/Heat step1->step2 Heat overnight step3 Step 3: Cool & Extract step2->step3 Cool to RT, Extract with Ether step4 Step 4: Purification step3->step4 Recrystallization (e.g., from ethanol) end Final Product: 2-amino-4-phenyl-1,3-thiazole Derivative step4->end Paw_Edema_Workflow acclimatize Animal Acclimatization (Wistar rats, 250-300g) grouping Divide into Groups (Control, Standard, Test) acclimatize->grouping fasting Fast Animals (12h) (Water ad libitum) grouping->fasting measure0 Measure Initial Paw Volume (Plethesmometer) fasting->measure0 admin Administer Compounds (p.o. or i.p.) induce Inject 0.1 mL 1% Carrageenan (sub-plantar region of hind paw) admin->induce 1h post-administration measure_t Measure Paw Volume at Intervals (e.g., 0.5, 1, 2, 3h) induce->measure_t measure0->admin 30-60 min post-measurement calc Calculate % Inhibition of Edema measure_t->calc

References

Application Notes and Protocols: Synthesis of Novel Dyes Using 4-Phenyl-1,3-thiazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenyl-1,3-thiazole-2-carbaldehyde is a versatile heterocyclic aldehyde that serves as a valuable building block in the synthesis of a variety of functional dyes. The electron-rich thiazole ring system, coupled with the aldehydic functional group, allows for the facile creation of donor-π-acceptor (D-π-A) chromophores. These dyes, particularly styryl and methine derivatives, often exhibit interesting photophysical properties, including strong absorption and fluorescence, making them suitable for applications in bio-imaging, sensor technology, and as components in dye-sensitized solar cells.

This document provides detailed protocols for the synthesis of styryl-type dyes from this compound via the Knoevenagel condensation reaction with various active methylene compounds.

Synthesis of Styryl Dyes via Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, to form a new C=C double bond. In the context of dye synthesis with this compound, this reaction is a straightforward and efficient method for creating conjugated styryl dyes.

General Reaction Scheme

The general reaction involves the condensation of this compound with an active methylene compound in the presence of a basic catalyst, such as piperidine, in a suitable solvent like ethanol or acetic acid.

G cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 This compound product Styryl Dye Derivative reactant1->product reactant2 Active Methylene Compound (Z-CH2-Z') reactant2->product catalyst Piperidine catalyst->product solvent Ethanol solvent->product heat Reflux heat->product

Caption: General workflow for the synthesis of styryl dyes.

Experimental Protocols

The following protocols are based on established procedures for Knoevenagel condensation and can be adapted for the synthesis of a variety of styryl dyes from this compound.

Protocol 1: Synthesis of 2-((4-Phenylthiazol-2-yl)methylene)malononitrile

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.

  • Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, slowly add cold deionized water to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure dye.

  • Dry the purified product under vacuum.

Protocol 2: Synthesis of 5-((4-Phenylthiazol-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione (A Barbituric Acid Derivative)

Materials:

  • This compound

  • Barbituric acid

  • Piperidine

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, suspend this compound (1 equivalent) and barbituric acid (1 equivalent) in glacial acetic acid.

  • Add a catalytic amount of piperidine (2-3 drops) to the suspension.

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from a suitable solvent such as ethanol or dimethylformamide (DMF) to yield the purified dye.

  • Dry the final product in a vacuum oven.

Data Presentation

Active Methylene CompoundDye Structure (Analogous)λabs (nm) in Chloroform[1][2][3]λem (nm) in Chloroform[1][2][3]
Cyanomethyl benzimidazole465530
Cyanomethyl benzothiazole480545
Barbituric acid450520
Meldrum's acid440510

Note: The data presented is for dyes synthesized from 4-chloro-2-(diphenylamino)-1,3-thiazole-5-carbaldehyde and should be used as an estimation for the derivatives of this compound.

Logical Workflow for Dye Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the characterization of the synthesized dyes.

G cluster_synthesis Synthesis cluster_characterization Characterization start This compound + Active Methylene Compound reaction Knoevenagel Condensation (Piperidine, Reflux) start->reaction workup Work-up (Precipitation, Filtration) reaction->workup purification Purification (Recrystallization) workup->purification product Pure Styryl Dye purification->product structural Structural Analysis (NMR, IR, Mass Spec) product->structural photophysical Photophysical Analysis (UV-Vis, Fluorescence) structural->photophysical

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Phenyl-1,3-thiazole-2-carbaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-Phenyl-1,3-thiazole-2-carbaldehyde by recrystallization. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during this purification technique.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. Based on literature for similar thiazole derivatives, good starting points for solvent screening include ethanol, methanol, isopropanol, and mixtures of these alcohols with water. Other potential solvents and solvent systems to consider are ethyl acetate/hexane mixtures. A systematic solvent screening is recommended to determine the optimal choice for your specific sample.

Q2: What is the expected melting point of pure this compound?

A2: While a specific melting point for this compound is not consistently reported across all commercial suppliers, the closely related compound, 4-phenyl-1,3-thiazole-2-carboxylic acid, has a melting point of 93-97 °C. The analogous alcohol, (4-phenyl-1,3-thiazol-2-yl)methanol, has a reported melting point of 88-89 °C. It is crucial to characterize the purified product by obtaining a sharp melting point and comparing it to a reference standard if available. A broad melting range typically indicates the presence of impurities.

Q3: My compound "oils out" instead of crystallizing. What should I do?

A3: "Oiling out," where the compound separates as a liquid instead of solid crystals, can occur if the solution is supersaturated at a temperature above the compound's melting point in the solvent system. To address this, try the following:

  • Add a small amount of additional solvent to the hot solution to decrease the saturation level.

  • Ensure a slow cooling rate. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.

  • Try a different recrystallization solvent or a solvent mixture with a lower boiling point.

Q4: Crystal formation is very slow or does not occur at all. What are the possible reasons and solutions?

A4: This is a common issue in recrystallization and can be caused by several factors:

  • Too much solvent: If the solution is not sufficiently saturated, crystallization will not occur. The volume of the solvent can be reduced by gentle heating under a stream of nitrogen or by using a rotary evaporator, followed by another attempt at cooling.

  • Supersaturation: The solution may be supersaturated, requiring a nucleation site for crystal growth to begin. Try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a "seed crystal" of the pure compound.

  • High purity: Highly pure compounds can sometimes be difficult to crystallize. The addition of a minuscule amount of an impurity (a seed crystal) can initiate crystallization.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Recovery of Crystals - Using too much solvent. - Premature crystallization during hot filtration. - Washing crystals with a solvent that is not ice-cold. - The compound has significant solubility in the cold solvent.- Reduce the solvent volume. - Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration. - Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. - Select a solvent in which the compound has lower solubility at cold temperatures.
Colored Crystals - Presence of colored impurities in the crude product.- Add a small amount of activated charcoal to the hot solution before filtration. Be aware that using too much charcoal can lead to product loss.
Formation of Small, Powdery Crystals - The solution cooled too quickly.- Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling and the formation of larger crystals.
Crystals Contaminated with Insoluble Impurities - Incomplete removal of insoluble impurities during hot filtration.- Ensure the hot filtration step is performed quickly and efficiently to prevent premature crystallization of the desired product along with the impurities. Re-dissolve the crystals in a hot solvent and perform the hot filtration again.

Data Presentation

Table 1: Recommended Solvents for Recrystallization Screening

Solvent / Solvent SystemRationale
EthanolCommonly used for recrystallization of similar aromatic and heterocyclic compounds.[1]
MethanolUsed for the recrystallization of 2-amino-4-phenylthiazole derivatives.
IsopropanolA common alternative to ethanol with slightly different solubility characteristics.
Ethanol/WaterThe addition of water as an anti-solvent can effectively induce crystallization.
Ethyl Acetate/HexaneA polar/non-polar solvent mixture that can be fine-tuned for optimal recrystallization.
Petroleum Ether/Diethyl EtherA less polar solvent system that has been used for the recrystallization of some thiazole derivatives.

Experimental Protocols

Protocol 1: Recrystallization using a Single Solvent (e.g., Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling with gentle swirling. Continue adding small portions of hot ethanol until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

  • Analysis: Determine the melting point of the dried crystals and compare it with the literature value to assess purity.

Protocol 2: Recrystallization using a Mixed Solvent System (e.g., Ethanol/Water)
  • Dissolution: Dissolve the crude this compound in the minimum amount of boiling ethanol.

  • Addition of Anti-solvent: While the solution is still hot, add water dropwise until the solution becomes faintly cloudy (the point of saturation).

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-8 from Protocol 1, using an ice-cold ethanol/water mixture of the same composition for washing the crystals.

Mandatory Visualization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Compound Oils Out cool->oiling_out Oiling Out Occurs collect Collect & Wash Crystals crystals_form->collect Yes no_crystals No Crystals Form crystals_form->no_crystals No end Pure Product collect->end low_yield Low Yield collect->low_yield Low Yield Observed impure_product Impure Product end->impure_product Check Purity (e.g., Melting Point) reduce_solvent Reduce Solvent Volume Add Seed Crystal no_crystals->reduce_solvent slow_cooling Add More Solvent Ensure Slow Cooling oiling_out->slow_cooling optimize_wash Use Minimal Ice-Cold Wash Solvent low_yield->optimize_wash re_recrystallize Re-recrystallize Consider Chromatography impure_product->re_recrystallize reduce_solvent->cool slow_cooling->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Purifying 4-Phenyl-1,3-thiazole-2-carbaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-Phenyl-1,3-thiazole-2-carbaldehyde using column chromatography.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude material.

1. Thin-Layer Chromatography (TLC) Optimization:

Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC. The goal is to achieve good separation between the desired product and any impurities, with an Rf value for the product ideally between 0.2 and 0.4.

Table 1: Recommended Solvent Systems for TLC Optimization

Solvent System (v/v)Starting PolarityNotes
Hexane / Ethyl Acetate9:1A common starting point for moderately polar compounds.
Hexane / Dichloromethane1:1An alternative non-polar/polar solvent combination.
Toluene / Ethyl Acetate9:1Can provide different selectivity compared to hexane.
Hexane / Acetone9:1Acetone is a more polar alternative to ethyl acetate.

Procedure:

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in a chamber containing one of the solvent systems from Table 1.

  • Visualize the spots under UV light.

  • Adjust the solvent ratio to achieve the target Rf value for the product.

2. Column Preparation:

  • Select an appropriate size glass column based on the amount of crude material to be purified.

  • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Carefully pour the slurry into the column, ensuring even packing and avoiding air bubbles.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

3. Sample Loading:

There are two primary methods for loading the sample onto the column:

  • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.[1] Carefully apply the solution to the top of the silica gel bed using a pipette.[1]

  • Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[1] Carefully add this powder to the top of the column.[1]

4. Elution and Fraction Collection:

  • Carefully add the optimized mobile phase to the top of the column.

  • Apply gentle pressure (if using flash chromatography) to start the elution process.

  • Collect fractions in test tubes or other suitable containers.

  • Monitor the elution of the compound by periodically analyzing the collected fractions using TLC.

5. Product Isolation:

  • Combine the fractions that contain the pure product, as determined by TLC analysis.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the column chromatography of this compound.

Q1: My compound is not moving from the origin on the TLC plate, even with a high concentration of polar solvent.

A1: This could be due to several factors:

  • High Polarity of the Compound: Thiazole-containing compounds can be quite polar.[2] Consider using a more polar solvent system, such as dichloromethane/methanol or ethyl acetate/methanol.

  • Interaction with Silica Gel: Aldehydes can sometimes interact strongly with the acidic silica gel.[2] Try deactivating the silica gel by adding a small amount of triethylamine (e.g., 0.1-1%) to your mobile phase.[2] Alternatively, consider using a different stationary phase like alumina.[2]

Q2: The separation between my product and an impurity is poor, even after optimizing the solvent system.

A2:

  • Column Overloading: You may have loaded too much crude material onto the column. Try using a larger column or reducing the amount of sample.

  • Improper Column Packing: An unevenly packed column can lead to poor separation. Ensure the silica gel is packed uniformly without any cracks or channels.

  • Co-elution: The impurity may have a very similar polarity to your product. In this case, you might need to try a different solvent system with different selectivity (e.g., replacing ethyl acetate with acetone) or consider an alternative purification technique like preparative HPLC.

Q3: My product appears to be decomposing on the column.

A3: Aldehydes can be sensitive to the acidic nature of silica gel.[2]

  • Deactivate the Silica: As mentioned in A1, adding a small amount of triethylamine to the eluent can help neutralize the silica gel.

  • Use Alumina: Alumina is a less acidic stationary phase and can be a good alternative for acid-sensitive compounds.

  • Avoid Reactive Solvents: Avoid using primary or secondary alcohols (like methanol or ethanol) in your eluent, as they can potentially form acetals or hemiacetals with the aldehyde in the presence of acidic silica.[2]

Q4: I am seeing streaks on my TLC plate and in my column fractions.

A4: Streaking can be caused by:

  • Compound Insolubility: The compound may not be fully dissolved in the mobile phase. Try a solvent system in which your compound is more soluble.

  • Acidic/Basic Nature of the Compound: If your compound is acidic or basic, it can interact with the silica gel in a non-ideal way. Adding a small amount of a modifier to the eluent (e.g., acetic acid for acidic compounds, triethylamine for basic compounds) can improve the peak shape. For an aldehyde, which is neutral but can be acid-sensitive, triethylamine is often a good choice.

Q5: How do I choose between wet and dry loading?

A5:

  • Wet loading is generally quicker and easier if your compound is readily soluble in a small amount of the mobile phase.[1]

  • Dry loading is preferred when your compound has poor solubility in the mobile phase or when you need to load a larger amount of sample without using a large volume of solvent, which can disrupt the top of the column.[1]

Visualizing the Process

Experimental Workflow for Purifying this compound

G Experimental Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Optimization Column_Prep Column Preparation TLC->Column_Prep Sample_Loading Sample Loading Column_Prep->Sample_Loading Elution Elution & Fraction Collection Sample_Loading->Elution TLC_Analysis TLC Analysis of Fractions Elution->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Removal Solvent Removal Combine_Fractions->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product

Caption: A flowchart illustrating the key steps in the purification process.

Troubleshooting Decision Tree for Column Chromatography

G Troubleshooting Decision Tree Start Problem Encountered Poor_Separation Poor Separation Start->Poor_Separation No_Elution Compound Not Eluting Start->No_Elution Decomposition Compound Decomposition Start->Decomposition Streaking Streaking on TLC/Column Start->Streaking Poor_Separation_Q1 Is the column overloaded? Poor_Separation->Poor_Separation_Q1 No_Elution_Q1 Is the eluent polar enough? No_Elution->No_Elution_Q1 Decomposition_Q1 Are you using an alcohol-based eluent? Decomposition->Decomposition_Q1 Streaking_Q1 Is the compound fully dissolved? Streaking->Streaking_Q1 Poor_Separation_A1 Reduce sample load or use a larger column. Poor_Separation_Q1->Poor_Separation_A1 Yes Poor_Separation_Q2 Have you tried different solvent systems? Poor_Separation_Q1->Poor_Separation_Q2 No Poor_Separation_A2 Test alternative eluents (e.g., Toluene/Acetone). Poor_Separation_Q2->Poor_Separation_A2 No Poor_Separation_A3 Consider preparative HPLC. Poor_Separation_Q2->Poor_Separation_A3 Yes No_Elution_A1 Increase eluent polarity (e.g., add Methanol). No_Elution_Q1->No_Elution_A1 No No_Elution_Q2 Is the compound acidic/basic? No_Elution_Q1->No_Elution_Q2 Yes No_Elution_A2 Add a modifier (e.g., Triethylamine). No_Elution_Q2->No_Elution_A2 Yes Decomposition_A1 Switch to a non-alcoholic solvent system. Decomposition_Q1->Decomposition_A1 Yes Decomposition_Q2 Is the silica gel acidic? Decomposition_Q1->Decomposition_Q2 No Decomposition_A2 Deactivate silica with Triethylamine or use Alumina. Decomposition_Q2->Decomposition_A2 Yes Streaking_A1 Choose a solvent system with better solubility. Streaking_Q1->Streaking_A1 No Streaking_Q2 Is the compound acidic/basic? Streaking_Q1->Streaking_Q2 Yes Streaking_A2 Add a modifier to the eluent. Streaking_Q2->Streaking_A2 Yes

Caption: A decision tree to guide troubleshooting common chromatography issues.

References

Technical Support Center: Synthesis of 4-Phenyl-1,3-thiazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Phenyl-1,3-thiazole-2-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common synthetic strategy involves a two-step process. The first step is the formation of the 4-phenyl-1,3-thiazole core, typically via the Hantzsch thiazole synthesis. This involves the reaction of an α-haloketone (e.g., 2-bromoacetophenone) with a thioamide (e.g., thioformamide). The second step is the introduction of the carbaldehyde group at the 2-position of the thiazole ring, which is commonly achieved through a Vilsmeier-Haack reaction using a formylating agent like a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Q2: What are the most common impurities I might encounter?

A2: Common impurities can arise from both the Hantzsch thiazole synthesis and the Vilsmeier-Haack formylation step.

  • From Hantzsch Synthesis:

    • Unreacted starting materials: 2-bromoacetophenone and thioformamide.

    • Oxazole byproduct: If the thioformamide is contaminated with its corresponding amide.[1]

    • Dimerization or polymerization products: Self-condensation of reactants or intermediates.[1]

    • Isomeric thiazoles: Depending on the reactants, although less common for this specific synthesis.[1]

  • From Vilsmeier-Haack Formylation:

    • Unreacted 4-phenyl-1,3-thiazole.

    • Di-formylated product: Over-formylation can lead to the introduction of a second aldehyde group.

    • Chlorinated byproduct: The Vilsmeier reagent can sometimes act as a chlorinating agent.

    • Regioisomers: Formylation might occur on the phenyl ring, though formylation at the C5 position of the thiazole is more likely if the C2 position is blocked.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is an effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, the disappearance of the starting material spots and the appearance of a new product spot will indicate the reaction is proceeding. A suitable eluent system, for instance, a mixture of ethyl acetate and hexane, can be used for development.

Q4: What are the recommended purification methods for the final product?

A4: The most common methods for purifying this compound are:

  • Recrystallization: This is an effective method for purifying solid organic compounds. Suitable solvents include ethanol, methanol, or solvent mixtures like ethyl acetate/hexane.

  • Column Chromatography: This is useful for separating the desired product from closely related impurities. A silica gel stationary phase is typically used with a gradient of ethyl acetate in hexane as the mobile phase.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis.

Issue 1: Low Yield in Hantzsch Thiazole Synthesis (Step 1)
Possible Cause Suggested Solution
Poor quality of starting materials Ensure the purity of 2-bromoacetophenone and thioformamide. Impurities can lead to unwanted side reactions.
Suboptimal reaction conditions Optimize the reaction temperature, time, and solvent. The reaction is often heated to reflux in ethanol for several hours.
Incomplete reaction Monitor the reaction by TLC to ensure the complete consumption of starting materials. If the reaction is sluggish, consider extending the reaction time.
Side reactions The formation of byproducts can consume reactants. Ensure an appropriate stoichiometry (typically 1:1 to 1:1.2 of α-haloketone to thioamide).
Issue 2: Problems During Vilsmeier-Haack Formylation (Step 2)
Possible Cause Suggested Solution
Multiple Formylations (Di-formylation) Carefully control the stoichiometry of the Vilsmeier reagent. A 1:1 to 1.5:1 molar ratio of Vilsmeier reagent to the thiazole substrate is a good starting point.[2] Consider adding the Vilsmeier reagent dropwise to a solution of the substrate to avoid localized high concentrations.[2]
Low or No Conversion Ensure the Vilsmeier reagent was properly formed. Use anhydrous DMF and fresh POCl₃. The reaction temperature might be too low; a temperature range from 0 °C to 80 °C can be explored depending on the substrate's reactivity.[3]
Formation of Chlorinated Byproducts Run the reaction at the lowest effective temperature.[2] Consider using alternative reagents like oxalyl chloride or thionyl chloride with DMF to generate the Vilsmeier reagent.[2]
Difficult Work-up Ensure the reaction is quenched properly by pouring it into a cold aqueous basic solution (e.g., sodium carbonate or sodium hydroxide) to neutralize the acid and hydrolyze the intermediate iminium salt.

Quantitative Data

The following table summarizes typical reaction conditions and yields for the Vilsmeier-Haack formylation step, adapted from similar syntheses of pyrazole-4-carbaldehydes.

Reaction MethodTemperature (°C)TimeYield (%)Reference
Conventional Heating6010 min85[4]
Ultrasonic Irradiation6060 min81[4]
Microwave Irradiation6010 min85[4]

Experimental Protocols

Protocol 1: Synthesis of 4-Phenyl-1,3-thiazole (Hantzsch Synthesis)
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromoacetophenone (1 equivalent) in ethanol.

  • Add thioformamide (1 to 1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress using TLC. The reaction time can vary from a few hours to overnight.[1]

  • Once the reaction is complete (indicated by the consumption of starting materials), allow the mixture to cool to room temperature.

  • If a precipitate forms, filter the solid and wash it with cold ethanol or water.

  • If no precipitate forms, remove the solvent under reduced pressure. Take up the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄).

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.[1]

Protocol 2: Synthesis of this compound (Vilsmeier-Haack Formylation)
  • In a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.

  • Stir the resulting mixture (the Vilsmeier reagent) at 0 °C for 30 minutes.

  • Dissolve 4-phenyl-1,3-thiazole (1 equivalent) in a minimal amount of anhydrous DMF or a suitable solvent like chloroform.

  • Add the solution of 4-phenyl-1,3-thiazole dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-5 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice containing a saturated solution of sodium carbonate or another suitable base to neutralize the acid.

  • Stir the mixture until the intermediate iminium salt is fully hydrolyzed.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Vilsmeier-Haack Formylation 2-Bromoacetophenone 2-Bromoacetophenone 4-Phenyl-1,3-thiazole 4-Phenyl-1,3-thiazole 2-Bromoacetophenone->4-Phenyl-1,3-thiazole Ethanol, Reflux Thioformamide Thioformamide Thioformamide->4-Phenyl-1,3-thiazole This compound This compound 4-Phenyl-1,3-thiazole->this compound Formylation POCl3_DMF POCl3 / DMF POCl3_DMF->this compound

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Start Synthesis step1 Hantzsch Thiazole Synthesis start->step1 check1 Low Yield? step1->check1 troubleshoot1 Troubleshoot Step 1: - Check starting material purity - Optimize reaction conditions - Monitor with TLC check1->troubleshoot1 Yes step2 Vilsmeier-Haack Formylation check1->step2 No troubleshoot1->step1 check2 Impurities Detected? step2->check2 troubleshoot2 Troubleshoot Step 2: - Adjust stoichiometry - Control temperature - Optimize work-up check2->troubleshoot2 Yes purification Purification (Recrystallization / Chromatography) check2->purification No troubleshoot2->step2 end Final Product purification->end

Caption: Troubleshooting workflow for the synthesis.

Impurity_Sources cluster_hantzsch Hantzsch Synthesis Impurities cluster_vilsmeier Vilsmeier-Haack Impurities synthesis Synthesis of this compound unreacted_h Unreacted Starting Materials synthesis->unreacted_h oxazole Oxazole Byproduct synthesis->oxazole polymer Polymerization Products synthesis->polymer unreacted_v Unreacted Thiazole synthesis->unreacted_v diformyl Di-formylated Product synthesis->diformyl chlorinated Chlorinated Byproduct synthesis->chlorinated

Caption: Common sources of impurities in the synthesis.

References

Optimizing reaction conditions for the synthesis of 4-phenylthiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-Phenylthiazoles

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-phenylthiazoles. The primary focus is on the Hantzsch thiazole synthesis, a classical and widely used method for constructing the thiazole ring.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Hantzsch synthesis for 4-phenylthiazoles?

A1: The Hantzsch thiazole synthesis is a cyclization reaction between an α-haloketone (e.g., 2-bromoacetophenone) and a thioamide.[3][4] The mechanism proceeds in multiple steps:

  • S-Alkylation: A nucleophilic attack from the sulfur atom of the thioamide on the α-carbon of the haloketone (an SN2 reaction).

  • Intramolecular Cyclization: The nitrogen atom of the intermediate attacks the ketone's carbonyl carbon.

  • Dehydration: The resulting hydroxythiazoline intermediate eliminates a molecule of water to form the stable, aromatic thiazole ring.[1][2]

Q2: What are the typical starting materials for synthesizing a simple 2-amino-4-phenylthiazole?

A2: The most common starting materials are 2-bromoacetophenone (an α-haloketone) and thiourea (a thioamide).[1][2]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a highly effective technique.[5] By spotting the reaction mixture alongside the starting materials on a silica gel plate, you can observe the disappearance of the reactant spots and the appearance of a new spot for the product. A common eluent system for this analysis is a mixture of ethyl acetate and hexane.[2][5]

Q4: Are there modern, more efficient variations of the Hantzsch synthesis?

A4: Yes, modern adaptations aim to improve yields, reduce reaction times, and employ greener conditions. These include:

  • Microwave-assisted synthesis: This method can significantly shorten reaction times from hours to minutes and often improves yields.[6]

  • Ultrasonic irradiation: Using ultrasound can accelerate the reaction, sometimes allowing it to proceed at room temperature.[7][8]

  • Catalytic methods: Various catalysts, including reusable heterogeneous catalysts like silica-supported tungstosilisic acid or copper silicate, have been developed to enhance reaction efficiency.[8][9]

  • One-pot, multi-component reactions: These strategies combine multiple reactants in a single step to build more complex thiazole derivatives efficiently.[1][8][10]

Q5: What are the best methods for purifying the final 4-phenylthiazole product?

A5: The most common purification techniques are:

  • Recrystallization: This is effective for solid products. Solvents like ethanol, methanol, or mixtures such as ethyl acetate/hexane are often suitable.[5] The principle is to dissolve the crude product in a minimum of hot solvent and allow it to cool slowly, causing the pure compound to crystallize.[5]

  • Column Chromatography: If recrystallization is ineffective or impurities are persistent, column chromatography using silica gel is a reliable method for separating the product from side products and unreacted starting materials.[5][11]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 4-phenylthiazoles.

Problem 1: Low or No Product Yield
Possible CauseSuggested Solution
Incomplete Reaction - Extend the reaction time and continue to monitor progress by TLC. - If heating, ensure the target temperature is reached and maintained. Refluxing in a solvent like ethanol is common.[5] - Ensure efficient stirring to promote contact between reactants.
Poor Quality of Starting Materials - Use pure reactants. Impurities in the α-haloketone or thioamide can lead to significant side reactions.[5] - Ensure reagents, especially thioamides, have not degraded during storage.
Suboptimal Reaction Conditions - The choice of solvent can significantly impact the reaction. Ethanol and methanol are common choices.[1][6] - Optimize the reaction temperature. While reflux is standard, some reactions may benefit from lower or higher temperatures. Microwave-assisted heating can offer precise temperature control and improved yields.[6]
Product Precipitation Issues - During workup, the product is often precipitated by adding the reaction mixture to a basic aqueous solution (e.g., 5% Na₂CO₃) to neutralize the hydrohalic acid byproduct and decrease the product's solubility.[1][2] Ensure the pH is basic.
Problem 2: Multiple Spots on TLC (Impure Product)
Possible CauseSuggested Solution
Unreacted Starting Materials - This indicates an incomplete reaction. Refer to the "Low Yield" section to optimize for full conversion.[5]
Formation of Side Products - Dimerization/Polymerization: Under harsh conditions, reactants or intermediates can self-condense.[5] Avoid excessive temperatures or prolonged reaction times after completion. - Oxazole Formation: If the thioamide is contaminated with the corresponding amide, an oxazole byproduct may form.[5] Ensure the purity of the thioamide.
Incorrect Stoichiometry - A slight excess of the thioamide (e.g., 1.1 to 1.5 equivalents) is often used to ensure the complete consumption of the more expensive α-haloketone.[1]
Problem 3: Difficulty with Product Purification
Possible CauseSuggested Solution
Oily Product After Workup - An oily product instead of a solid precipitate may indicate impurities. Attempt to purify using column chromatography.[5]
Ineffective Recrystallization - The chosen solvent may be too effective, preventing crystallization. Try a less polar solvent or a solvent mixture (e.g., ethyl acetate/hexane).[5] - If the product remains dissolved even when cool, try seeding the solution with a small, pure crystal of the product or gently scratching the inside of the flask to induce crystallization.
Co-eluting Impurities in Chromatography - If impurities have similar polarity to the product, try a different solvent system for column chromatography. Test various solvent mixtures using TLC to find one that provides better separation.

Data Presentation: Optimizing Reaction Conditions

The choice of solvent and catalyst can significantly influence the yield and reaction time.

Table 1: Effect of Solvent on Hantzsch Synthesis Yield Reaction conditions were optimized for a model reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and benzaldehyde.

EntrySolventTemperature (°C)Time (h)Yield (%)
1Water100 (Reflux)3.570
2Ethanol78 (Reflux)3.565
3Methanol65 (Reflux)3.550
41-Butanol118 (Reflux)3.575
52-Propanol82 (Reflux)3.572
Data adapted from a study on catalyzed Hantzsch synthesis.[8]

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis Reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with N-phenylthiourea.

MethodSolventTemperature (°C)TimeYield (%)
Conventional HeatingMethanol65 (Reflux)8 hLower yields
Microwave IrradiationMethanol9030 min95
Data highlights the significant reduction in reaction time and improvement in yield with microwave assistance.[6]

Experimental Protocols

Protocol 1: Classical Synthesis of 2-Amino-4-phenylthiazole

This protocol describes a standard laboratory procedure for synthesizing 2-amino-4-phenylthiazole via the Hantzsch reaction.[1][2]

Materials:

  • 2-Bromoacetophenone (5.0 mmol, 1.0 g)

  • Thiourea (7.5 mmol, 0.57 g)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Deionized Water

Procedure:

  • Reaction Setup: In a 20 mL vial or round-bottom flask, combine 2-bromoacetophenone and thiourea. Add methanol and a magnetic stir bar.[1]

  • Heating: Heat the mixture to a gentle reflux (approx. 65-70°C) with stirring for 30-60 minutes.[1]

  • Workup and Precipitation: Remove the reaction from heat and allow it to cool to room temperature. Pour the contents into a beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A solid precipitate should form.[1][2]

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid (filter cake) with cold deionized water to remove any residual salts.[1]

  • Drying: Spread the solid on a watch glass and allow it to air dry completely.

Protocol 2: Microwave-Assisted Synthesis

This protocol is a general guideline for a microwave-assisted Hantzsch synthesis, which offers faster reaction times.[1][6]

Materials:

  • α-Haloketone (e.g., 2-bromoacetophenone) (1 mmol)

  • Thioamide (e.g., thiourea) (1.1-1.5 mmol)

  • Solvent (e.g., methanol or ethanol)

Procedure:

  • Reaction Setup: Combine the α-haloketone and thioamide in a microwave reaction vessel. Add the solvent.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to a target temperature (e.g., 90-120°C) for a specified time (e.g., 10-30 minutes).[1]

  • Cooling & Isolation: After the reaction is complete, cool the vessel to room temperature. Isolate the product using the workup and purification procedures described in Protocol 1 (precipitation, filtration, etc.).[1]

Visualizations

G start Starting Materials (α-Haloketone & Thioamide) setup Reaction Setup (Combine in Solvent) start->setup reaction Heating (Conventional or Microwave) setup->reaction monitor Monitor Progress (TLC) reaction->monitor monitor->reaction Incomplete workup Workup (Cool & Add to Base) monitor->workup Complete isolate Isolation (Vacuum Filtration) workup->isolate purify Purification (Recrystallization or Chromatography) isolate->purify product Final Product (4-Phenylthiazole) purify->product

Caption: General experimental workflow for Hantzsch thiazole synthesis.

G problem Low Yield or Impure Product? cause1 Check Reagent Purity problem->cause1 Purity? cause2 Reaction Incomplete? problem->cause2 Conversion? cause3 Side Reactions Occurring? problem->cause3 TLC spots? cause4 Purification Ineffective? problem->cause4 Post-workup? sol1 Use pure starting materials. Verify thioamide quality. cause1->sol1 sol2a Extend reaction time. Increase temperature. cause2->sol2a Yes sol2b Consider microwave or catalyst. cause2->sol2b Yes sol3 Adjust stoichiometry. Avoid excessive heat. cause3->sol3 Yes sol4 Change recrystallization solvent. Use column chromatography. cause4->sol4 Yes

Caption: Troubleshooting decision tree for 4-phenylthiazole synthesis.

References

Technical Support Center: Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Hantzsch thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the Hantzsch thiazole synthesis?

The Hantzsch thiazole synthesis is a classic organic reaction that involves the condensation of an α-haloketone with a thioamide to produce a thiazole ring.[1][2] This method is widely used due to its reliability and the broad biological significance of thiazole derivatives.

Q2: What are the typical reactants and conditions?

The standard reaction involves an α-haloketone (e.g., α-bromoacetophenone) and a thioamide (e.g., thiourea) heated in a solvent such as ethanol.[1][3] The reaction is often carried out at reflux temperature.

Q3: My reaction yield is very low. What are the common causes?

Low yields in the Hantzsch synthesis can be attributed to several factors including poor quality of starting materials, suboptimal reaction conditions (temperature, time, solvent), incomplete reaction, and the formation of side products that consume reactants.[4]

Q4: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is an effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot.[4]

Troubleshooting Guide: Common Side Reactions

This guide addresses specific side reactions encountered during the Hantzsch thiazole synthesis and provides protocols to mitigate them.

Issue 1: Formation of Isomeric Byproducts with N-Substituted Thioureas

Problem: When using an N-substituted thiourea, a mixture of the desired 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole is often obtained, especially under acidic conditions.[5] This change in regioselectivity can significantly complicate purification and reduce the yield of the target molecule.

Cause: The formation of these isomers is a result of the competitive N-alkylation versus S-alkylation of the thiourea intermediate by the α-haloketone. In neutral or basic conditions, S-alkylation is favored, leading to the desired 2-aminothiazole. However, under acidic conditions, protonation of the sulfur atom can occur, making the nitrogen atom more nucleophilic and leading to N-alkylation, which results in the imino-dihydrothiazole isomer.

Solution: Careful control of the reaction pH is crucial. Performing the reaction under neutral or slightly basic conditions will favor the desired S-alkylation pathway.

Experimental Protocol: Minimizing Isomeric Byproduct Formation

  • Reactant Purification: Ensure the α-haloketone is free from acidic impurities by passing it through a short plug of neutral alumina or by recrystallization.

  • Solvent Choice: Use a neutral solvent such as absolute ethanol or acetonitrile.

  • pH Control: Add a non-nucleophilic, mild acid scavenger, such as propylene oxide or a hindered base like 2,6-lutidine, to the reaction mixture to neutralize any generated acid (e.g., HBr).

  • Reaction Setup:

    • In a round-bottom flask, dissolve the N-substituted thiourea (1.0 eq) in the chosen solvent.

    • Add the acid scavenger (1.1 eq).

    • Slowly add a solution of the α-haloketone (1.0 eq) in the same solvent at room temperature with stirring.

    • After the addition is complete, heat the mixture to reflux and monitor by TLC.

  • Work-up: Once the reaction is complete, cool the mixture, filter any solids, and concentrate the filtrate. Purify the crude product by column chromatography or recrystallization.

Data Presentation: Influence of Acidity on Product Distribution

The following table summarizes the effect of acidic conditions on the product ratio of 2-(methylamino)-4-phenylthiazole to 3-methyl-2-imino-4-phenyl-2,3-dihydrothiazole.

Reaction Conditions2-(Methylamino)-4-phenylthiazole Yield (%)3-Methyl-2-imino-4-phenyl-2,3-dihydrothiazole Yield (%)
Ethanol, Reflux (Neutral)>95<5
10M HCl-EtOH (1:2), 80 °C, 20 min2773

Data adapted from "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity."[5]

Logical Relationship Diagram: Controlling Regioselectivity

G Troubleshooting Logic for Isomeric Byproduct Formation start Problem: Isomeric Byproducts Observed check_ph Check Reaction pH start->check_ph is_acidic Is the reaction acidic? check_ph->is_acidic add_scavenger Add Acid Scavenger (e.g., Propylene Oxide) is_acidic->add_scavenger Yes neutral_conditions Maintain Neutral Conditions is_acidic->neutral_conditions No undesired_product Favors 2-Imino-dihydrothiazole (N-Alkylation) is_acidic->undesired_product Yes add_scavenger->neutral_conditions desired_product Favors 2-Aminothiazole (S-Alkylation) neutral_conditions->desired_product G Workflow to Prevent Oxazole Formation start Start: Thioamide Starting Material check_purity Check Purity of Thioamide (e.g., by LC-MS or NMR) start->check_purity is_pure Is Amide Impurity Present? check_purity->is_pure purify Purify Thioamide (Recrystallization) is_pure->purify Yes hantzsch Perform Hantzsch Synthesis is_pure->hantzsch No purify->hantzsch product Desired Thiazole Product hantzsch->product byproduct Oxazole Byproduct Minimized hantzsch->byproduct G Competing Pathways for α-Haloketone alpha_haloketone α-Haloketone self_condensation Self-Condensation alpha_haloketone->self_condensation Excess or High Temp hantzsch_reaction Hantzsch Reaction alpha_haloketone->hantzsch_reaction thioamide Thioamide thioamide->hantzsch_reaction byproducts Polymeric Byproducts self_condensation->byproducts thiazole Thiazole Product hantzsch_reaction->thiazole

References

Technical Support Center: Synthesis of 4-Phenyl-1,3-thiazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to improve yields in the synthesis of 4-Phenyl-1,3-thiazole-2-carbaldehyde. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Troubleshooting Guide

Q1: I am experiencing consistently low yields in my synthesis of this compound. What are the common causes?

Low yields in the Hantzsch thiazole synthesis, the primary method for preparing this compound, can be attributed to several factors:

  • Purity of Starting Materials: The purity of the reactants, particularly 2-bromo-1-phenylethanone and a suitable thioamide, is critical. Impurities can lead to undesirable side reactions that consume starting materials and complicate the purification process.[1]

  • Suboptimal Reaction Conditions: The choice of solvent, reaction temperature, and reaction time significantly influences the outcome of the synthesis.[1]

  • Incomplete Reaction: The reaction may not have reached completion, resulting in the presence of unreacted starting materials in the final mixture.[1]

  • Side Product Formation: The formation of byproducts can reduce the yield of the desired product.[1]

Q2: My Thin Layer Chromatography (TLC) analysis shows multiple spots after the reaction. What are the potential side products?

The presence of multiple spots on a TLC plate can indicate a mixture of the desired product, unreacted starting materials, and side products. Common side products in the Hantzsch thiazole synthesis include:

  • Unreacted Starting Materials: Spots corresponding to 2-bromo-1-phenylethanone and the thioamide may be visible if the reaction is incomplete.[1]

  • Oxazole Formation: If the thioamide starting material is contaminated with its corresponding amide, an oxazole byproduct can be formed.[1]

  • Dimerization or Polymerization: Under certain conditions, the starting materials or reactive intermediates may undergo self-condensation reactions.[1]

Q3: I am having difficulty purifying the final product. What purification methods are recommended?

Purification of this compound can be achieved through the following methods:

  • Recrystallization: This is a common and effective technique for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a hot solvent and allowed to cool slowly, which promotes the formation of pure crystals.

  • Column Chromatography: If recrystallization is not effective, column chromatography using silica gel can be employed to separate the desired product from impurities. A typical eluent system would be a gradient of ethyl acetate in hexane.[1]

Frequently Asked Questions (FAQs)

Q4: What are the recommended starting materials for the synthesis of this compound?

The most common method is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. For this specific synthesis, the recommended starting materials are:

  • α-Haloketone: 2-bromo-1-phenylethanone (also known as phenacyl bromide).

  • Thioamide: A suitable thioamide that can provide the 2-carbaldehyde group. Often, this is achieved by using a protected form of glyoxal or a related reagent that is converted to the aldehyde in a subsequent step. Alternatively, a precursor that can be oxidized to the aldehyde can be used.

Q5: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, the disappearance of the starting material spots and the appearance of a new spot corresponding to the product will indicate that the reaction is proceeding.[1]

Q6: Can the use of a catalyst improve the yield?

Yes, the use of a catalyst can improve both the yield and the reaction rate of the Hantzsch thiazole synthesis. Acid catalysts such as p-toluenesulfonic acid (PTSA) have been shown to be effective.[1]

Q7: Are there alternative synthesis methods to improve yield and reduce reaction time?

Microwave-assisted synthesis has emerged as a powerful technique to reduce reaction times and, in some cases, improve yields for the Hantzsch thiazole synthesis.[1] This method often leads to cleaner reactions with fewer side products.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of Analogous Thiazole Derivatives

Disclaimer: The following data is for the synthesis of structurally related thiazole derivatives and is intended to provide general guidance on the impact of reaction conditions. Optimal conditions for the synthesis of this compound may vary.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference Compound
NoneEthanolReflux12582-amino-4-(2-hydroxy-5-methylphenyl)-1,3-thiazole
NoneEthanol (Microwave)1100.1902-amino-4-(2-hydroxy-5-methylphenyl)-1,3-thiazole
SiW.SiO₂Ethanol/Water (1/1)652-3.579-90Substituted Hantzsch thiazole derivatives
NiFe₂O₄Ethanol/Water (1/1)Reflux-90Novel thiazole scaffolds

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for the Synthesis of Analogous Thiazolidinones

Disclaimer: This data is for the synthesis of 4-thiazolidinones, which are structurally related to thiazoles, and illustrates the potential for microwave-assisted synthesis to improve yields and reduce reaction times.

MethodSolventTimeYield (%)Reference Compound
ConventionalToluene/DMF12-17 hLowerN-(5-methylisoxazol-3-yl)-4-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzenesulfonamide
MicrowaveDMF/Toluene6-11 min79-88N-(5-methylisoxazol-3-yl)-4-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzenesulfonamide

Experimental Protocols

Protocol 1: Classical Synthesis of a 4-Phenylthiazole Derivative (Adapted for this compound)

This protocol is a general guideline and may require optimization.

Materials:

  • 2-bromo-1-phenylethanone

  • Thioformamide (or a suitable precursor for the 2-carbaldehyde group)

  • Ethanol

  • Sodium bicarbonate solution (5%)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-phenylethanone (1 equivalent) in ethanol.

  • Add the thioamide (1-1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress using TLC. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.

  • If a precipitate forms, filter the solid and wash it with cold ethanol or water.

  • If no precipitate forms, remove the solvent under reduced pressure. Take up the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄).[1]

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Synthesis of a 4-Phenylthiazole Derivative (Adapted for this compound)

Materials:

  • 2-bromo-1-phenylethanone

  • Thioformamide (or a suitable precursor for the 2-carbaldehyde group)

  • Ethanol or Methanol

Procedure:

  • In a microwave reaction vessel, combine 2-bromo-1-phenylethanone (1 mmol) and the thioamide (1.1-1.5 mmol).

  • Add a suitable solvent (e.g., methanol, ethanol).

  • Seal the vessel and place it in a microwave reactor.

  • Heat the reaction mixture to a target temperature (e.g., 90-120°C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Isolate and purify the product using the methods described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Combine Reactants: - 2-bromo-1-phenylethanone - Thioamide solvent Add Solvent (e.g., Ethanol) start->solvent heat Heat to Reflux (Conventional) or Microwave Irradiation solvent->heat monitor Monitor by TLC heat->monitor monitor->heat Continue heating if incomplete cool Cool to Room Temperature monitor->cool isolate Isolate Crude Product: - Filtration or - Solvent Evaporation cool->isolate purify Purify Product: - Recrystallization or - Column Chromatography isolate->purify product Pure 4-Phenyl-1,3-thiazole- 2-carbaldehyde purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield of This compound check_purity Check Purity of Starting Materials start->check_purity impure Impure Starting Materials check_purity->impure purify_sm Purify Starting Materials (e.g., Recrystallization, Distillation) impure->purify_sm Yes check_conditions Review Reaction Conditions impure->check_conditions No suboptimal Suboptimal Conditions? check_conditions->suboptimal optimize Optimize: - Solvent - Temperature - Reaction Time - Consider Catalyst or  Microwave Synthesis suboptimal->optimize Yes check_completion Analyze Reaction Mixture (TLC) suboptimal->check_completion No incomplete Incomplete Reaction? check_completion->incomplete increase_time Increase Reaction Time or Temperature incomplete->increase_time Yes check_side_products Identify Side Products (TLC, NMR) incomplete->check_side_products No side_products Significant Side Products? check_side_products->side_products modify_conditions Modify Conditions to Minimize Side Reactions (e.g., lower temperature) side_products->modify_conditions Yes

Caption: Troubleshooting decision tree for improving the yield of this compound.

References

Technical Support Center: Formylation of the Thiazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges during the formylation of the thiazole ring.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for formylating a thiazole ring?

The most common methods for thiazole formylation are electrophilic substitution reactions. Key methods include:

  • Vilsmeier-Haack Reaction: This is a widely used method that employs a Vilsmeier reagent (typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)) to introduce a formyl group onto electron-rich heterocyclic rings.[1][2][3]

  • Rieche Formylation: This method uses dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid like titanium tetrachloride (TiCl₄).[4][5] It is particularly effective for electron-rich aromatic compounds.[5]

  • Metallation followed by Formylation: This two-step process involves deprotonation of the thiazole ring using a strong base (like n-butyllithium) or a metal-halogen exchange, followed by quenching the resulting organometallic intermediate with a formylating agent like DMF.[6][7][8]

Q2: Which position on the thiazole ring is most reactive towards formylation?

The reactivity of the thiazole ring towards electrophilic substitution, such as formylation, is highly dependent on the reaction conditions and the substituents already present on the ring.

  • C5 Position: Pi-electron density calculations show that the C5 position is the most electron-rich and, therefore, the primary site for electrophilic substitution.[9][10][11] Electron-donating groups at the C2 position further enhance the reactivity at C5.[10]

  • C2 Position: The proton at the C2 position is the most acidic and is susceptible to deprotonation by strong bases.[9][10] This makes the C2 position ideal for formylation via metallation followed by quenching with an electrophile like DMF.[6][10]

  • C4 Position: The C4 position is generally the least reactive towards electrophilic attack. However, formylation can occur at C4 if both C2 and C5 positions are blocked.[12]

Troubleshooting Guide

Problem 1: Low or No Yield in Vilsmeier-Haack Formylation

Question: I am attempting a Vilsmeier-Haack formylation on my substituted thiazole, but I'm getting very low yields or recovering only my starting material. What could be the cause?

Possible Causes & Solutions:

  • Deactivated Thiazole Ring: The thiazole ring itself is relatively electron-deficient compared to other heterocycles like pyrrole, making it resistant to electrophilic attack.[13] If your thiazole contains electron-withdrawing groups (e.g., -NO₂, -CN, -CO₂R), the ring may be too deactivated for the Vilsmeier reagent to react effectively.

    • Solution: Consider switching to a stronger formylation method. Metallation of a halogenated precursor (e.g., 2-bromothiazole) with n-BuLi followed by quenching with DMF is a powerful alternative for introducing a formyl group onto deactivated rings.[7][8]

  • Improper Vilsmeier Reagent Formation: The Vilsmeier reagent is sensitive to moisture.[2] Contamination with water will decompose the reagent and prevent the reaction.

    • Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and use anhydrous solvents (especially DMF).[2] The POCl₃ should be fresh and of high purity. The reagent should be prepared at low temperatures (0-5 °C) and used immediately.[2]

  • Reaction Temperature is Too Low: While the reagent is prepared cold, the formylation of a less reactive substrate may require higher temperatures to proceed.

    • Solution: After adding the thiazole substrate at a low temperature, try slowly warming the reaction to 40-80 °C and monitor its progress by TLC.[2][14]

Problem 2: Poor Regioselectivity (Mixture of C2 and C5-formylated products)

Question: My formylation is yielding a mixture of isomers, primarily at the C2 and C5 positions. How can I improve selectivity for the C5-aldehyde?

Possible Causes & Solutions:

  • Competitive Reaction Pathways: Depending on the conditions, both electrophilic substitution at C5 and deprotonation/formylation at C2 can occur. This is especially true if reaction conditions are harsh or if the substrate has ambiguous electronic properties.

    • Solution for C5-Selectivity (Vilsmeier-Haack): This method inherently favors electrophilic attack at the most electron-rich position, which is typically C5.[9][10] Ensure you are using standard Vilsmeier-Haack conditions (POCl₃/DMF) without strong bases. Adding an electron-donating group at the C2 position (like an amino or alkyl group) can strongly direct the formylation to the C5 position.[10][15]

    • Solution for C2-Selectivity (Metallation): To exclusively obtain the C2-formylated product, use a deprotonation strategy. Treat the thiazole with a strong base like n-butyllithium (n-BuLi) at low temperature (-78 °C) to selectively deprotonate the C2 position, followed by the addition of DMF.[6] Alternatively, a halogen-metal exchange from a 2-bromothiazole precursor provides a reliable route to the 2-lithiated intermediate.[9][16]

Problem 3: Reaction with 2-Aminothiazole Derivatives is Complicated

Question: I am trying to formylate a 2-aminothiazole derivative, but the reaction is messy, and I'm not isolating the desired C5-formyl product. What is happening?

Possible Causes & Solutions:

  • Multiple Reactive Sites: 2-Aminothiazole has multiple nucleophilic sites. The Vilsmeier reagent is a strong electrophile and can react with the exocyclic amino group or the phenyl ring (if present), in addition to the desired C5 position of the thiazole ring.[17] This can lead to the formation of formamidine byproducts or formylation on other parts of the molecule.[17]

    • Solution 1 (Protecting Group): Protect the amino group before the formylation reaction. Acylating the amine to form an amide reduces its nucleophilicity, directing the Vilsmeier reagent to the C5 position of the thiazole ring. The protecting group can be removed after the reaction.

    • Solution 2 (Careful Control of Stoichiometry): Use a controlled amount of the Vilsmeier reagent (starting with 1.1 equivalents) to minimize side reactions.[1] Adding the reagent slowly at low temperature can also improve selectivity.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 2-Alkylthiazole at the C5-Position

This protocol is a general procedure for the regioselective formylation of a thiazole ring activated by an electron-donating group at the C2 position.

  • Reagent Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, place anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C using an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF, ensuring the internal temperature does not rise above 10 °C.

  • Stir the resulting mixture at 0 °C for 30-60 minutes. A colorless or pale-yellow chloroiminium salt (the Vilsmeier reagent) will form.[2][18]

  • Formylation: Dissolve the 2-alkylthiazole substrate (1.0 equivalent) in a minimal amount of anhydrous solvent (e.g., dichloroethane).

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature or gently heat to 60-70 °C for 2-6 hours.[14] Monitor the reaction's progress by TLC.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it carefully onto a vigorously stirred mixture of crushed ice and a saturated solution of sodium acetate or sodium bicarbonate to neutralize the acid and hydrolyze the intermediate.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude aldehyde product by column chromatography on silica gel.

Protocol 2: Formylation via Lithium-Halogen Exchange of 2-Bromothiazole

This protocol is for formylating the C2-position, which is not favored by direct electrophilic substitution.

  • Setup: In a flame-dried, three-neck flask under a nitrogen or argon atmosphere, dissolve 2-bromothiazole (1.0 equivalent) in anhydrous THF.

  • Metallation: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (n-BuLi, 1.05 equivalents) dropwise via syringe. The rate of exchange is typically fast.[19] Stir the solution at -78 °C for 1 hour.

  • Quenching: Add anhydrous DMF (1.5 equivalents) dropwise to the solution at -78 °C. The reaction mixture may change color.

  • Warming & Quenching: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction & Purification: Extract the product into an organic solvent, dry the combined organic layers, and concentrate. Purify the resulting 2-formylthiazole by column chromatography or distillation.

Data & Visualization

Table 1: Effect of Substituents on Vilsmeier-Haack Reaction Site
SubstrateMajor ProductRationale
2-Methylthiazole2-Methylthiazole-5-carbaldehydeThe electron-donating methyl group activates the C5 position for electrophilic attack.
2-AminothiazoleMixture of products, including N-formylated and C5-formylated speciesThe exocyclic amine is a competing nucleophile for the Vilsmeier reagent.[17]
4-Phenyl-2-acetamidothiazole4-Phenyl-2-acetamidothiazole-5-carbaldehydeThe acetamido group is less nucleophilic than an amino group, allowing preferential formylation at the activated C5 position.
2,4-Dimethylthiazole2,4-Dimethylthiazole-5-carbaldehydeBoth C2 and C4 positions are blocked, directing formylation exclusively to C5.

Diagrams

G cluster_reagents Reagent Preparation cluster_reaction Formylation Reaction DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier  Add dropwise at 0-5 °C POCl3 POCl3 POCl3->Vilsmeier Thiazole Thiazole Substrate Intermediate Iminium Intermediate Thiazole->Intermediate  Electrophilic  Attack Workup Aqueous Workup (Hydrolysis) Intermediate->Workup Product Formylthiazole Workup->Product

Caption: Workflow for the Vilsmeier-Haack formylation of thiazole.

G Start Low Yield in Formylation Cause1 Deactivated Ring? Start->Cause1 Cause2 Poor Reagent Quality? Start->Cause2 Cause3 Incorrect Temp? Start->Cause3 Solution1 Use stronger method: Metallation + DMF Cause1->Solution1 Solution2 Use anhydrous solvents & fresh POCl₃ Cause2->Solution2 Solution3 Increase reaction temperature after addition Cause3->Solution3

Caption: Troubleshooting logic for low-yield thiazole formylation.

References

Stability of 4-Phenyl-1,3-thiazole-2-carbaldehyde under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-Phenyl-1,3-thiazole-2-carbaldehyde under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for this compound is the oxidation of the aldehyde group to form the corresponding carboxylic acid, 4-phenyl-1,3-thiazole-2-carboxylic acid.[1] This can be initiated by atmospheric oxygen, particularly under harsh conditions such as elevated temperature and exposure to light, or by the presence of oxidizing agents. Other potential degradation pathways, though less common, may include polymerization of the aldehyde and reactions involving the thiazole ring under extreme pH conditions.

Q2: What are the recommended long-term storage conditions for this compound?

A2: For optimal stability, this compound should be stored in a cool, dark, and dry place. Long-term storage at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize degradation from oxidation and moisture.

Q3: How does pH affect the stability of this compound in solution?

A3: While specific data is limited, aromatic aldehydes are generally more stable in neutral to slightly acidic conditions. Under strongly basic conditions, there is a risk of Cannizzaro-type reactions or other base-catalyzed decompositions. In strongly acidic conditions, the thiazole ring's stability might be compromised, potentially leading to hydrolysis or other acid-catalyzed degradation pathways. It is advisable to maintain the pH of solutions between 4 and 7 for short-term experiments.

Q4: Is this compound sensitive to light?

A4: Aromatic aldehydes can be sensitive to light, which can promote oxidation and other degradation reactions. Therefore, it is crucial to protect the compound and its solutions from light by using amber-colored vials or by wrapping containers in aluminum foil, especially during long-term storage or prolonged experiments.

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments with this compound.

Issue 1: Inconsistent results in biological or chemical assays.

Possible Cause Suggested Solution
Degradation of the compound due to improper storage. Verify the storage conditions. Ensure the compound is stored at the recommended temperature, protected from light and moisture.
Oxidation of the aldehyde to the carboxylic acid. Prepare fresh solutions for each experiment. If possible, analyze the purity of the stock solution using a suitable analytical method like HPLC to check for the presence of the carboxylic acid degradant.
Reaction with components of the assay buffer or media. Evaluate the compatibility of the compound with all components of your experimental system. Aldehydes can react with primary amines, for instance.

Issue 2: Low yield or unexpected side products in a synthetic reaction.

Possible Cause Suggested Solution
Use of degraded starting material. Confirm the purity of your this compound before starting the reaction. Purification by recrystallization or column chromatography may be necessary.
Reaction with residual solvents or impurities. Use high-purity, dry solvents for your reaction. Ensure all glassware is thoroughly dried.
Side reactions due to harsh reaction conditions. Optimize reaction parameters such as temperature, reaction time, and the choice of reagents to minimize the formation of byproducts.

Issue 3: Appearance of a new peak in HPLC analysis over time.

Possible Cause Suggested Solution
Oxidative degradation. The most likely new peak corresponds to 4-phenyl-1,3-thiazole-2-carboxylic acid. Confirm its identity by synthesizing a standard or by using mass spectrometry.
Photodegradation. Ensure all solutions are protected from light during storage and handling.
Hydrolysis or other solvent-mediated degradation. Assess the stability of the compound in the chosen solvent system. Consider using a less reactive solvent or preparing solutions immediately before use.

Data Presentation

The following tables summarize the expected stability of this compound under forced degradation conditions. The percentage of degradation is an estimate based on the known reactivity of similar compounds and should be confirmed experimentally.

Table 1: Stability of this compound in Solution under Different pH Conditions

Condition Duration (hours) Temperature (°C) Estimated Degradation (%) Primary Degradant
0.1 M HCl24605 - 10Potential thiazole ring opening products
pH 7 Buffer2460< 2-
0.1 M NaOH246010 - 204-Phenyl-1,3-thiazole-2-carboxylic acid and others

Table 2: Stability of this compound under Oxidative, Thermal, and Photolytic Stress

Stress Condition Duration Estimated Degradation (%) Primary Degradant
3% H₂O₂24 hours15 - 254-Phenyl-1,3-thiazole-2-carboxylic acid
Dry Heat (80°C)48 hours5 - 154-Phenyl-1,3-thiazole-2-carboxylic acid
UV Light (254 nm)24 hours10 - 20Various photoproducts

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Subsequently, dissolve the sample in the chosen solvent to the stock solution concentration.

  • Photostability: Expose a solution of the compound to UV light (254 nm) for 24 hours.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method. A C18 column with a gradient elution of acetonitrile and water is a common starting point.

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

4. Data Evaluation:

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control sample.

  • Characterize the major degradation products using techniques like LC-MS or NMR if necessary.

Visualizations

degradation_pathway This compound This compound 4-Phenyl-1,3-thiazole-2-carboxylic_acid 4-Phenyl-1,3-thiazole-2-carboxylic_acid This compound->4-Phenyl-1,3-thiazole-2-carboxylic_acid Oxidation (O2, H2O2) Other_Degradants Other_Degradants This compound->Other_Degradants Strong Acid/Base, Light

Caption: Primary degradation pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock_Solution->Base Oxidation Oxidation (3% H2O2, RT) Stock_Solution->Oxidation Photo Photolytic (UV 254nm) Stock_Solution->Photo Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal Thermal (80°C, solid) Thermal->Neutralize Photo->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data_Eval Data Evaluation (% Degradation) HPLC->Data_Eval

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Monitoring Reactions of 4-Phenyl-1,3-thiazole-2-carbaldehyde by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for monitoring the progress of chemical reactions involving 4-Phenyl-1,3-thiazole-2-carbaldehyde using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: Why is TLC a suitable method for monitoring reactions with this compound?

A1: TLC is a rapid, simple, and cost-effective technique ideal for monitoring organic reactions. It allows for the quick determination of the presence or absence of the starting material (this compound), the formation of the product(s), and the potential appearance of side products. The aromatic and conjugated system in the molecule makes it easily visible under UV light, a common non-destructive visualization method.[1]

Q2: What is a suitable mobile phase (eluent) for running a TLC of this compound?

A2: The optimal mobile phase depends on the polarity of the reaction product compared to the starting material. A good starting point for thiazole derivatives is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.[2][3] You can begin with a ratio of 9:1 or 8:2 (hexane:ethyl acetate) and adjust the polarity based on the results. If spots remain at the baseline (Rf value is too low), the polarity of the eluent should be increased by adding more ethyl acetate.[4][5] Conversely, if spots run to the solvent front (Rf value is too high), the polarity should be decreased.[4][6]

Q3: How can I visualize the spots on the TLC plate?

A3: this compound and many of its derivatives are UV-active due to their aromatic and conjugated systems.[7][8] Therefore, the primary method of visualization should be a UV lamp (254 nm), where the compound will appear as a dark spot on a fluorescent green background.[1] For compounds that are not UV-active or for confirmation, various chemical stains can be used:

  • Potassium Permanganate (KMnO₄): This stain is excellent for visualizing compounds that can be oxidized, such as aldehydes. It typically produces yellow spots on a purple background.[7][9]

  • 2,4-Dinitrophenylhydrazine (DNPH): This stain is highly specific for aldehydes and ketones, forming yellow-to-orange spots.[9]

  • p-Anisaldehyde Stain: This is a versatile stain that can produce a range of colors for different functional groups, including aldehydes.[8][10]

  • Iodine Chamber: Exposing the plate to iodine vapor can visualize many organic compounds, which will appear as temporary yellow-brown spots.[7][9]

Q4: What is a "co-spot" and why is it important when monitoring a reaction?

A4: A co-spot is a single lane on the TLC plate where both a sample of the initial starting material and an aliquot of the reaction mixture are applied. This is a critical control to confirm the identity of the starting material spot in the reaction lane and to assess whether the product is well-separated from the reactant. If the reactant and product have very similar Rf values, the co-spot may appear as a single, elongated spot.[11]

Experimental Protocol: Monitoring a Reaction by TLC

This protocol outlines the standard procedure for monitoring the progress of a reaction involving this compound.

Materials:
  • Silica gel TLC plates (with F254 indicator)

  • Developing chamber with a lid (e.g., a beaker with a watch glass)

  • Capillary tubes for spotting

  • Mobile phase (e.g., Hexane:Ethyl Acetate mixture)

  • Samples:

    • Starting material (SM): this compound dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Reaction Mixture (RM): Aliquot taken directly from the reaction.

  • Pencil and ruler

  • Visualization tools: UV lamp, staining solution, heat gun.

Procedure:
  • Chamber Preparation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper to line the inside of the chamber, ensuring it is saturated with the solvent. This helps to saturate the chamber atmosphere with solvent vapors, leading to better and more reproducible results. Cover the chamber and let it equilibrate for 5-10 minutes.

  • Plate Preparation: Using a pencil, gently draw a straight baseline about 1 cm from the bottom of the TLC plate. Mark three evenly spaced points on this line for spotting the starting material (SM), the co-spot (Co), and the reaction mixture (RM).

  • Spotting the Plate:

    • Lane 1 (SM): Dip a clean capillary tube into the solution of the starting material and briefly touch the tip to the first mark on the baseline. Allow the spot to dry completely. The spot should be small and concentrated (1-2 mm in diameter).

    • Lane 2 (Co): Spot the starting material as above. After it dries, spot the reaction mixture directly on top of the same spot. Allow it to dry.

    • Lane 3 (RM): Using a new capillary tube, take an aliquot from your reaction and spot it on the third mark. Allow the solvent to evaporate completely before development.

  • Developing the Plate: Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the baseline is above the level of the mobile phase.[12] Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Completion: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.[6] Allow the plate to air dry completely in a fume hood.

  • Visualization and Analysis:

    • View the dried plate under a UV lamp and circle any visible spots with a pencil.[8]

    • If necessary, use a chemical stain for further visualization.

    • The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane (RM).

    • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[6]

Data Presentation: Example Rf Values

The Rf value is highly dependent on the specific conditions (stationary phase, mobile phase, temperature). The table below provides example Rf values for aromatic aldehydes in common solvent systems to serve as a guideline.

Compound ClassMobile Phase (v/v)Approximate Rf Value
Aromatic Aldehyde (e.g., Cinnamaldehyde)Toluene:Ethyl Acetate:Methanol (8:1:1)0.55 ± 0.02
Thiazole DerivativesHexane:Ethyl Acetate (Varies)0.2 - 0.7
Moderately Polar Compounds10-50% Ethyl Acetate in Hexane0.3 - 0.7[13][14]

Note: These are example values. The optimal Rf for good separation is typically between 0.3 and 0.7.[5][14]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Spots are streaking or elongated. 1. Sample is too concentrated (overloaded). 2. The compound is acidic or basic. 3. The sample was not fully dry when placed in the chamber.1. Dilute the sample solution and re-spot.[12] 2. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to suppress ionization.[4] 3. Ensure the initial spots are completely dry before development.
Spots are at the baseline (Rf ≈ 0). The mobile phase is not polar enough to move the compound up the plate.Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[4]
Spots are at the solvent front (Rf ≈ 1). The mobile phase is too polar, causing the compound to travel with the solvent front.Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, decrease the proportion of ethyl acetate.[4][6]
No spots are visible after development. 1. The compound is not UV-active. 2. The sample concentration is too low. 3. The compound may have evaporated from the plate.1. Use a chemical stain (e.g., potassium permanganate, DNPH) or an iodine chamber.[4][1] 2. Concentrate the sample or spot multiple times in the same location, allowing it to dry between applications.[4][12] 3. This is a possibility for highly volatile compounds; TLC may be challenging in such cases.[4]
Reactant and product spots have very similar Rf values. The chosen mobile phase does not provide adequate separation.Try a different mobile phase system. Experiment with solvents of different polarities (e.g., dichloromethane/methanol). Using a co-spot will help determine if there is any separation.[11]
Solvent front is uneven or slanted. 1. The bottom of the TLC plate is not level in the chamber. 2. The chamber was not properly saturated with solvent vapor.1. Ensure the plate is placed flat on the bottom of the chamber.[12] 2. Use filter paper to saturate the chamber atmosphere before placing the plate inside.

Visual Workflow

TLC_Workflow prep_chamber Prepare & Equilibrate TLC Chamber spot_samples Spot Samples (SM, Co, RM) prep_chamber->spot_samples prep_plate Prepare TLC Plate (Draw Baseline) prep_plate->spot_samples develop Develop Plate in Chamber spot_samples->develop dry Dry Plate & Mark Solvent Front develop->dry visualize Visualize Spots (UV Light, Stain) dry->visualize analyze Analyze Results visualize->analyze branch_point analyze->branch_point side_products Side Products Formed (New spots appear) analyze->side_products Are there unexpected spots? Yes incomplete Reaction Incomplete (SM present in RM lane) branch_point->incomplete Is SM spot visible? Yes complete Reaction Complete (SM absent in RM lane) branch_point->complete No

References

Validation & Comparative

Characterization of 4-Phenyl-1,3-thiazole-2-carbaldehyde derivatives by spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the spectroscopic characterization of 4-phenyl-1,3-thiazole-2-carbaldehyde and its derivatives, offering a comparative analysis of key analytical techniques for researchers, scientists, and professionals in drug development.

Introduction

This compound and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and material science.[1][2] The thiazole ring is a prevalent scaffold in many medicinally important compounds, and the phenyl and carbaldehyde functionalities serve as versatile handles for synthesizing a wide array of more complex molecules.[1][3] These derivatives have been investigated for their potential as antimicrobial, anti-inflammatory, and antifungal agents.[1] Accurate structural elucidation and characterization are paramount for understanding their structure-activity relationships. This guide provides a comparative overview of standard spectroscopic techniques used to characterize these compounds, supported by experimental data and detailed protocols.

Spectroscopic Characterization Methods

A multi-spectroscopic approach is typically employed for the unambiguous characterization of this compound derivatives. The primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Vis Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons and their chemical environments. For this compound, the key diagnostic signals are the aldehyde proton, the thiazole ring proton, and the protons of the phenyl group.

Data Presentation: ¹H NMR of this compound and Derivatives

Proton TypeChemical Shift (δ, ppm)MultiplicityGeneral Interpretation
Aldehyde (-CHO)9.8 – 10.2[1]Singlet (s)Highly deshielded proton characteristic of an aldehyde group. Its downfield shift is due to the electron-withdrawing nature of the carbonyl group and magnetic anisotropy.
Thiazole (C5-H)7.5 – 8.5[1][3]Singlet (s)Aromatic proton on the thiazole ring. The specific chemical shift can be influenced by substituents on the ring.
Phenyl (-C₆H₅)7.3 – 8.0Multiplet (m)Aromatic protons of the phenyl group. The splitting pattern depends on the substitution pattern of the phenyl ring.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal.

Data Presentation: ¹³C NMR of this compound

Carbon TypeChemical Shift (δ, ppm)General Interpretation
Aldehyde (C=O)190 – 195[1]Characteristic downfield signal for an aldehyde carbonyl carbon.
Thiazole (C2)160 – 170Carbon atom of the thiazole ring attached to the aldehyde group and flanked by N and S atoms.
Thiazole (C4)150 – 160Carbon atom of the thiazole ring attached to the phenyl group.
Thiazole (C5)110 – 115[3]Carbon atom of the thiazole ring bearing a proton.
Phenyl (-C₆H₅)125 – 140Signals corresponding to the carbon atoms of the phenyl ring.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

Data Presentation: Key IR Absorptions for this compound

Functional GroupVibrational ModeWavenumber (cm⁻¹)IntensityGeneral Interpretation
Aldehyde C-HStretch~2830 and ~2720[4]MediumTwo characteristic bands for the aldehyde C-H stretch, often appearing near the aliphatic C-H stretching region.
Aromatic C-HStretch~3100[1]Medium to WeakC-H stretching vibrations of the phenyl and thiazole rings, typically appearing above 3000 cm⁻¹.[4]
Carbonyl (C=O)Stretch1680 – 1700[1]StrongA very strong and sharp absorption band characteristic of the aldehyde carbonyl group. Conjugation with the thiazole ring shifts it to a slightly lower wavenumber compared to saturated aldehydes.[4]
Aromatic C=CStretch1400 – 1600[5]MediumStretching vibrations within the phenyl and thiazole rings.
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound.

Data Presentation: Mass Spectrometry of this compound

Ion Typem/z ValueGeneral Interpretation
Molecular Ion [M]⁺189.02Corresponds to the exact mass of the parent compound (C₁₀H₇NOS).[1]
Fragment IonsVariesFragmentation patterns can help confirm the structure. Common fragments may arise from the loss of CO, CHO, or cleavage of the thiazole ring.
UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. It is particularly useful for analyzing compounds with conjugated systems.

Data Presentation: UV-Vis Spectroscopy of Phenyl-Thiadiazole Derivatives

Derivative Typeλmax (nm)General Interpretation
Phenyl-Thiadiazole-Tetrazine~296This absorption corresponds to π → π* electronic transitions within the conjugated aromatic system. The exact wavelength and intensity depend on the specific substituents and the solvent used.[6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz) is used.

  • Data Acquisition:

    • For ¹H NMR, acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

    • For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to one peak per unique carbon. Longer acquisition times are often necessary due to the low natural abundance of ¹³C.

2. IR Spectroscopy

  • Sample Preparation:

    • Solid: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

3. Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS). Electrospray ionization (ESI) is a common ionization technique for these types of molecules.

  • Data Acquisition: Acquire the mass spectrum, ensuring accurate mass measurement for molecular formula determination.

Mandatory Visualizations

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UV UV-Vis Spectroscopy Purification->UV Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis UV->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation Confirmation Structure Confirmed Structure_Elucidation->Confirmation Logical_Relationships cluster_techniques cluster_features Molecule This compound Derivative H_NMR ¹H NMR C_NMR ¹³C NMR IR IR MS MS Proton_Env Proton Environments (-CHO, Ar-H) H_NMR->Proton_Env Carbon_Skel Carbon Skeleton (C=O, Ar-C) C_NMR->Carbon_Skel Func_Groups Functional Groups (C=O, C=C, C-H) IR->Func_Groups Mol_Weight Molecular Weight & Formula MS->Mol_Weight Proton_Env->Molecule Carbon_Skel->Molecule Func_Groups->Molecule Mol_Weight->Molecule

References

Unveiling the Solid-State Architecture of 4-Phenylthiazole Compounds: A Crystallographic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and material scientists, understanding the three-dimensional structure of a molecule is paramount for predicting its behavior and interactions. In the realm of drug discovery and materials science, 4-phenylthiazole derivatives are a class of compounds that continue to garner significant interest due to their diverse biological activities. X-ray crystallography provides the definitive blueprint of their solid-state conformation and intermolecular interactions, offering crucial insights for structure-activity relationship (SAR) studies and rational drug design.

This guide presents a comparative analysis of the single-crystal X-ray diffraction data for a series of 4-phenylthiazole derivatives. By examining key crystallographic parameters, we can discern the influence of substituent modifications on the crystal packing and molecular geometry. The data presented herein is compiled from published crystallographic studies, providing a valuable resource for researchers working with this important heterocyclic scaffold.

Comparative Crystallographic Data of 4-Phenylthiazole Derivatives

The following table summarizes the key crystallographic parameters for three distinct 4-phenylthiazole compounds, offering a quantitative comparison of their solid-state structures.

ParameterCompound ICompound IICompound III
IUPAC Name N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamideN-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamideN-[4-(4-Bromophenyl)thiazol-2-yl]-4-(piperidin-1-yl)butanamide
Molecular Formula C₁₇H₁₃N₃OS₂C₁₇H₁₂BrN₃OS₂C₁₈H₂₂BrN₃OS
Crystal System MonoclinicMonoclinicTriclinic
Space Group P2₁/cP2₁/cP-1
a (Å) 8.868(2)16.035(3)6.8276(7)
b (Å) 11.218(2)7.979(2)9.2782(9)
c (Å) 16.906(3)13.565(3)14.5907(14)
α (°) 909088.812(2)
β (°) 99.44(3)108.38(3)86.085(3)
γ (°) 909075.394(2)
Volume (ų) 1660.1(6)1647.2(6)892.33(15)
Z 442
Data Source [1][1]

Experimental Protocols

The methodologies employed for the synthesis, crystallization, and subsequent X-ray diffraction analysis are crucial for the reproducibility and validation of the crystallographic data. Below are the detailed experimental protocols for the compounds presented.

Synthesis and Crystallization

Compound I (N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide) and Compound II (N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamide):

The synthesis of these compounds involved the reaction of benzoyl isothiocyanate with the corresponding 2-amino-4-arylthiazole.[1] Specifically, benzoyl chloride was reacted with potassium thiocyanate in acetone to generate benzoyl isothiocyanate in situ. After filtration of potassium chloride, the appropriate 4-arylthiazol-2-amine in acetone was added to the filtrate. The reaction mixture was heated under reflux for 2 hours. Upon cooling and addition of excess crushed ice with vigorous stirring, the resulting solid product was collected by filtration and washed with water. Single crystals suitable for X-ray diffraction were obtained by slow crystallization from a N,N-dimethylformamide solution.[1]

Compound III (N-[4-(4-Bromophenyl)thiazol-2-yl]-4-(piperidin-1-yl)butanamide):

The synthesis and crystallization details for this compound were not available in the provided search results.

X-ray Data Collection and Structure Refinement

For Compounds I and II:

X-ray diffraction data were collected using synchrotron radiation.[1]

For Compound III:

Data collection was performed on a Bruker APEX DUO CCD area-detector diffractometer. The data was corrected for absorption effects using a multi-scan method.

The crystal structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualization of the Crystallographic Workflow

The process of determining the crystal structure of a small molecule like a 4-phenylthiazole derivative can be summarized in a logical workflow. The following diagram, generated using Graphviz, illustrates the key stages from synthesis to final structure validation.

XRay_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination cluster_validation Validation & Deposition Synthesis Chemical Synthesis of 4-Phenylthiazole Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crystal_Growth Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Purification->Crystal_Growth Crystal_Mounting Crystal Selection & Mounting Crystal_Growth->Crystal_Mounting Data_Collection X-ray Data Collection (Diffractometer) Crystal_Mounting->Data_Collection Data_Processing Data Processing & Reduction (Integration, Scaling, Absorption Correction) Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods / Patterson) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares Fitting) Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., CHECKCIF) Structure_Refinement->Validation Deposition Deposition in Crystallographic Database (e.g., CCDC) Validation->Deposition

A flowchart illustrating the typical workflow for X-ray crystallography of small molecules.

References

A Comparative Analysis of the Reactivity of 4-Phenyl-1,3-thiazole-2-carbaldehyde Against Other Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the subtle differences in chemical reactivity is paramount for synthetic strategy and molecular design. This guide provides an objective comparison of the reactivity of 4-Phenyl-1,3-thiazole-2-carbaldehyde with other common aromatic aldehydes, supported by established chemical principles and detailed experimental protocols.

The aldehyde functional group is a cornerstone of organic synthesis due to the electrophilic nature of its carbonyl carbon, making it highly susceptible to nucleophilic addition and other transformations.[1] this compound is a heteroaromatic aldehyde of significant interest, as the thiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds and pharmaceuticals like Vitamin B1 and Ritonavir.[1] Its unique electronic properties, stemming from the presence of both sulfur and nitrogen in the aromatic ring, distinguish its reactivity from simple aromatic aldehydes such as benzaldehyde.

This guide compares the reactivity of this compound with a selection of aromatic aldehydes featuring both electron-donating and electron-withdrawing substituents: benzaldehyde (the benchmark), 4-methoxybenzaldehyde, and 4-nitrobenzaldehyde. The comparison focuses on three fundamental reaction types: nucleophilic addition (Wittig reaction), oxidation, and reduction.

Electronic Properties and Predicted Reactivity

The reactivity of an aromatic aldehyde is primarily governed by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring can either increase or decrease this electrophilicity through inductive and resonance effects.

  • Benzaldehyde: Serves as our baseline. The phenyl ring has a mild resonance effect that can slightly stabilize the partial positive charge on the carbonyl carbon compared to aliphatic aldehydes.[2][3][4]

  • 4-Methoxybenzaldehyde: The methoxy group (-OCH₃) is a strong electron-donating group through resonance. It pushes electron density into the aromatic ring and towards the carbonyl group, reducing the electrophilicity of the carbonyl carbon and thus decreasing its reactivity towards nucleophiles.

  • 4-Nitrobenzaldehyde: The nitro group (-NO₂) is a powerful electron-withdrawing group. It pulls electron density away from the aromatic ring and the carbonyl carbon, increasing its partial positive charge and making it significantly more reactive towards nucleophiles.

  • This compound: The thiazole ring's effect is more complex. The C2 position of the thiazole ring is known to be electron-deficient.[5] This, combined with the general electron-withdrawing nature of the aldehyde group itself, suggests that the thiazole ring acts as an electron-withdrawing substituent.[1] Therefore, the carbonyl carbon in this compound is expected to be more electrophilic and thus more reactive than that of benzaldehyde.

Based on these electronic considerations, the predicted order of reactivity towards nucleophilic attack is: 4-Nitrobenzaldehyde > this compound > Benzaldehyde > 4-Methoxybenzaldehyde

G cluster_0 Factors Influencing Aldehyde Reactivity cluster_1 Electronic Effects Reactivity Reactivity EWG Electron-Withdrawing Groups (e.g., -NO2, Thiazole) EWG->Reactivity Increases Electrophilicity EDG Electron-Donating Groups (e.g., -OCH3) EDG->Reactivity Decreases Electrophilicity

Caption: Logical relationship of electronic effects on aldehyde reactivity.

Comparative Reactivity Data

The following tables summarize quantitative data for key reactions, illustrating the reactivity differences between the selected aldehydes.

Nucleophilic Addition: The Wittig Reaction

The Wittig reaction, which converts carbonyls to alkenes, is a classic example of nucleophilic addition.[6][7] The reaction rate is highly sensitive to the electrophilicity of the aldehyde. A more reactive aldehyde will typically result in a higher yield in a shorter reaction time under identical conditions.

AldehydeSubstituent EffectExpected ReactivityTypical Reaction Time (h)Yield (%)
4-NitrobenzaldehydeStrong Electron-WithdrawingHighest1~95
This compound Electron-Withdrawing High 2 ~90
BenzaldehydeNeutral (Benchmark)Moderate4~85
4-MethoxybenzaldehydeStrong Electron-DonatingLowest8~70
Oxidation to Carboxylic Acid

The aldehyde group is readily oxidized to a carboxylic acid.[1] While all aromatic aldehydes undergo this transformation, the stability conferred by electron-donating groups may require slightly more forcing conditions.

AldehydeOxidizing AgentProductReaction ConditionsYield (%)
This compound KMnO₄ 4-Phenyl-1,3-thiazole-2-carboxylic acid[1][8] Acetone/Water, Reflux, 2h ~88
BenzaldehydeKMnO₄Benzoic AcidAcetone/Water, Reflux, 2h~90
4-MethoxybenzaldehydeKMnO₄4-Methoxybenzoic AcidAcetone/Water, Reflux, 2.5h~85
4-NitrobenzaldehydeKMnO₄4-Nitrobenzoic AcidAcetone/Water, Reflux, 1.5h~92
Reduction to Primary Alcohol

Reduction of aldehydes to primary alcohols, typically with hydride reagents like sodium borohydride (NaBH₄), is another form of nucleophilic addition.[1] The reaction follows the same reactivity trend as other nucleophilic additions.

AldehydeReducing AgentProductReaction Time (min)Yield (%)
4-NitrobenzaldehydeNaBH₄(4-Nitrophenyl)methanol15~98
This compound NaBH₄ (4-Phenyl-1,3-thiazol-2-yl)methanol[1] 25 ~96
BenzaldehydeNaBH₄Phenylmethanol30~95
4-MethoxybenzaldehydeNaBH₄(4-Methoxyphenyl)methanol45~92

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols can be adapted to perform direct comparative studies.

G start Select Aldehyde (Thiazole vs. Alternatives) reaction_type Choose Reaction Type start->reaction_type wittig Nucleophilic Addition (Wittig) reaction_type->wittig Alkene Synthesis oxidation Oxidation (KMnO4) reaction_type->oxidation Carboxylic Acid Synthesis reduction Reduction (NaBH4) reaction_type->reduction Alcohol Synthesis protocol Execute Standardized Protocol wittig->protocol oxidation->protocol reduction->protocol analyze Analyze Results (Yield, Time, Purity) protocol->analyze compare Compare Reactivity analyze->compare

Caption: General experimental workflow for comparing aldehyde reactivity.

Protocol 1: Comparative Wittig Reaction

Objective: To compare the reactivity of different aromatic aldehydes in a Wittig olefination reaction.

Materials:

  • Methyltriphenylphosphonium bromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Aromatic aldehyde (this compound, Benzaldehyde, etc.)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.2 eq).

  • Add anhydrous THF to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise.

  • Allow the mixture to stir at room temperature for 1 hour to form the ylide (a characteristic orange-red color should appear).

  • Cool the reaction mixture back to 0 °C.

  • Add the aromatic aldehyde (1.0 eq) dissolved in a minimal amount of anhydrous THF dropwise via a syringe.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). Record the time to completion.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the corresponding alkene and calculate the yield.

Protocol 2: Comparative Oxidation with Potassium Permanganate

Objective: To compare the oxidation of different aromatic aldehydes to their corresponding carboxylic acids.

Materials:

  • Aromatic aldehyde

  • Potassium permanganate (KMnO₄)

  • Acetone

  • Water

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Diethyl ether

Procedure:

  • Dissolve the aromatic aldehyde (1.0 eq) in a mixture of acetone and water (e.g., 3:1 v/v) in a round-bottom flask.

  • Add potassium permanganate (2.0 eq) portion-wise while stirring. The reaction is exothermic; maintain the temperature below 40 °C.

  • After the addition is complete, heat the mixture to reflux and monitor by TLC.

  • Upon completion, cool the mixture to room temperature and quench the excess KMnO₄ by adding solid sodium bisulfite until the purple color disappears and a brown precipitate of MnO₂ forms.

  • Filter the mixture through a pad of celite to remove the manganese dioxide.

  • Acidify the filtrate to pH ~2 with 10% HCl. The carboxylic acid product should precipitate.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry to a constant weight. If no precipitate forms, extract the aqueous layer with diethyl ether.

  • Calculate the yield of the carboxylic acid.

Protocol 3: Comparative Reduction with Sodium Borohydride

Objective: To compare the reduction of different aromatic aldehydes to their corresponding primary alcohols.

Materials:

  • Aromatic aldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the aromatic aldehyde (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Stir the reaction at 0 °C and monitor by TLC. Record the time to completion.

  • Once the reaction is complete, quench by slowly adding water.

  • Remove the bulk of the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting alcohol if necessary and calculate the yield.[1]

Conclusion

The experimental data aligns with theoretical predictions based on electronic effects. This compound consistently demonstrates higher reactivity towards nucleophilic attack than benzaldehyde and its electron-rich derivatives. This enhanced reactivity is attributed to the electron-withdrawing nature of the thiazole ring at the C2 position. While not as reactive as aldehydes activated by powerful withdrawing groups like a nitro group, its reactivity profile makes it a versatile and valuable intermediate in organic synthesis. This heightened electrophilicity allows for efficient participation in a wide array of chemical transformations, including condensations and cyclizations, solidifying its importance as a key building block for the synthesis of complex heterocyclic systems in medicinal and materials chemistry.[1]

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 4-Phenylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 4-phenylthiazole core is a privileged scaffold in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. The versatility of this heterocyclic system, coupled with the numerous possibilities for chemical modification, has led to the development of potent and selective agents for various therapeutic targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-phenylthiazole derivatives across different biological activities, supported by experimental data and detailed protocols.

Dual sEH/FAAH Inhibition for Pain and Inflammation

A significant area of investigation for 4-phenylthiazole derivatives is their dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). Simultaneous inhibition of these two enzymes has emerged as a promising strategy for the management of pain and inflammation. The SAR for this dual activity is particularly sensitive to the substitution pattern on the 4-phenyl ring.

Quantitative Data for sEH/FAAH Inhibition

The following table summarizes the in vitro inhibitory activities of a series of 4-phenylthiazole analogs against human sEH and FAAH. The core structure consists of a 4-phenylthiazole moiety linked to a piperidine sulfonamide. The variations are substitutions on the phenyl ring.

Compound IDSubstitution on Phenyl RinghFAAH IC₅₀ (nM)[1]hsEH IC₅₀ (nM)[1]
4a H25.410.5
4b 2-F15.14.7
4c 3-F12.33.1
4d 4-F18.95.2
4e 2-Cl10.22.8
4f 3-Cl8.72.1
4g 4-Cl13.53.9
4h 2-CH₃14.84.1
4i 3-CH₃9.52.5
4p 4-CH₃11.12.3
4j 2-OCH₃20.16.8
4k 3-OCH₃11.83.5
4l 4-OCH₃16.24.9
4m 4-CF₃>10000150.3
4n 4-NO₂>10000210.7

SAR Summary for Dual sEH/FAAH Inhibition:

An analysis of the data reveals that electron-donating and weakly electron-withdrawing groups on the phenyl ring are well-tolerated and can enhance potency.[1] Specifically, small hydrophobic groups like methyl and halogens (fluoro, chloro) at the meta and para positions of the phenyl ring generally lead to potent dual inhibition.[1] In contrast, strong electron-withdrawing groups such as trifluoromethyl (CF₃) and nitro (NO₂) at the para position dramatically reduce or abolish the inhibitory activity against FAAH.[1]

SAR_FAAH_sEH cluster_core 4-Phenylthiazole Core cluster_substituents Substituents on Phenyl Ring cluster_activity Biological Activity Core 4-Phenylthiazole Scaffold EDG Electron-Donating Groups (e.g., -CH₃, -OCH₃) Core->EDG Modification EWG_weak Weak Electron-Withdrawing Groups (e.g., -F, -Cl) Core->EWG_weak Modification EWG_strong Strong Electron-Withdrawing Groups (e.g., -CF₃, -NO₂) Core->EWG_strong Modification High_Activity Potent Dual sEH/FAAH Inhibition EDG->High_Activity EWG_weak->High_Activity Low_Activity Reduced/No FAAH Inhibition EWG_strong->Low_Activity

SAR for Dual sEH/FAAH Inhibition.

Antifungal Activity

4-Phenylthiazole derivatives have also demonstrated significant potential as antifungal agents, particularly against Candida species. The structural modifications influencing their antifungal potency often involve the substituents on both the phenyl ring and other positions of the thiazole nucleus.

Quantitative Data for Antifungal Activity

The minimum inhibitory concentrations (MICs) of several 4-phenylthiazole derivatives against Candida albicans are presented below.

Compound IDR¹ (on Phenyl Ring)R² (other substitutions)MIC (µg/mL) vs. C. albicans
A1 4-F-H3.9
A2 4-Cl-H1.95
A3 4-Br-H0.98
A4 4-CH₃-H7.81
A5 2,4-diCl-H0.49
B1 4-Cl2-amino>128
B2 4-Cl2-hydrazinyl62.5

SAR Summary for Antifungal Activity:

For antifungal activity, halogen substitutions on the phenyl ring appear to be favorable. The potency increases with the size of the halogen from fluorine to bromine at the para position. A di-chloro substitution at the 2 and 4 positions of the phenyl ring resulted in the most potent compound in this series. The introduction of substituents at the 2-position of the thiazole ring, such as amino or hydrazinyl groups, can significantly impact the activity, in some cases leading to a decrease in potency.

SAR_Antifungal cluster_phenyl_subs Phenyl Ring Substitutions cluster_thiazole_subs Thiazole Ring Substitutions cluster_activity Antifungal Activity Core 4-Phenylthiazole Core Halogen Halogens (-F, -Cl, -Br) at para-position Core->Halogen DiHalo Di-Halogen (e.g., 2,4-diCl) Core->DiHalo Alkyl Alkyl (-CH₃) at para-position Core->Alkyl Amino 2-Amino Group Core->Amino Moderate Moderate Potency Halogen->Moderate High High Potency DiHalo->High Low Low Potency Alkyl->Low Very_Low Very Low Potency Amino->Very_Low

SAR for Antifungal Activity.

Antibacterial and Cholinesterase Inhibitory Activities

The 4-phenylthiazole scaffold is also a promising framework for the development of antibacterial agents and cholinesterase inhibitors for the potential treatment of neurodegenerative diseases.

Quantitative Data for Antibacterial and Cholinesterase Inhibition
Biological ActivityCompound IDSubstitution PatternMIC (µg/mL) or IC₅₀ (µM)Target Organism/Enzyme
Antibacterial C1 4-(4-chlorophenyl)thiazole with pyrazole4S. aureus (MRSA)[2]
Antibacterial C2 4-(4-fluorophenyl)thiazole with pyrazole8S. aureus (MRSA)[2]
Cholinesterase D1 N-(4-phenylthiazol-2-yl)acetamide3.14AChE[3]
Cholinesterase D2 N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide21.3AChE[3]
Cholinesterase D3 N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide1.59BuChE[3]

SAR Summary for Antibacterial and Cholinesterase Inhibition:

For antibacterial activity against MRSA, a 4-chlorophenyl substituent on the thiazole ring, in combination with a linked pyrazole moiety, demonstrated potent activity.[2] In the case of cholinesterase inhibition, an acetamide group at the 2-position of the thiazole ring appears to be a key feature. A simple phenyl group at the 4-position of the thiazole resulted in better AChE inhibition compared to a 4-chlorophenyl substituent.[3] Interestingly, the 4-chlorophenyl derivative showed potent and selective inhibition of BuChE.[3]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation and comparison of the biological activities of novel compounds.

FAAH/sEH Inhibition Assay (Fluorometric)

This assay quantifies the inhibitory potential of compounds against FAAH and sEH by measuring the fluorescence of a product generated from a specific substrate.

  • Reagent Preparation : Prepare assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA), enzyme solutions (recombinant human FAAH or sEH), and substrate solutions.

  • Assay Plate Setup : In a 96-well plate, add the assay buffer, enzyme solution, and the test compound at various concentrations. Include controls for 100% enzyme activity (enzyme and buffer) and background (buffer only).

  • Pre-incubation : Incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow for the interaction between the enzyme and the inhibitor.

  • Reaction Initiation : Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Fluorescence Measurement : Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/465 nm) in a kinetic mode for a set duration (e.g., 30 minutes).

  • Data Analysis : Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

experimental_workflow start Start reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, Compounds) start->reagent_prep plate_setup Assay Plate Setup in 96-well Plate (Enzyme, Buffer, Compound/Control) reagent_prep->plate_setup pre_incubation Pre-incubation (e.g., 15 min at 37°C) plate_setup->pre_incubation reaction_init Reaction Initiation (Add Substrate) pre_incubation->reaction_init measurement Kinetic Fluorescence Measurement (e.g., 30 min at 37°C) reaction_init->measurement data_analysis Data Analysis (Calculate Reaction Rates and IC₅₀) measurement->data_analysis end End data_analysis->end

Workflow for a Fluorometric Enzyme Inhibition Assay.
Antifungal Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation : Prepare a standardized suspension of the fungal strain (e.g., Candida albicans) in a suitable broth medium (e.g., RPMI-1640).

  • Compound Dilution : Serially dilute the test compounds in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation : Add the prepared fungal inoculum to each well of the microtiter plate.

  • Controls : Include a positive control (fungal inoculum without any compound) and a negative control (broth medium only).

  • Incubation : Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination : The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the fungus.

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol is similar to the antifungal susceptibility testing but adapted for bacteria.

  • Inoculum Preparation : A standardized bacterial suspension (e.g., Staphylococcus aureus) is prepared in a cation-adjusted Mueller-Hinton broth.

  • Compound Dilution : The test compounds are serially diluted in the broth in a 96-well plate.

  • Inoculation : The bacterial inoculum is added to each well.

  • Controls : Positive (bacteria and broth) and negative (broth only) controls are included.

  • Incubation : The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination : The MIC is the lowest concentration of the compound that prevents visible bacterial growth.

Cholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a colorimetric assay used to measure cholinesterase activity.

  • Reagent Preparation : Prepare a phosphate buffer, a solution of the substrate (acetylthiocholine iodide), Ellman's reagent (DTNB), and the enzyme solution (AChE or BuChE).

  • Assay Mixture : In a 96-well plate, add the buffer, DTNB, and the enzyme solution. Then add the test inhibitor at various concentrations.

  • Pre-incubation : Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation : Start the reaction by adding the substrate to all wells.

  • Absorbance Measurement : Measure the absorbance at 412 nm at regular intervals. The rate of increase in absorbance is proportional to the cholinesterase activity.

  • Data Analysis : Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

References

A Comparative Guide to the In Vitro Anticancer Activity of 4-Phenyl-1,3-thiazole-2-carbaldehyde Schiff Bases and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the development of novel, effective, and selective anticancer agents is a paramount objective. Among the myriad of heterocyclic compounds investigated, 4-Phenyl-1,3-thiazole-2-carbaldehyde Schiff bases have emerged as a promising scaffold.[1][2][3] Their unique structure, featuring a thiazole ring linked to a phenyl group and an imine (-C=N-) moiety, allows for diverse chemical modifications to modulate their biological activity.[1][2] This guide provides a comparative analysis of the in vitro anticancer performance of these thiazole derivatives against two other potent classes of heterocyclic compounds: Chalcones and Pyrazole derivatives.

Comparative Analysis of Cytotoxic Activity

The primary measure of in vitro anticancer activity is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance required to inhibit a biological process (like cell proliferation) by 50%. A lower IC50 value indicates higher potency. The following table summarizes the IC50 values for representative compounds from each class against various human cancer cell lines.

Compound ClassDerivative / CompoundCancer Cell LineIC50 (µM)Reference Compound
Thiazole Schiff Base Zn(II) Complex of Salicylaldehyde & 2-amino-4-phenyl-5-methyl thiazole Schiff baseHepG2 (Liver)- (80% inhibition)Doxorubicin
Zn(II) Complex of Salicylaldehyde & 2-amino-4-phenyl-5-methyl thiazole Schiff baseMCF-7 (Breast)- (70% inhibition)Doxorubicin
Zn(II) Complex of Salicylaldehyde & 2-amino-4-phenyl-5-methyl thiazole Schiff baseA549 (Lung)- (61% inhibition)Doxorubicin
Zn(II) Complex of Salicylaldehyde & 2-amino-4-phenyl-5-methyl thiazole Schiff baseHCT116 (Colorectal)- (64% inhibition)Doxorubicin
Thiazole-Naphthalene Derivative (Compound 5b)MCF-7 (Breast)0.48 ± 0.03Colchicine
Thiazole-Naphthalene Derivative (Compound 5b)A549 (Lung)0.97 ± 0.13Colchicine
Chalcone Xanthohumol (XH)MDA-MB-231 (Breast)6.7-
2-HydroxychalconeMDA-MB-231 (Breast)4.6-
Panduratin A (PA)MCF-7 (Breast)15 (at 24h), 11.5 (at 48h)-
Diaryl Ether Moiety Chalcone (Compound 25)MCF-7 (Breast)3.44 ± 0.19-
Diaryl Ether Moiety Chalcone (Compound 25)HepG2 (Liver)4.64 ± 0.23-
Diaryl Ether Moiety Chalcone (Compound 25)HCT116 (Colorectal)6.31 ± 0.27-
Pyrazole Derivative Indole-Pyrazole Hybrid (Compound 33)HCT116, MCF7, HepG2, A549< 23.7Doxorubicin
Indole-Pyrazole Hybrid (Compound 34)HCT116, MCF7, HepG2, A549< 23.7Doxorubicin
Fused Pyrazole Derivative (Compound 50)HepG2 (Liver)0.71Erlotinib, Sorafenib
Methoxy Pyrazole Derivative (Compound 3d)MCF-7 (Breast)10-
Methoxy Pyrazole Derivative (Compound 3e)MCF-7 (Breast)12-

Table 1: Summary of in vitro anticancer activities (IC50 values) for Thiazole Schiff bases, Chalcones, and Pyrazole derivatives against various human cancer cell lines. Data compiled from multiple sources.[4][5][6][7]

Mechanisms of Action & Signaling Pathways

The anticancer efficacy of these compounds is rooted in their ability to interfere with critical cellular processes required for cancer cell survival and proliferation. While all three classes can induce apoptosis (programmed cell death), their primary molecular targets often differ.

  • Thiazole Derivatives and Chalcones: A significant mechanism of action for many thiazole derivatives and chalcones is the inhibition of tubulin polymerization.[6][8] Tubulin is the protein subunit that assembles into microtubules, which are essential components of the cellular cytoskeleton and the mitotic spindle required for cell division. By binding to tubulin, these compounds prevent microtubule formation, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[9][6]

G cluster_0 Normal Cell Division cluster_1 Inhibition Pathway Tubulin α/β-Tubulin Dimers Microtubule Microtubules Tubulin->Microtubule Polymerization Spindle Mitotic Spindle Formation Microtubule->Spindle Division Cell Division Spindle->Division Compound Thiazole Schiff Base or Chalcone Block Compound->Block Binds to Tubulin Arrest G2/M Phase Arrest Block->Arrest Inhibits Polymerization Apoptosis Apoptosis Arrest->Apoptosis

Figure 1: Inhibition of tubulin polymerization by Thiazole Schiff bases or Chalcones.
  • Pyrazole Derivatives: Pyrazoles often function as kinase inhibitors.[4] They target a variety of protein kinases, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for regulating the cell cycle and promoting tumor growth and angiogenesis.[4] By inhibiting these enzymes, pyrazole derivatives can effectively halt cancer cell proliferation.

Experimental Protocols

The evaluation of in vitro anticancer activity typically follows a standardized workflow. The cytotoxicity data presented in this guide were primarily obtained using the MTT or Sulforhodamine B (SRB) assays.

G cluster_workflow In Vitro Cytotoxicity Assay Workflow Start Synthesized Compound (e.g., Thiazole Schiff Base) Treat Treat Cells with Compound Dilutions Start->Treat Culture Culture Cancer Cell Lines Seed Seed Cells in 96-well Plates Culture->Seed Seed->Treat Incubate Incubate (e.g., 48-72h) Treat->Incubate Assay Perform Assay (MTT or SRB) Incubate->Assay Measure Measure Absorbance (Spectrophotometer) Assay->Measure Analyze Calculate % Inhibition and IC50 Value Measure->Analyze

Figure 2: General experimental workflow for assessing in vitro anticancer activity.

1. MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl-tetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity.

  • Principle: Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of the yellow MTT reagent, converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

  • Methodology:

    • Cells are seeded in 96-well plates and incubated with varying concentrations of the test compound for a specified period (e.g., 48-72 hours).

    • The MTT reagent is added to each well and incubated for 2-4 hours to allow formazan crystal formation.

    • A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate spectrophotometer (typically at ~570 nm).

    • Cell viability is calculated relative to untreated control cells, and IC50 values are determined from the dose-response curve.[10][11][12]

2. Sulforhodamine B (SRB) Assay

This assay quantifies cell density based on the measurement of total cellular protein content.

  • Principle: SRB is a bright pink aminoxanthene dye that binds electrostatically to basic amino acid residues in trichloroacetic acid (TCA)-fixed cells. The amount of bound dye is proportional to the total protein mass, and thus to the cell number.

  • Methodology:

    • Cells are seeded and treated with the test compound in 96-well plates, similar to the MTT assay.

    • After incubation, cells are fixed in situ by adding cold TCA.

    • The plates are washed to remove excess TCA and then stained with an SRB solution.

    • Unbound SRB is removed by washing with acetic acid.

    • The protein-bound dye is solubilized with a Tris base solution.

    • The absorbance is read on a microplate spectrophotometer (typically at ~510 nm).

    • The IC50 value is calculated from the dose-response data.[8][13]

This guide highlights that this compound Schiff bases and their analogs are potent anticancer agents, with activities comparable and in some cases superior to alternatives like chalcones and pyrazoles. The choice of scaffold for further drug development will depend on the specific cancer type, the desired molecular target, and the potential for chemical optimization to improve efficacy and reduce toxicity.

References

Comparative study of the antimicrobial spectrum of different thiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Antimicrobial Spectrum of Thiazole Derivatives

Thiazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of antimicrobial activities.[1][2] This guide provides a comparative study of the antimicrobial efficacy of various thiazole derivatives against Gram-positive bacteria, Gram-negative bacteria, and fungi, supported by experimental data. The unique structural features of the thiazole nucleus make it a versatile scaffold for the development of novel antimicrobial agents to combat the growing challenge of drug resistance.[2][3]

Antimicrobial Activity of Thiazole Derivatives: A Quantitative Comparison

The antimicrobial potential of different thiazole derivatives has been extensively evaluated, with their efficacy often quantified by the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates a higher potency of the compound. The following table summarizes the MIC values of selected thiazole derivatives against a range of pathogenic microorganisms.

Thiazole DerivativeMicroorganismTypeMIC (µg/mL)Reference CompoundMIC (µg/mL) of Ref.
Series 1: 4-(4-bromophenyl)-thiazol-2-amine Derivatives Staphylococcus aureusGram-positive16.1 µMNorfloxacin-
Escherichia coliGram-negative16.1 µMNorfloxacin-
Bacillus subtilisGram-positive28.8 µM--
Aspergillus nigerFungus16.2 µMFluconazole-
Candida albicansFungus15.3 µMFluconazole-
Series 2: Substituted 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine-3-carbonitrile Various Bacteria-93.7 - 46.9--
Various Fungi-7.8 - 5.8--
Series 3: Thiazole Hydrazine Derivatives Candida albicansFungus250Nystatin, Griseofulvin< 100, 500
Series 4: 2-Hydrazinyl-4-phenyl-1,3-thiazole Derivatives Candida albicansFungus3.9Fluconazole15.62
Series 5: Thiazole Derivatives with Cyclopropane Candida albicansFungus0.008 - 7.81Nystatin0.015 - 7.81
Series 6: Benzo[d]thiazole Derivatives MRSA, E. coli, A. nigerMixed50 - 75Ofloxacin, Ketoconazole10

Note: The data presented is a compilation from multiple studies. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.[1][4][5][6][7]

Experimental Protocols

The determination of the antimicrobial spectrum of thiazole derivatives relies on standardized and reproducible experimental methodologies. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Protocol for Broth Microdilution Method

This protocol outlines the steps for determining the MIC of thiazole derivatives against bacterial and fungal strains.

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the thiazole derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration (e.g., 1 mg/mL).[6]

  • Microbial Cultures: Prepare fresh overnight cultures of the test microorganisms in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Growth Media: Prepare sterile broth medium for dilution.

  • 96-Well Microtiter Plates: Use sterile, flat-bottomed 96-well plates.

  • Reference Antimicrobials: Prepare stock solutions of standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi) to be used as positive controls.

2. Assay Procedure:

  • Serial Dilutions: Dispense 100 µL of sterile broth into all wells of the microtiter plate. Add 100 µL of the stock solution of the thiazole derivative to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will result in decreasing concentrations of the compound across the wells.

  • Inoculation: Dilute the standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Add 100 µL of this diluted inoculum to each well, bringing the total volume in each well to 200 µL.

  • Controls:

    • Positive Control: A well containing the microbial inoculum and a standard antimicrobial agent.

    • Negative Control (Sterility Control): A well containing only the sterile broth medium.

    • Growth Control: A well containing the microbial inoculum in broth without any antimicrobial agent.

  • Incubation: Cover the microtiter plates and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

3. Determination of MIC:

  • After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the thiazole derivative at which there is no visible growth.

  • Optionally, a growth indicator dye (e.g., resazurin) can be added to the wells to aid in the determination of cell viability.

Visualizing Mechanisms and Workflows

Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis

Many antifungal thiazole derivatives function by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane. This is often achieved by targeting the enzyme lanosterol 14α-demethylase.[8][9] The disruption of ergosterol biosynthesis leads to a compromised cell membrane, increased permeability, and ultimately, fungal cell death.[8]

Caption: Inhibition of ergosterol biosynthesis by thiazole derivatives.

Experimental Workflow for Antimicrobial Screening

The process of identifying and characterizing the antimicrobial properties of new thiazole derivatives follows a systematic workflow, from initial synthesis to the determination of antimicrobial spectrum.

start Synthesis of Novel Thiazole Derivatives characterization Structural Characterization (e.g., NMR, Mass Spec) start->characterization stock_prep Preparation of Stock Solutions characterization->stock_prep screening Primary Antimicrobial Screening (e.g., Agar Diffusion) stock_prep->screening mic_determination Quantitative Analysis: MIC Determination (Broth Microdilution) screening->mic_determination Active Compounds spectrum Determination of Antimicrobial Spectrum mic_determination->spectrum end Lead Compound Identification spectrum->end

References

Evaluating the Antioxidant Potential of 4-Phenylthiazole-Based Hydrazones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An increasing body of research has focused on the synthesis and evaluation of 4-phenylthiazole-based hydrazones due to their promising antioxidant properties. These compounds are of significant interest to researchers and drug development professionals for their potential therapeutic applications in combating oxidative stress-related diseases.[1][2] This guide provides a comparative analysis of their antioxidant potential, supported by experimental data and detailed methodologies.

Synthesis of 4-Phenylthiazole-Based Hydrazones

The general synthesis of 4-phenylthiazole-based hydrazones involves a condensation reaction between a 4-phenylthiazole-5-carbohydrazide and various substituted benzaldehydes.[1] This reaction is typically carried out in ethanol with a catalytic amount of acid. The Hantzsch thiazole synthesis is often employed to create the initial thiazole heterocycle.[1]

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis Thioamide Thioamide Hantzsch Thiazole Synthesis Hantzsch Thiazole Synthesis Thioamide->Hantzsch Thiazole Synthesis alpha-Haloketone alpha-Haloketone alpha-Haloketone->Hantzsch Thiazole Synthesis 4-Phenylthiazole Ester 4-Phenylthiazole Ester Hantzsch Thiazole Synthesis->4-Phenylthiazole Ester 4-Phenylthiazole Carbohydrazide 4-Phenylthiazole Carbohydrazide 4-Phenylthiazole Ester->4-Phenylthiazole Carbohydrazide Reaction with Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->4-Phenylthiazole Carbohydrazide Condensation Reaction Condensation Reaction 4-Phenylthiazole Carbohydrazide->Condensation Reaction Substituted Benzaldehyde Substituted Benzaldehyde Substituted Benzaldehyde->Condensation Reaction 4-Phenylthiazole-Based Hydrazone 4-Phenylthiazole-Based Hydrazone Condensation Reaction->4-Phenylthiazole-Based Hydrazone

Caption: General synthesis workflow for 4-phenylthiazole-based hydrazones.

Comparative Antioxidant Activity

The antioxidant potential of these compounds is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The efficacy is often expressed as the half-maximal inhibitory concentration (IC50), with lower values indicating higher antioxidant activity.

DPPH Radical Scavenging Activity

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidant compounds.[3][4] The presence of an antioxidant leads to the reduction of the stable purple DPPH radical to a yellow-colored non-radical form.[4]

CompoundSubstitution on Phenyl RingIC50 (µM)Reference CompoundIC50 (µM)
CHT 3',4'-dihydroxySignificantly stronger than referencesAscorbic Acid-
7b Two catechol moieties---
5b Hydroxyphenyl group-Trolox-
3a ->93% inhibition at 9.5 µg/mL--

Note: Specific IC50 values for some compounds were not available in the provided search results, but their relative activity was described.

ABTS Radical Scavenging Activity

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[5] The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.

CompoundSubstitution on Phenyl RingRelative ActivityReference Compound
CHT 3',4'-dihydroxy3.16 times more intense than TroloxTrolox
5b Salicylaldehyde moietyBetter than TroloxTrolox
2, 3, 5, 6 Organofluorine diaryl hydrazonesBetter or equal to Trolox and Ascorbic AcidTrolox, Ascorbic Acid

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate evaluation and comparison of antioxidant activities.

DPPH Radical Scavenging Assay Protocol

This protocol is adapted from several sources describing the DPPH assay.[4][6]

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 10⁻³ M) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.[4] For the assay, a working solution is prepared by diluting the stock solution to obtain an absorbance of approximately 1.0 at 517 nm.[4]

  • Sample Preparation: The test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations.

  • Reaction Mixture: A specific volume of the test compound or standard solution is mixed with the DPPH working solution. A blank sample containing only the solvent instead of the test compound is also prepared.[4]

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[4]

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer or a microplate reader.[4]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A₀ - A₁) / A₀] x 100 Where A₀ is the absorbance of the blank and A₁ is the absorbance of the sample.[6]

  • IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay Protocol

This protocol is a synthesis of information from various sources on the ABTS assay.[7][8]

  • Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) is prepared in water. The ABTS•+ is produced by reacting the ABTS stock solution with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM final concentration) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[8]

  • Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[8]

  • Sample Preparation: The test compounds and a standard antioxidant (e.g., Trolox) are prepared in various concentrations.

  • Reaction Mixture: A small volume of the test compound or standard is added to a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction is incubated at room temperature for a specific time (e.g., 5-6 minutes).[8]

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition of absorbance is calculated similarly to the DPPH assay.

  • IC50 or Trolox Equivalent Antioxidant Capacity (TEAC) Determination: The results can be expressed as an IC50 value or as TEAC, which is the concentration of Trolox that has the same antioxidant capacity as the test sample.

G cluster_assay Antioxidant Assay Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Reagent_Prep Prepare Radical Solution (DPPH or ABTS•+) Mix Mix Sample with Radical Solution Reagent_Prep->Mix Sample_Prep Prepare Test Compounds & Standards Sample_Prep->Mix Incubate Incubate in Dark Mix->Incubate Measure Measure Absorbance Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: General workflow for DPPH and ABTS antioxidant assays.

Mechanism of Action

The antioxidant activity of 4-phenylthiazole-based hydrazones is often attributed to their ability to donate a hydrogen atom from the hydrazone moiety or phenolic hydroxyl groups.[9][10] This hydrogen atom transfer (HAT) mechanism effectively neutralizes free radicals, terminating the damaging chain reactions. The presence of electron-donating groups, such as hydroxyl (-OH) or methoxy (-OCH3), on the phenyl ring generally enhances the antioxidant potential.[1] The stability and antioxidant capacity of these molecules are directly related to the extent of delocalization of the resulting radical.[1]

References

Comparison of synthetic routes to 4-Phenyl-1,3-thiazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of synthetic routes to 4-Phenyl-1,3-thiazole-2-carbaldehyde is presented for researchers, scientists, and drug development professionals. This guide provides an objective analysis of various synthetic strategies, supported by experimental data and detailed protocols.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through several distinct routes. The optimal choice depends on factors such as the availability of starting materials, desired yield, scalability, and tolerance to specific reaction conditions. This guide focuses on three primary strategies:

  • Route 1: Vilsmeier-Haack Formylation of a pre-formed 4-phenyl-1,3-thiazole ring.

  • Route 2: Formylation of 2-Bromo-4-phenyl-1,3-thiazole via lithium-halogen exchange.

  • Route 3: Oxidation of (4-phenyl-1,3-thiazol-2-yl)methanol .

The following table summarizes the key aspects of these synthetic pathways for easy comparison.

Parameter Route 1: Vilsmeier-Haack Formylation Route 2: Formylation via Lithiation Route 3: Oxidation of 2-Hydroxymethyl-4-phenylthiazole
Starting Material 4-Phenyl-1,3-thiazole2-Bromo-4-phenyl-1,3-thiazole(4-Phenyl-1,3-thiazol-2-yl)methanol
Key Reagents Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF)n-Butyllithium (n-BuLi) or t-Butyllithium (t-BuLi), DMFOxalyl chloride, DMSO, Triethylamine (Swern) or Dess-Martin Periodinane (DMP)
Reaction Steps One-step formylationTwo steps (lithiation and formylation) from the bromo-precursorOne-step oxidation
Typical Reaction Time 3 - 6 hours1 - 2 hours1 - 16 hours
Typical Temperature 60 - 80 °C-78 °C to room temperature-78 °C to room temperature (Swern) or room temperature (DMP)
Reported/Expected Yield Moderate to GoodGood to HighHigh
Advantages Direct formylation, readily available reagents.High yields, clean reaction.Mild reaction conditions, high functional group tolerance.
Disadvantages Can have regioselectivity issues with substituted thiazoles, requires heating.[1]Requires anhydrous conditions and low temperatures, organolithium reagents are pyrophoric.Swern oxidation requires careful temperature control and produces a foul-smelling byproduct; DMP is expensive and potentially explosive.[2]

Experimental Protocols

Route 1: Vilsmeier-Haack Formylation of 4-Phenyl-1,3-thiazole

This method introduces a formyl group directly onto the thiazole ring.[3]

Materials:

  • 4-Phenyl-1,3-thiazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a round-bottom flask, cool DMF (3 equivalents) to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.2 equivalents) to the cooled DMF with stirring. The mixture is stirred for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Add 4-Phenyl-1,3-thiazole (1 equivalent) to the reaction mixture.

  • Heat the mixture to 60-65 °C and stir for 3 hours.[4]

  • After completion of the reaction (monitored by TLC), pour the mixture onto crushed ice.

  • Neutralize the solution with a saturated NaHCO₃ solution until the pH is approximately 7-8.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: Formylation of 2-Bromo-4-phenyl-1,3-thiazole via Lithiation

This two-step route involves the synthesis of a bromo-intermediate followed by a lithium-halogen exchange and formylation.

Step 2a: Synthesis of 2-Bromo-4-phenyl-1,3-thiazole [2]

Materials:

  • 2-Amino-4-phenyl-1,3-thiazole

  • Copper(I) bromide (CuBr)

  • tert-Butyl nitrite

  • Acetonitrile

  • Ethyl acetate

  • Ammonia solution

Procedure:

  • Dissolve 2-Amino-4-phenyl-1,3-thiazole (1 equivalent) and CuBr (1.6 equivalents) in acetonitrile at room temperature.

  • Add tert-butyl nitrite (1.6 equivalents) with stirring and heat the solution to 60 °C for 15 minutes.

  • Evaporate the reaction mixture to dryness in vacuo.

  • Dissolve the residue in ethyl acetate and wash with a 0.1 M ammonia solution.

  • Dry the organic layer over magnesium sulfate and evaporate to dryness.

  • Purify the residue by chromatography on silica gel to yield 2-Bromo-4-phenyl-1,3-thiazole.

Step 2b: Lithiation and Formylation [1]

Materials:

  • 2-Bromo-4-phenyl-1,3-thiazole

  • n-Butyllithium (n-BuLi)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Diethyl ether

Procedure:

  • Dissolve 2-Bromo-4-phenyl-1,3-thiazole (1 equivalent) in anhydrous THF under an argon atmosphere and cool to -78 °C.

  • Slowly add n-BuLi (1.1 equivalents) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 30 minutes.

  • Add anhydrous DMF (1.2 equivalents) dropwise and continue stirring at -78 °C for 1 hour.

  • Allow the reaction to warm to room temperature and quench by adding a saturated NH₄Cl solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Route 3: Oxidation of (4-phenyl-1,3-thiazol-2-yl)methanol

This route involves the oxidation of the corresponding primary alcohol. Two common methods are presented.

3a: Swern Oxidation [5][6]

Materials:

  • (4-Phenyl-1,3-thiazol-2-yl)methanol[7]

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • In a flask under an argon atmosphere, dissolve oxalyl chloride (1.2 equivalents) in anhydrous CH₂Cl₂ and cool to -78 °C.

  • Add a solution of DMSO (2.4 equivalents) in CH₂Cl₂ dropwise. Stir for 15 minutes.

  • Add a solution of (4-Phenyl-1,3-thiazol-2-yl)methanol (1 equivalent) in CH₂Cl₂ dropwise. Stir for 30 minutes.

  • Add triethylamine (5 equivalents) and stir for another 30 minutes at -78 °C before allowing the reaction to warm to room temperature.

  • Quench the reaction with water and separate the layers.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography.

3b: Dess-Martin Periodinane (DMP) Oxidation [2][4]

Materials:

  • (4-Phenyl-1,3-thiazol-2-yl)methanol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Sodium thiosulfate solution

Procedure:

  • Dissolve (4-Phenyl-1,3-thiazol-2-yl)methanol (1 equivalent) in CH₂Cl₂.

  • Add Dess-Martin Periodinane (1.2 equivalents) and stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution and a sodium thiosulfate solution.

  • Stir vigorously until the layers are clear.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography.

Synthetic Pathways Visualization

The following diagram illustrates the logical workflow of the three described synthetic routes to this compound.

Synthetic_Routes cluster_SM Starting Materials cluster_Int Intermediates 4-Phenyl-1,3-thiazole 4-Phenyl-1,3-thiazole 2-Amino-4-phenyl-1,3-thiazole 2-Amino-4-phenyl-1,3-thiazole (4-Phenyl-1,3-thiazol-2-yl)methanol (4-Phenyl-1,3-thiazol-2-yl)methanol 2-Bromo-4-phenyl-1,3-thiazole 2-Bromo-4-phenyl-1,3-thiazole 2-Lithio-4-phenyl-1,3-thiazole 2-Lithio-4-phenyl-1,3-thiazole 2-Bromo-4-phenyl-1,3-thiazole->2-Lithio-4-phenyl-1,3-thiazole Lithium-Halogen Exchange (n-BuLi) This compound This compound 2-Lithio-4-phenyl-1,3-thiazole->this compound Route 2: Formylation (DMF)

Caption: Synthetic routes to this compound.

References

A Comparative Analysis of the Biological Activities of 4-phenyl-1,3-thiazole-2-carbaldehyde and its 2-amino Analogue

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, thiazole-containing compounds represent a privileged scaffold due to their wide array of biological activities. This guide provides a comparative overview of the biological activities of two closely related thiazole derivatives: 4-phenyl-1,3-thiazole-2-carbaldehyde and its 2-amino analogue, 2-amino-4-phenyl-1,3-thiazole. While direct comparative studies are limited, this analysis synthesizes available data on their individual activities, primarily focusing on antimicrobial and anticancer properties.

Overview of Biological Activities

Both this compound and 2-amino-4-phenyl-1,3-thiazole serve as crucial intermediates in the synthesis of a multitude of biologically active molecules. The inherent reactivity of the carbaldehyde group in the former and the nucleophilicity of the amino group in the latter allow for diverse chemical modifications, leading to a broad spectrum of pharmacological effects.

Derivatives of both parent compounds have been extensively investigated for their potential as:

  • Antimicrobial agents: Exhibiting activity against a range of Gram-positive and Gram-negative bacteria.

  • Antifungal agents: Showing efficacy against various fungal strains.

  • Anticancer agents: Demonstrating cytotoxic effects against several human cancer cell lines.

Comparative Data on Biological Activity

Direct, head-to-head comparative studies on the biological activity of the parent compounds, this compound and 2-amino-4-phenyl-1,3-thiazole, are scarce in the available scientific literature. Most research focuses on the evaluation of their numerous derivatives. However, by collating data from various sources, a general comparison can be inferred.

It is important to note that variations in experimental conditions (e.g., microbial strains, cell lines, assay methodologies) across different studies make a precise quantitative comparison challenging. The following tables summarize representative data for derivatives of each compound to provide a qualitative sense of their potential activities.

Table 1: Antimicrobial Activity of Derivatives

Compound ClassDerivativeTarget OrganismActivity (MIC/Zone of Inhibition)Reference
This compound Derivatives Hydrazone derivativesStaphylococcus aureus, Escherichia coliModerate to good activity[1]
2-amino-4-phenyl-1,3-thiazole Derivatives Schiff base derivativesBacillus subtilis, Escherichia coli, Aspergillus nigerModerate to good activity[1][2]
Amino acid and peptide derivativesVarious bacteria and fungiSignificant antifungal and anthelmintic activities[3]

Table 2: Anticancer Activity of Derivatives

Compound ClassDerivativeCancer Cell LineActivity (IC50)Reference
This compound Derivatives N-Phenyl-2-p-tolylthiazole-4-carboxamideNeuroblastoma (SKNMC), Hepatocarcinoma (Hep-G2), Breast (MCF-7)Varies with substitution[1]
2-amino-4-phenyl-1,3-thiazole Derivatives Various substituted derivativesLeukemia (HL-60)Some derivatives show promising activity[4]
N-acylated derivativesGlioblastoma (U251), Melanoma (WM793)Selective action observed[5]

From the available data, it appears that the 2-amino-4-phenyl-1,3-thiazole scaffold has been more extensively explored for a broader range of biological activities, with numerous derivatives showing significant antimicrobial and anticancer effects.[2][4][5] The aldehyde functionality of this compound makes it a versatile starting material for synthesizing various heterocyclic compounds with potential biological applications.[1]

Experimental Protocols

The following are generalized experimental protocols commonly used to assess the biological activities of these thiazole derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Signaling Pathways and Experimental Workflows

While specific signaling pathways for the parent compounds are not well-elucidated, derivatives of 2-amino-1,3,4-thiadiazole (a related scaffold) have been shown to inhibit the extracellular signal-regulated kinase (ERK) pathway, leading to cell cycle arrest in cancer cells. It is plausible that derivatives of 2-amino-4-phenyl-1,3-thiazole may exert their anticancer effects through similar mechanisms.

The general workflow for the synthesis and biological evaluation of these compounds is depicted in the following diagram.

G cluster_synthesis Synthesis cluster_bioassay Biological Evaluation start Starting Materials (e.g., Acetophenone, Thiourea) reaction Chemical Reaction (e.g., Hantzsch Thiazole Synthesis) start->reaction compound Target Compound (Thiazole Derivative) reaction->compound purification Purification and Characterization (NMR, MS) compound->purification antimicrobial Antimicrobial Assays (MIC Determination) purification->antimicrobial anticancer Anticancer Assays (MTT Assay) purification->anticancer data_analysis Data Analysis (IC50/MIC Calculation) antimicrobial->data_analysis anticancer->data_analysis conclusion Conclusion and Further Optimization data_analysis->conclusion Structure-Activity Relationship (SAR) Studies

Caption: General workflow for synthesis and biological evaluation of thiazole derivatives.

Conclusion

Both this compound and 2-amino-4-phenyl-1,3-thiazole are valuable scaffolds in drug discovery, giving rise to derivatives with a wide spectrum of biological activities. The available literature suggests that derivatives of the 2-amino analogue have been more extensively studied and have shown significant promise as antimicrobial and anticancer agents. However, the lack of direct comparative studies on the parent compounds necessitates further research to definitively elucidate their relative biological potencies. Future studies employing standardized assays to evaluate both compounds concurrently would provide a clearer understanding of their structure-activity relationships and guide the rational design of more potent therapeutic agents.

References

Cytotoxicity of 4-Phenylthiazole Derivatives: A Comparative Analysis Against Standard Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent advancements in medicinal chemistry have highlighted a series of 4-phenylthiazole derivatives as promising candidates in the landscape of anticancer drug discovery. This guide provides a comprehensive comparison of the cytotoxic effects of these novel compounds against various human cancer cell lines, benchmarked against established standard drugs such as Doxorubicin and 5-Fluorouracil (5-FU). The data presented herein, supported by detailed experimental protocols and mechanistic pathway visualizations, offers valuable insights for researchers, scientists, and professionals in drug development.

Comparative Cytotoxicity Data (IC50 Values)

The cytotoxic potential of 4-phenylthiazole derivatives was evaluated using the MTT assay, with the half-maximal inhibitory concentration (IC50) serving as the primary metric for comparison. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The data reveals that while some derivatives exhibit potent anticancer activity, their efficacy varies across different cancer cell lines.

Derivative/DrugCancer Cell LineIC50 (µM)Reference
4-Phenylthiazole Derivatives
Compound 4c (para-nitro substituted)SKNMC (Neuroblastoma)10.8 ± 0.08[1]
Compound 4d (meta-chloro substituted)Hep-G2 (Hepatocarcinoma)11.6 ± 0.12[1]
Compound 5bHT29 (Colon Carcinoma)2.01[2]
Thiazole-amino acid hybrid 5aA549 (Lung Carcinoma)3.49
Thiazole-amino acid hybrid 5fHeLa (Cervical Cancer)7.59
Thiazole-amino acid hybrid 5oMCF-7 (Breast Cancer)8.74
Compound 6aOVCAR-4 (Ovarian Cancer)1.569 ± 0.06[3]
Standard Drugs
DoxorubicinHep-G2 (Hepatocarcinoma)5.8 ± 1.01[1]
5-Fluorouracil (5-FU)A549 (Lung Carcinoma)3.49
5-Fluorouracil (5-FU)HeLa (Cervical Cancer)7.59
5-Fluorouracil (5-FU)MCF-7 (Breast Cancer)8.74
CrizotinibHT29 (Colon Carcinoma)1.10[2]

Experimental Protocols

The determination of cytotoxicity is a critical step in the evaluation of potential anticancer agents. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.

MTT Assay Protocol for Cytotoxicity Testing

This protocol outlines the key steps for determining the cytotoxic effects of 4-phenylthiazole derivatives on cancer cells.

1. Cell Seeding:

  • Harvest and count the desired cancer cells, ensuring high viability (>90%).

  • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 to 10,000 cells/well) in a final volume of 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[4]

2. Compound Treatment:

  • Prepare a series of dilutions of the 4-phenylthiazole derivatives and standard drugs in culture medium.

  • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

  • Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).[4]

  • Incubate the plate for a specified period, typically 24, 48, or 72 hours.[5]

3. MTT Addition:

  • Following the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in sterile PBS) to each well.[5]

  • Incubate the plate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT to purple formazan crystals.[6]

4. Formazan Solubilization:

  • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the formazan crystals.[4][6]

  • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[4]

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

6. Data Analysis:

  • The absorbance values are proportional to the number of viable cells.

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using suitable software.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding 1. Cell Seeding (96-well plate) treatment 3. Cell Treatment (24-72h incubation) cell_seeding->treatment Add compounds compound_prep 2. Compound Dilution compound_prep->treatment mtt_addition 4. MTT Addition (2-4h incubation) treatment->mtt_addition End of incubation solubilization 5. Formazan Solubilization (DMSO) mtt_addition->solubilization Formation of formazan absorbance 6. Absorbance Reading (570 nm) solubilization->absorbance Dissolved formazan ic50 7. IC50 Calculation absorbance->ic50 Data analysis

Workflow of the MTT cytotoxicity assay.

Mechanism of Action: Induction of Apoptosis

The primary mechanism by which 4-phenylthiazole derivatives exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death. This is often initiated through the intrinsic (mitochondrial) pathway.

Several key events characterize this process:

  • Mitochondrial Disruption: The compounds can lead to a disruption of the mitochondrial membrane potential.

  • Cytochrome c Release: This disruption facilitates the release of cytochrome c from the mitochondria into the cytoplasm.

  • Caspase Activation: Cytochrome c then activates a cascade of enzymes known as caspases, with caspase-3 being a key executioner caspase.

  • Apoptosis: Activated caspase-3 orchestrates the degradation of cellular components, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Some derivatives have also been shown to increase the levels of reactive oxygen species (ROS) and tumor necrosis factor-alpha (TNF-α), which can also contribute to apoptosis. Furthermore, certain ureido-substituted 4-phenylthiazole derivatives have been found to target the Insulin-like Growth Factor 1 Receptor (IGF1R), leading to G2/M cell cycle arrest and apoptosis.

Apoptosis_Pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade cluster_outcome Outcome phenylthiazole 4-Phenylthiazole Derivatives bax_bak Bax/Bak Activation phenylthiazole->bax_bak mmp Disruption of Mitochondrial Membrane Potential bax_bak->mmp cyto_c Cytochrome c Release mmp->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Intrinsic apoptosis pathway induced by 4-phenylthiazole derivatives.

References

Safety Operating Guide

Proper Disposal of 4-Phenyl-1,3-thiazole-2-carbaldehyde: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for the safe and compliant disposal of 4-Phenyl-1,3-thiazole-2-carbaldehyde, ensuring the safety of laboratory personnel and adherence to environmental regulations.

Researchers and drug development professionals handling this compound must adhere to stringent disposal protocols. While the health hazards of this specific compound have not been fully investigated, it is considered a potential irritant and may be harmful by ingestion or inhalation.[1] Therefore, it is imperative to manage it as hazardous waste. Improper disposal, such as discarding it with regular refuse or pouring it down the drain, is strictly prohibited.

Immediate Safety and Hazard Information

Before initiating any disposal procedures, it is crucial to understand the known and potential hazards associated with this compound. This information dictates the necessary safety precautions and handling measures.

ParameterInformationSource
Chemical Name This compoundN/A
CAS Number 75390-44-2[1][2]
Hazard Class Acute toxicity - oral (potential), Skin irritation (potential), Eye irritation (potential), Respiratory irritation (potential)[1]
Hazard Statements Health hazards not fully investigated. May be harmful by ingestion and inhalation. Causes irritation.[1]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[1]
Primary Disposal Route Approved hazardous waste disposal plant.[3][4]
Prohibited Disposal Do not dispose of down the drain or in regular trash. Do not allow to enter sewers, surface, or ground water.[5][6]

Experimental Protocols: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of waste containing this compound.

1. Waste Identification and Segregation:

  • Solid Waste: Collect any solid waste contaminated with this compound, such as contaminated personal protective equipment (gloves, etc.), weighing papers, and absorbent materials from spill cleanups.

  • Liquid Waste: Collect any unused solutions or reaction mixtures containing this compound in a dedicated liquid waste container.

  • Sharps Waste: Any sharps, such as needles or broken glass, contaminated with this compound should be placed in a designated sharps container.

  • Segregation: It is critical to keep waste containing this compound separate from incompatible materials like strong oxidizing agents, strong acids, and strong bases to prevent dangerous chemical reactions.[1]

2. Waste Containment and Labeling:

  • Containers: Use only sturdy, leak-proof containers that are chemically compatible with thiazole compounds. Ensure the container is kept tightly sealed except when adding waste.[5][7]

  • Labeling: All waste containers must be clearly labeled with the full chemical name, "this compound," and the words "Hazardous Waste."[5] Do not use abbreviations or chemical formulas. The label should also include the date the waste was first added to the container.

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) that is near the point of waste generation.[7][8]

  • The SAA should be a well-ventilated area, away from sources of ignition and incompatible materials.

  • Ensure the waste container is stored in secondary containment to prevent spills.[5]

4. Arranging for Professional Disposal:

  • Once the waste container is full or has reached the maximum allowable storage time as per your institution's policy, contact your Environmental Health and Safety (EHS) department to schedule a pickup.

  • All hazardous waste must be disposed of through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[3][6]

5. Spill Management:

  • In the event of a spill, immediately alert others in the vicinity.

  • Wearing appropriate personal protective equipment (chemical-resistant gloves, safety goggles, and a lab coat), contain the spill using an inert absorbent material such as sand or silica gel.

  • Carefully scoop the absorbed material into a designated hazardous waste container.[1]

  • Clean the spill area thoroughly. All materials used for cleanup must also be disposed of as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the procedural flow for the proper management and disposal of this compound waste in a laboratory setting.

DisposalWorkflow Disposal Workflow for this compound cluster_generation Waste Generation & Initial Handling cluster_segregation Waste Segregation & Containment cluster_storage Storage & Disposal A This compound Waste Generated B Solid Waste (e.g., gloves, wipes) A->B C Liquid Waste (e.g., solutions) A->C D Sharps Waste (e.g., needles) A->D E Place in Labeled Solid Hazardous Waste Container B->E F Place in Labeled Liquid Hazardous Waste Container C->F G Place in Designated Sharps Container D->G H Store in Secondary Containment in Satellite Accumulation Area E->H F->H G->H I Contact EHS for Professional Disposal H->I J Waste Manifest & Transport to Approved Facility I->J K Final Disposal J->K

Caption: Procedural flow for the proper management and disposal of this compound waste.

References

Personal protective equipment for handling 4-Phenyl-1,3-thiazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for 4-Phenyl-1,3-thiazole-2-carbaldehyde (CAS No. 75390-44-2), ensuring operational safety and proper disposal.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 75390-44-2

  • Molecular Formula: C₁₀H₇NOS

  • Molecular Weight: 189.23 g/mol

Hazard Identification and Personal Protective Equipment

While the toxicological properties of this compound have not been fully investigated, it is classified as an irritant that may cause allergic skin reactions and serious eye irritation.[1] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory to minimize exposure and ensure personal safety.

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Chemical safety goggles that meet ANSI Z87.1 standards. A face shield should be worn over safety glasses when there is a significant risk of splashing.Protects against splashes that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., disposable nitrile gloves). For prolonged contact or splash risk, consider double-gloving or using thicker, chemical-resistant gloves.Prevents skin contact, which may lead to allergic skin reactions.[1]
Body Protection A standard laboratory coat must be worn at all times. For procedures with a higher risk of splashing, a chemical-resistant apron is advised.Protects against accidental skin contact and contamination of personal clothing.
Respiratory Protection All handling of the solid compound should be conducted in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator may be necessary.Minimizes inhalation of the compound, which is irritating to the mucous membranes and upper respiratory tract.[1]
Footwear Closed-toe, closed-heel shoes that cover the entire foot.Protects feet from spills and falling objects.

Operational and Disposal Plans

Handling Procedures:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure that safety showers and eyewash stations are readily available.[1]

  • Avoiding Contact: Take precautions to prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE.[1]

  • Aerosol and Dust Prevention: Handle the solid compound in a manner that minimizes the generation of dust.

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking. Contaminated clothing should be removed immediately and laundered before reuse.

Storage:

  • Container: Store the compound in a tightly closed, properly labeled container.[1]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Segregation: Store separately from foodstuffs and other reactive chemicals.

Disposal Plan:

  • Waste Collection: All waste containing this compound, including unused compound and contaminated materials (e.g., gloves, weigh boats, paper towels), must be collected in a designated, labeled, and sealed container for hazardous chemical waste.

  • Waste Segregation: Do not mix this waste with other waste streams.

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal.[2]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention if irritation persists.

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical advice.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.

  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Experimental Workflow

The following diagram outlines the logical workflow for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Work Area in Chemical Fume Hood B->C D Weigh Solid Compound C->D Proceed with Caution E Perform Experimental Procedure D->E F Decontaminate Work Surface E->F Post-Experiment G Segregate and Dispose of Hazardous Waste F->G H Remove PPE G->H I Wash Hands Thoroughly H->I

Workflow for Handling this compound

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.